molecular formula C6H14O B7798646 3-Methyl-2-pentanol CAS No. 1502-93-8

3-Methyl-2-pentanol

Cat. No.: B7798646
CAS No.: 1502-93-8
M. Wt: 102.17 g/mol
InChI Key: ZXNBBWHRUSXUFZ-UHFFFAOYSA-N
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Description

3-methyl-2-pentanol is a secondary alcohol that is 3-methylpentane substituted at position 2 by a hydroxy group. It has a role as a plant metabolite, a biomarker and a human xenobiotic metabolite.
This compound is a natural product found in Cedronella canariensis and Camellia sinensis with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylpentan-2-ol
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InChI

InChI=1S/C6H14O/c1-4-5(2)6(3)7/h5-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ZXNBBWHRUSXUFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80862204
Record name 3-Methylpentan-2-ol
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Molecular Weight

102.17 g/mol
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CAS No.

565-60-6, 1502-93-8
Record name 3-Methyl-2-pentanol
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Record name 3-Methylpentan-2-ol
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Record name threo-3-Methylpentan-2-ol
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Record name 3-METHYL-2-PENTANOL
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Record name 3-Methylpentan-2-ol
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Foundational & Exploratory

Synthesis of 3-Methyl-2-pentanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthetic routes to 3-Methyl-2-pentanol, a secondary alcohol with applications in organic synthesis and as a potential building block in drug discovery. This document details four key synthetic methodologies: reduction of 3-methyl-2-pentanone, Grignard reaction, hydroboration-oxidation of 3-methyl-2-pentene, and oxymercuration-demercuration of 3-methyl-1-pentene. For each method, detailed experimental protocols, reaction mechanisms, and comparative data are presented to assist researchers in selecting the most suitable approach for their specific needs.

Core Synthetic Strategies

The synthesis of this compound can be achieved through several distinct chemical transformations. The choice of method often depends on factors such as the availability of starting materials, desired stereoselectivity, and scalability. The four primary methods covered in this guide are:

  • Reduction of 3-Methyl-2-pentanone: A straightforward and common method involving the reduction of a ketone to a secondary alcohol.

  • Grignard Reaction: A versatile carbon-carbon bond-forming reaction that can be adapted to synthesize the target alcohol from smaller precursors.

  • Hydroboration-Oxidation of an Alkene: An anti-Markovnikov addition of water across a double bond, offering regiochemical control.

  • Oxymercuration-Demercuration of an Alkene: A Markovnikov addition of water across a double bond, providing an alternative regiochemical outcome to hydroboration-oxidation.

Data Presentation

The following tables summarize the key quantitative data for the different synthetic routes to this compound.

Method Starting Material(s) Key Reagents Typical Yield Key Advantages Key Disadvantages
Reduction3-Methyl-2-pentanoneSodium borohydride (NaBH₄), Methanol/EthanolHighSimple procedure, mild reaction conditions.Requires the ketone as a starting material.
Grignard ReactionPropanal, 2-Bromopropane, MagnesiumDiethyl ether, H₃O⁺Good to HighBuilds the carbon skeleton, versatile.Requires anhydrous conditions, Grignard reagents are highly reactive.
Hydroboration-Oxidation3-Methyl-2-penteneBorane-THF complex (BH₃·THF), H₂O₂, NaOHHighAnti-Markovnikov regioselectivity, syn-addition.Borane reagents are pyrophoric and require careful handling.
Oxymercuration-Demercuration3-Methyl-1-penteneMercuric acetate (Hg(OAc)₂), H₂O, NaBH₄HighMarkovnikov regioselectivity, avoids carbocation rearrangements.Use of highly toxic mercury compounds.

Table 1: Comparison of Synthetic Methods for this compound.

Property Value
Molecular FormulaC₆H₁₄O
Molecular Weight102.17 g/mol
Boiling Point133-134 °C
Density0.819 g/mL at 25 °C
Refractive Index (n²⁰/D)1.419

Table 2: Physicochemical Properties of this compound.

Spectroscopic Data Key Features
¹H NMRMultiplets corresponding to CH, CH₂, and CH₃ groups. A broad singlet for the OH proton.
¹³C NMRSix distinct carbon signals corresponding to the molecular structure.
IRA broad absorption band in the region of 3200-3600 cm⁻¹ (O-H stretch) and C-H stretching absorptions around 2850-3000 cm⁻¹.
Mass SpectrometryMolecular ion peak (M⁺) at m/z = 102, with characteristic fragmentation patterns.

Table 3: Spectroscopic Data for this compound.

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below. These protocols are based on established procedures for similar transformations and should be adapted and optimized for specific laboratory conditions.

Reduction of 3-Methyl-2-pentanone

This method reduces the carbonyl group of 3-methyl-2-pentanone to the hydroxyl group of this compound using sodium borohydride.[1]

Materials:

  • 3-Methyl-2-pentanone

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-methyl-2-pentanone in an excess of methanol at room temperature.

  • Slowly add sodium borohydride to the solution in small portions. The reaction is exothermic and may cause the solvent to reflux.

  • After the addition is complete, stir the reaction mixture at room temperature for 30 minutes.

  • Carefully add saturated aqueous ammonium chloride solution to quench the excess sodium borohydride.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

  • Purify the product by distillation.

Grignard Synthesis from Propanal and 2-Bromopropane

This procedure involves the formation of an isopropyl Grignard reagent, which then reacts with propanal to form the target alcohol after an acidic workup.

Materials:

  • Magnesium turnings

  • 2-Bromopropane

  • Anhydrous diethyl ether

  • Propanal

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Inert atmosphere (nitrogen or argon)

Procedure:

  • Grignard Reagent Preparation:

    • Set up a dry three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Place magnesium turnings in the flask and gently heat under a stream of nitrogen to activate.

    • Allow the flask to cool to room temperature.

    • Add a solution of 2-bromopropane in anhydrous diethyl ether to the dropping funnel.

    • Add a small portion of the 2-bromopropane solution to the magnesium turnings. If the reaction does not start, gently warm the flask.

    • Once the reaction has initiated, add the remaining 2-bromopropane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Reaction with Propanal:

    • Cool the Grignard reagent solution in an ice bath.

    • Add a solution of propanal in anhydrous diethyl ether to the dropping funnel.

    • Add the propanal solution dropwise to the cooled Grignard reagent with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Workup:

    • Pour the reaction mixture slowly into a beaker containing crushed ice and 1 M HCl.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification:

    • Purify the crude this compound by distillation.

Hydroboration-Oxidation of 3-Methyl-2-pentene

This two-step procedure involves the anti-Markovnikov addition of borane to the alkene followed by oxidation to the alcohol.

Materials:

  • 3-Methyl-2-pentene

  • Borane-tetrahydrofuran complex (BH₃·THF)

  • Anhydrous tetrahydrofuran (THF)

  • 3 M Sodium hydroxide (NaOH) solution

  • 30% Hydrogen peroxide (H₂O₂) solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Inert atmosphere (nitrogen or argon)

Procedure:

  • Hydroboration:

    • In a dry round-bottom flask under a nitrogen atmosphere, dissolve 3-methyl-2-pentene in anhydrous THF.

    • Cool the solution in an ice bath.

    • Slowly add BH₃·THF solution dropwise with stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Oxidation:

    • Cool the reaction mixture in an ice bath.

    • Slowly and carefully add 3 M NaOH solution, followed by the dropwise addition of 30% H₂O₂. (Caution: H₂O₂ is a strong oxidizer).

    • Stir the mixture at room temperature for 1 hour.

  • Workup:

    • Separate the layers and extract the aqueous layer with diethyl ether.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purification:

    • Purify the crude this compound by distillation.

Oxymercuration-Demercuration of 3-Methyl-1-pentene

This method achieves the Markovnikov addition of water across the double bond of 3-methyl-1-pentene.[2]

Materials:

  • 3-Methyl-1-pentene

  • Mercuric acetate (Hg(OAc)₂)

  • Tetrahydrofuran (THF)

  • Water

  • 3 M Sodium hydroxide (NaOH) solution

  • 0.5 M Sodium borohydride (NaBH₄) in 3 M NaOH

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

Procedure:

  • Oxymercuration:

    • In a round-bottom flask, dissolve mercuric acetate in a mixture of THF and water.

    • Add 3-methyl-1-pentene to the solution and stir vigorously at room temperature for 30 minutes.

  • Demercuration:

    • Cool the reaction mixture in an ice bath.

    • Add 3 M NaOH solution, followed by the slow addition of a solution of NaBH₄ in 3 M NaOH.

    • A black precipitate of mercury metal will form.

    • Stir the mixture for 1 hour at room temperature.

  • Workup:

    • Decant the supernatant liquid from the mercury.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification:

    • Purify the crude this compound by distillation.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the synthetic pathways described.

G cluster_reduction Reduction Pathway 3-Methyl-2-pentanone 3-Methyl-2-pentanone 3-Methyl-2-pentanol_R This compound 3-Methyl-2-pentanone->3-Methyl-2-pentanol_R NaBH4, MeOH

Caption: Reduction of 3-Methyl-2-pentanone.

G cluster_grignard Grignard Synthesis Pathway Propanal Propanal Alkoxide_intermediate Alkoxide Intermediate Propanal->Alkoxide_intermediate 1. Isopropylmagnesium bromide 2-Bromopropane 2-Bromopropane Isopropylmagnesium_bromide Isopropylmagnesium bromide 2-Bromopropane->Isopropylmagnesium_bromide Mg, Et2O Isopropylmagnesium_bromide->Alkoxide_intermediate 3-Methyl-2-pentanol_G This compound Alkoxide_intermediate->3-Methyl-2-pentanol_G 2. H3O+

Caption: Grignard Synthesis of this compound.

G cluster_hydroboration Hydroboration-Oxidation Pathway 3-Methyl-2-pentene 3-Methyl-2-pentene Trialkylborane Trialkylborane Intermediate 3-Methyl-2-pentene->Trialkylborane 1. BH3.THF 3-Methyl-3-pentanol 3-Methyl-3-pentanol Trialkylborane->3-Methyl-3-pentanol 2. H2O2, NaOH

Caption: Hydroboration-Oxidation of 3-Methyl-2-pentene.

G cluster_oxymercuration Oxymercuration-Demercuration Pathway 3-Methyl-1-pentene 3-Methyl-1-pentene Organomercury_Intermediate Organomercury Intermediate 3-Methyl-1-pentene->Organomercury_Intermediate 1. Hg(OAc)2, H2O 3-Methyl-2-pentanol_O This compound Organomercury_Intermediate->3-Methyl-2-pentanol_O 2. NaBH4

Caption: Oxymercuration-Demercuration of 3-Methyl-1-pentene.

References

3-Methyl-2-pentanol chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties of 3-Methyl-2-pentanol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical and physical properties of this compound, complete with experimental protocols for their determination and relevant analytical workflows.

This compound, with the IUPAC name 3-methylpentan-2-ol, is a secondary alcohol.[1] It is a colorless liquid at room temperature.[2][3] This compound has been identified as a component of hops and its presence in urine can indicate exposure to 3-methylpentane.[2]

Structural and General Data

The fundamental identifiers and structural information for this compound are summarized below.

PropertyValueReference
IUPAC Name 3-Methylpentan-2-ol[1][2]
CAS Number 565-60-6[1][4]
Chemical Formula C₆H₁₄O[2][4]
Molar Mass 102.174 g/mol [2]
SMILES OC(C)C(C)CC[2]
InChI Key ZXNBBWHRUSXUFZ-UHFFFAOYSA-N[2][4]
Physicochemical Properties

Quantitative physical and chemical properties are crucial for handling, formulation, and experimental design.

PropertyValueConditionsReference
Appearance Colorless liquidStandard[2][3]
Boiling Point 133.0 - 135.0 °C760 mmHg[3]
Density 0.8307 g/cm³20 °C[2]
0.827 - 0.833 g/cm³25 °C[3]
Solubility in Water 19 g/LStandard[2]
Solubility SolubleIn ethanol, diethyl ether[2]
Refractive Index 1.415 - 1.42120 °C[3]
Vapor Pressure ~3.7 mmHg25 °C (estimated)[3]
Flash Point 40.56 °CClosed cup[3]

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and identification of this compound.

Infrared (IR) Spectroscopy

As an alcohol, this compound exhibits characteristic IR absorptions. The broadness of the O-H stretch is due to intermolecular hydrogen bonding.[5]

Functional GroupAbsorption Range (cm⁻¹)DescriptionReference
O-H Stretch 3500 - 3200Strong, Broad[6]
C-H Stretch (sp³) 3000 - 2850Strong[7]
C-O Stretch 1260 - 1050Strong[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR data provides information on the hydrogen environments within the molecule.

Assignment (¹H)Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)Reference
-OH 2.22[8]
H on C2 3.69 / 3.66J=4.7, J=6.3[8]
H on C3 1.56 - 1.44[8]
CH₃ on C2 1.143 / 1.113[8]
CH₂ on C4 1.42 / 1.35[8]
CH₃ on C3 0.910 / 0.906[8]
CH₃ on C5 0.886 / 0.860[8]

Note: NMR data can vary based on solvent and instrument frequency. The provided data is an example.

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry results in characteristic fragmentation patterns.

m/zRelative Intensity (%)DescriptionReference
45.0 99.99[C₂H₅O]⁺, base peak[1]
56.0 ~14 - 16[1]
41.0 ~13 - 15[1]
29.0 ~11[C₂H₅]⁺[1]

Experimental Protocols

The following sections detail generalized protocols for determining the key physicochemical and spectroscopic properties of a liquid alcohol like this compound.

Determination of Boiling Point (Capillary Method)

This method, often employing a Thiele tube, is suitable for small sample volumes.[9]

Methodology:

  • Preparation: A small sample (~0.5 mL) is placed in a small test tube (Durham tube). An inverted capillary tube (sealed at one end) is placed inside the test tube with its open end submerged in the liquid.[9]

  • Assembly: The test tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level. This assembly is then immersed in a heating bath (e.g., a Thiele tube filled with mineral oil).[9]

  • Heating: The heating bath is heated gently and steadily.[10]

  • Observation: As the temperature approaches the boiling point, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.[10]

  • Measurement: The heat source is removed, and the bath is allowed to cool slowly. The boiling point is the temperature recorded the instant the stream of bubbles stops and the liquid begins to be drawn into the capillary tube.[9][10]

Determination of Density

This protocol uses basic laboratory equipment to determine the density of a liquid.[11][12]

Methodology:

  • Mass of Cylinder: Weigh a clean, dry graduated cylinder on an electronic balance and record its mass (m₁).[12]

  • Volume Measurement: Add a specific volume of this compound (e.g., 10 mL) to the graduated cylinder. Record the volume (V) precisely, reading from the bottom of the meniscus.[12]

  • Mass of Liquid and Cylinder: Weigh the graduated cylinder containing the liquid and record the combined mass (m₂).[12]

  • Calculation:

    • Calculate the mass of the liquid: m_liquid = m₂ - m₁

    • Calculate the density (ρ): ρ = m_liquid / V[11]

  • Replication: Repeat the procedure at least two more times and calculate the average density to ensure precision.[12]

Determination of Solubility in Water

This qualitative test determines the miscibility of the alcohol in a polar solvent like water.

Methodology:

  • Solvent Preparation: Place a known volume of deionized water (e.g., 1 mL) into a clean test tube.[13]

  • Solute Addition: Add this compound to the water dropwise, shaking the tube after each addition.[13]

  • Observation: Observe the mixture for signs of dissolution.

    • Soluble: A single, clear phase remains after adding approximately 20 drops.[13]

    • Partially Soluble: The initial drops dissolve, but subsequent additions result in the formation of a persistent second layer or cloudiness.[13]

    • Insoluble: The first drop does not dissolve and a distinct second layer is immediately visible.

  • Recording: Record the results as soluble, partially soluble, or insoluble. This compound is expected to be partially soluble.[2]

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds. For alcohols, headspace analysis is often preferred to avoid injecting non-volatile matrix components.[14]

Methodology:

  • Sample Preparation: Place a small, precise volume of the sample (or a solution of the sample in a suitable solvent) into a headspace vial. If required, add an internal standard (e.g., n-propanol for ethanol analysis).[15]

  • Incubation: Seal the vial and place it in the headspace autosampler. The sample is heated at a controlled temperature (e.g., 60°C) for a set time (e.g., 10 minutes) to allow volatile components to equilibrate into the gas phase above the liquid.[15]

  • Injection: A sample of the headspace gas is automatically injected into the GC inlet.

  • GC Separation: The sample is carried by an inert gas (e.g., Helium) through a capillary column (e.g., SUPELCOWAX 10). The column oven temperature is programmed to ramp up (e.g., start at 40°C, ramp to 250°C) to separate components based on their boiling points and interactions with the column's stationary phase.[14]

  • MS Detection: As components elute from the column, they enter the mass spectrometer, where they are ionized (typically by electron impact). The resulting fragments are separated by their mass-to-charge ratio, generating a mass spectrum for each component.

  • Data Analysis: The retention time from the GC and the fragmentation pattern from the MS are used to identify the compound by comparing them to a spectral library (e.g., NIST).

Analysis by Infrared (IR) Spectroscopy

This protocol is for obtaining an IR spectrum of a neat liquid sample.

Methodology:

  • Instrument Setup: Ensure the IR spectrometer (often an FTIR instrument) is powered on and the sample compartment is clean.[7]

  • Background Spectrum: Record a background spectrum of the empty sample holder (e.g., salt plates) or the clean ATR crystal. This accounts for atmospheric CO₂ and H₂O, as well as any signals from the instrument itself.[7]

  • Sample Application:

    • For Transmission (Salt Plates): Place one or two drops of this compound onto a salt plate (e.g., NaCl or KBr) and carefully place a second plate on top to create a thin liquid film.

    • For Attenuated Total Reflectance (ATR): Place a drop of the sample directly onto the ATR crystal.

  • Spectrum Acquisition: Place the sample into the spectrometer and acquire the spectrum. Typically, multiple scans (e.g., 128) are averaged to improve the signal-to-noise ratio.[16]

  • Data Analysis: The resulting spectrum (plotting absorbance or transmittance vs. wavenumber) is analyzed. Identify the characteristic absorption bands corresponding to the O-H, C-H, and C-O functional groups to confirm the compound's identity.[6]

Visualized Workflows

The following diagrams illustrate logical workflows for the characterization and identification of this compound.

G cluster_physprop Workflow: Physicochemical Property Determination start Sample: Liquid Alcohol boiling_point Determine Boiling Point (Thiele Tube) start->boiling_point density Determine Density (Gravimetric) start->density solubility Determine Solubility (Water & Organic) start->solubility data_table Compile Data Table: - Boiling Point - Density - Solubility boiling_point->data_table density->data_table solubility->data_table

Caption: General workflow for determining key physical properties of a liquid alcohol.

G cluster_analysis Workflow: Spectroscopic Identification start Unknown Alcohol Sample ir_spec Acquire IR Spectrum (FTIR-ATR) start->ir_spec gcms Acquire GC-MS Data (Headspace) start->gcms nmr_spec Acquire NMR Spectra (¹H, ¹³C) start->nmr_spec ir_analysis Analyze IR: - Identify O-H stretch - Identify C-O stretch ir_spec->ir_analysis gcms_analysis Analyze GC-MS: - Determine Mol. Weight - Analyze Fragmentation gcms->gcms_analysis nmr_analysis Analyze NMR: - Determine proton/carbon  environments - Confirm connectivity nmr_spec->nmr_analysis conclusion Propose Structure & Confirm Identity via Database Comparison ir_analysis->conclusion gcms_analysis->conclusion nmr_analysis->conclusion

Caption: Workflow for the structural elucidation and identification of an alcohol.

Safety and Handling

This compound is a flammable liquid and vapor and causes serious eye irritation.[1][2]

  • Precautions: Keep away from heat, sparks, open flames, and hot surfaces. Use explosion-proof electrical equipment and non-sparking tools. Wear protective gloves and eye/face protection. Wash skin thoroughly after handling.

  • Storage: Store in a well-ventilated place and keep the container tightly closed. Keep cool.

  • Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[17]

References

An In-depth Technical Guide to the Structural Isomers of 3-Methyl-2-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural isomers of 3-methyl-2-pentanol, all sharing the molecular formula C₆H₁₄O. This document details their physical and spectroscopic properties, alongside established experimental protocols for their synthesis. The information is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Introduction to C₆H₁₄O Alcohol Isomers

The molecular formula C₆H₁₄O represents a variety of acyclic hexanol isomers. These compounds are saturated six-carbon alcohols, existing as primary, secondary, or tertiary alcohols. Their structural diversity, arising from different carbon chain arrangements and hydroxyl group positions, leads to a range of physical and chemical properties. Understanding these differences is crucial for applications in solvent chemistry, fragrance formulation, and as intermediates in organic synthesis. This compound is a secondary alcohol within this group, and its isomers exhibit a fascinating array of structural variations.

Quantitative Data of Structural Isomers

The physical properties of the structural isomers of this compound are summarized in the tables below for easy comparison. These properties are influenced by factors such as the degree of carbon chain branching and the position of the hydroxyl group. Generally, increased branching leads to a decrease in boiling point due to reduced surface area and weaker van der Waals forces.

Primary Alcohol Isomers
IUPAC NameStructureBoiling Point (°C)Melting Point (°C)Density (g/mL at 20°C)Refractive Index (nD at 20°C)
1-HexanolCH₃(CH₂)₅OH157.5-520.81361.4178
2-Methyl-1-pentanol(CH₃)₂CH(CH₂)₂CH₂OH148-1080.8241.418
3-Methyl-1-pentanolCH₃CH₂CH(CH₃)CH₂CH₂OH152-0.8231.418
4-Methyl-1-pentanol(CH₃)₂CH(CH₂)₂CH₂OH151-0.81311.414
2,2-Dimethyl-1-butanol(CH₃)₃CCH₂CH₂OH136.5-150.82831.419
2,3-Dimethyl-1-butanol(CH₃)₂CHCH(CH₃)CH₂OH145-0.8281.423
3,3-Dimethyl-1-butanol(CH₃)₃CCH₂CH₂OH143-0.8121.416
2-Ethyl-1-butanolCH₃CH₂CH(CH₂CH₃)CH₂OH146.5-1140.83261.422
Secondary Alcohol Isomers
IUPAC NameStructureBoiling Point (°C)Melting Point (°C)Density (g/mL at 20°C)Refractive Index (nD at 20°C)
2-HexanolCH₃(CH₂)₃CH(OH)CH₃139.3-33.50.8181.414
3-HexanolCH₃CH₂CH₂CH(OH)CH₂CH₃135-700.8191.415
This compoundCH₃CH₂CH(CH₃)CH(OH)CH₃134.3-0.83071.421
4-Methyl-2-pentanol(CH₃)₂CHCH₂CH(OH)CH₃132-900.8021.410
2-Methyl-3-pentanol(CH₃)₂CHCH(OH)CH₂CH₃127-0.8191.416
3,3-Dimethyl-2-butanol(CH₃)₃CCH(OH)CH₃1205.60.8291.417
Tertiary Alcohol Isomers
IUPAC NameStructureBoiling Point (°C)Melting Point (°C)Density (g/mL at 20°C)Refractive Index (nD at 20°C)
2-Methyl-2-pentanolCH₃CH₂CH₂C(OH)(CH₃)₂121.1-1030.83501.411
3-Methyl-3-pentanolCH₃CH₂C(OH)(CH₃)CH₂CH₃122-380.8281.419
2,3-Dimethyl-2-butanol(CH₃)₂CHC(OH)(CH₃)₂119-100.8251.418

Experimental Protocols: Synthesis of Selected Isomers

Detailed methodologies for the synthesis of representative primary, secondary, and tertiary C₆H₁₄O alcohols are provided below. These protocols highlight common synthetic strategies in organic chemistry.

Synthesis of a Primary Alcohol: 4-Methyl-1-pentanol via Hydroboration-Oxidation

This method achieves the anti-Markovnikov addition of water to an alkene.

Experimental Workflow:

G cluster_0 Hydroboration cluster_1 Oxidation 4-Methyl-1-pentene 4-Methyl-1-pentene Trialkylborane Trialkylborane 4-Methyl-1-pentene->Trialkylborane  + Borane-THF in THF, 0°C to RT Borane-THF Borane-THF 4-Methyl-1-pentanol 4-Methyl-1-pentanol Trialkylborane->4-Methyl-1-pentanol  + NaOH, H₂O₂ NaOH_H2O2 NaOH, H₂O₂

Figure 1: Synthesis of 4-Methyl-1-pentanol.

Protocol:

  • A solution of 4-methyl-1-pentene in anhydrous tetrahydrofuran (THF) is cooled to 0°C in an ice bath under a nitrogen atmosphere.

  • A solution of borane-THF complex in THF is added dropwise to the alkene solution.

  • The reaction mixture is stirred at room temperature for 1-2 hours to ensure the completion of the hydroboration.

  • The flask is cooled again to 0°C, and aqueous sodium hydroxide is added, followed by the slow, dropwise addition of 30% hydrogen peroxide.

  • The mixture is stirred at room temperature for several hours.

  • The reaction is quenched with water, and the product is extracted with diethyl ether.

  • The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by distillation to yield 4-methyl-1-pentanol.

Synthesis of a Secondary Alcohol: this compound via Grignard Reaction

The addition of a Grignard reagent to an aldehyde is a classic method for forming secondary alcohols.

Experimental Workflow:

G cluster_0 Grignard Reagent Formation cluster_1 Nucleophilic Addition cluster_2 Workup 2-Bromobutane 2-Bromobutane sec-Butylmagnesium bromide sec-Butylmagnesium bromide 2-Bromobutane->sec-Butylmagnesium bromide  + Mg in dry ether Mg Mg turnings Alkoxide Alkoxide sec-Butylmagnesium bromide->Alkoxide  + Acetaldehyde Acetaldehyde Acetaldehyde This compound This compound Alkoxide->this compound  + H₃O⁺ H3O+ Aqueous acid

Figure 2: Synthesis of this compound.

Protocol:

  • In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, magnesium turnings are placed.

  • A solution of 2-bromobutane in anhydrous diethyl ether is added dropwise to the magnesium turnings to initiate the formation of the Grignard reagent.

  • Once the reaction is initiated, the remaining 2-bromobutane solution is added at a rate that maintains a gentle reflux.

  • After the addition is complete, the mixture is refluxed for an additional 30 minutes.

  • The Grignard reagent solution is cooled in an ice bath, and a solution of acetaldehyde in anhydrous diethyl ether is added dropwise.

  • The reaction mixture is stirred at room temperature for 1 hour.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The product is extracted with diethyl ether, and the organic layer is washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed by distillation.

  • The crude product is purified by distillation to yield this compound.

Synthesis of a Tertiary Alcohol: 2-Methyl-2-pentanol via Grignard Reaction

The reaction of a Grignard reagent with a ketone yields a tertiary alcohol.

Experimental Workflow:

G cluster_0 Grignard Reagent Formation cluster_1 Nucleophilic Addition cluster_2 Workup 1-Bromopropane 1-Bromopropane Propylmagnesium bromide Propylmagnesium bromide 1-Bromopropane->Propylmagnesium bromide  + Mg in dry ether Mg Mg turnings Alkoxide Alkoxide Propylmagnesium bromide->Alkoxide  + Acetone Acetone Acetone 2-Methyl-2-pentanol 2-Methyl-2-pentanol Alkoxide->2-Methyl-2-pentanol  + H₃O⁺ H3O+ Aqueous acid

Figure 3: Synthesis of 2-Methyl-2-pentanol.

Protocol:

  • Propylmagnesium bromide is prepared from 1-bromopropane and magnesium turnings in anhydrous diethyl ether as described in the previous protocol.

  • The Grignard reagent is cooled in an ice bath, and a solution of acetone in anhydrous diethyl ether is added dropwise.

  • The reaction mixture is stirred at room temperature for 1 hour.

  • The reaction is quenched with a saturated aqueous solution of ammonium chloride.

  • The product is extracted with diethyl ether, and the organic layer is washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed by distillation.

  • The crude product is purified by distillation to yield 2-methyl-2-pentanol.

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of organic compounds. Below is a summary of the expected key signals in ¹H NMR, ¹³C NMR, and IR spectra for the C₆H₁₄O alcohol isomers.

¹H NMR Spectroscopy
  • -OH Proton: A broad singlet, typically in the range of 1-5 ppm. The chemical shift and broadness are dependent on concentration and solvent.

  • -CH-O- Protons (Secondary Alcohols): A multiplet in the range of 3.3-4.0 ppm.

  • -CH₂-O- Protons (Primary Alcohols): A triplet in the range of 3.3-3.7 ppm.

  • Alkyl Protons: Signals in the range of 0.8-2.0 ppm, with chemical shifts and splitting patterns dependent on the specific structure of the alkyl chain.

¹³C NMR Spectroscopy
  • C-O Carbon: A signal in the downfield region, typically between 50 and 80 ppm. The exact chemical shift depends on whether the alcohol is primary, secondary, or tertiary.

  • Alkyl Carbons: Signals in the upfield region, typically between 10 and 40 ppm.

Infrared (IR) Spectroscopy
  • O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹. The broadness is due to hydrogen bonding.

  • C-O Stretch: A strong absorption band in the region of 1000-1260 cm⁻¹. The exact position can help distinguish between primary (around 1050 cm⁻¹), secondary (around 1100 cm⁻¹), and tertiary (around 1150 cm⁻¹) alcohols.

  • C-H Stretch (sp³): Absorption bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

This guide provides a foundational understanding of the structural isomers of this compound. For more specific data or protocols, further consultation of chemical databases and literature is recommended.

The Natural Occurrence of 3-Methyl-2-pentanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-2-pentanol, a branched-chain aliphatic alcohol, is a naturally occurring volatile organic compound found in a variety of plant species and is known to contribute to the aroma and flavor profiles of various foods and beverages.[1][2] This technical guide provides an in-depth overview of the natural occurrence of this compound, detailing its presence in various natural sources, the analytical methods for its detection and quantification, and its potential biosynthetic pathways and ecological roles.

Natural Occurrence of this compound

This compound has been identified as a constituent of the essential oils and volatile emissions of several plants. Its presence is often associated with the characteristic aroma of the plant material.

Natural SourcePlant PartConcentrationReference(s)
Hops (Humulus lupulus L.)ConesNot explicitly quantified, but identified as a volatile component.[2][3][4]
Tea (Camellia sinensis)Leaves, FlowersIdentified as a volatile component; specific concentration not detailed in the provided results.[1][5][6]
Coriander (Coriandrum sativum L.)Seeds, LeavesIdentified as a component of the essential oil; quantitative data not specified in the provided results.[7][8][9][10]
Pineapple (Ananas comosus)FruitUp to 0.009 mg/kg[11]
Cedronella canariensisNot specifiedData available, but specific concentration not provided.[1][12]

Table 1: Quantitative Data on the Natural Occurrence of this compound. This table summarizes the natural sources where this compound has been identified and includes concentration data where available. The lack of specific quantitative data in many sources highlights an area for future research.

Experimental Protocols for Analysis

The detection and quantification of this compound in natural matrices are primarily achieved through chromatographic techniques, particularly gas chromatography coupled with mass spectrometry (GC-MS). Headspace solid-phase microextraction (HS-SPME) is a common sample preparation method for extracting volatile compounds like this compound from plant materials.

Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free extraction technique that is highly effective for the analysis of volatile and semi-volatile organic compounds in a sample's headspace.

General Protocol:

  • Sample Preparation: A known amount of the plant material (e.g., ground leaves, crushed seeds) is placed in a sealed headspace vial.

  • Incubation: The vial is incubated at a specific temperature for a set time to allow volatile compounds to equilibrate in the headspace. Typical conditions can be 80°C for 30 minutes.[13]

  • Extraction: An SPME fiber coated with a suitable stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is exposed to the headspace for a defined period to adsorb the volatile analytes.[13][14]

  • Desorption and GC-MS Analysis: The fiber is then retracted and inserted into the heated injection port of a GC-MS system, where the adsorbed compounds are thermally desorbed and transferred to the GC column for separation and analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hs_spme HS-SPME cluster_gcms GC-MS Analysis cluster_data Data Analysis plant_material Plant Material (e.g., leaves, seeds) grinding Grinding/Homogenization plant_material->grinding vial Sealed Headspace Vial grinding->vial incubation Incubation (e.g., 80°C, 30 min) vial->incubation extraction SPME Fiber Exposure (e.g., DVB/CAR/PDMS fiber) incubation->extraction desorption Thermal Desorption in GC Inlet extraction->desorption separation GC Separation (Capillary Column) desorption->separation detection MS Detection separation->detection identification Compound Identification (Mass Spectra Library) detection->identification quantification Quantification (Internal/External Standard) detection->quantification

A generalized workflow for the analysis of this compound from plant materials using HS-SPME-GC-MS.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the analytical cornerstone for separating and identifying volatile compounds.

Typical GC-MS Parameters:

  • Gas Chromatograph (GC):

    • Injector: Split/splitless mode, with a temperature of around 250°C for thermal desorption of the SPME fiber.

    • Column: A non-polar or medium-polarity capillary column, such as a DB-5MS or HP-5MS (e.g., 30 m length, 0.25 mm internal diameter, 0.25 µm film thickness), is commonly used for separating a wide range of volatile compounds.[15][16]

    • Oven Temperature Program: A temperature gradient is employed to separate compounds based on their boiling points. A typical program might start at a low temperature (e.g., 40-50°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 240-280°C).[15][17]

    • Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.

  • Mass Spectrometer (MS):

    • Ionization: Electron Impact (EI) ionization at 70 eV is standard for creating fragment ions.

    • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is used to separate the ions based on their mass-to-charge ratio.

    • Detection: The detector records the abundance of each ion, generating a mass spectrum.

    • Identification: Compounds are identified by comparing their mass spectra with reference spectra in databases such as NIST (National Institute of Standards and Technology).

Biosynthetic Pathway

The biosynthesis of this compound in plants is likely derived from the catabolism of the branched-chain amino acid L-isoleucine through a pathway analogous to the Ehrlich pathway, which is well-characterized in yeast.[18][19][20][21][22]

The proposed pathway involves the following key steps:

  • Transamination: L-isoleucine is converted to its corresponding α-keto acid, (S)-3-methyl-2-oxopentanoate, by a branched-chain amino acid aminotransferase (BCAT).

  • Decarboxylation: (S)-3-methyl-2-oxopentanoate is decarboxylated to form 2-methylbutanal by an α-keto acid decarboxylase.

  • Reduction: The resulting aldehyde, 2-methylbutanal, is then reduced to 2-methyl-1-butanol. A subsequent isomerization or a different reduction step could potentially lead to the formation of this compound, though the exact enzymatic step for this final conversion in plants is not yet fully elucidated.

ehrlich_pathway isoleucine L-Isoleucine keto_acid (S)-3-Methyl-2-oxopentanoate isoleucine->keto_acid aldehyde 2-Methylbutanal keto_acid->aldehyde alcohol1 2-Methyl-1-butanol aldehyde->alcohol1 alcohol2 This compound alcohol1->alcohol2

A proposed biosynthetic pathway for this compound from L-isoleucine, based on the Ehrlich pathway.

Potential Ecological Roles and Signaling

Volatile organic compounds play crucial roles in plant communication and defense. While direct evidence for this compound's role in signaling is limited, studies on similar compounds suggest potential functions.

A study on Arabidopsis demonstrated that 3-pentanol, a structurally similar alcohol, can prime the plant's immune system against bacterial pathogens by activating salicylic acid (SA) and jasmonic acid (JA) dependent signaling pathways.[23][24] This suggests that this compound could potentially have a similar role in plant defense by acting as an airborne signal that prepares the plant for a pathogen attack.

Furthermore, this compound has been identified as a semiochemical, a chemical substance that carries a message, for the African ant Crematogaster nigriceps.[23] This indicates a potential role in insect communication, which could involve attraction or repulsion, and suggests a possible function in plant-insect interactions.

signaling_pathway cluster_stimulus External Stimulus cluster_plant_response Plant Response cluster_ecological Ecological Interaction pathogen Pathogen Attack pentanol This compound (Potential Signal) pathogen->pentanol Induces production sa_pathway Salicylic Acid (SA) Pathway pentanol->sa_pathway Primes ja_pathway Jasmonic Acid (JA) Pathway pentanol->ja_pathway Primes insect Insect (e.g., Crematogaster nigriceps) pentanol->insect Acts as Semiochemical defense Defense Gene Expression (e.g., PR genes) sa_pathway->defense ja_pathway->defense

A hypothetical signaling role of this compound in plant defense, based on evidence from similar compounds.

Conclusion

This compound is a naturally occurring volatile compound found in a range of plants, contributing to their characteristic aromas. While its presence has been confirmed in several species, there is a need for more quantitative data to fully understand its distribution and concentration in the plant kingdom. The analytical methods for its detection are well-established, with HS-SPME-GC-MS being the technique of choice. The biosynthesis of this compound is likely linked to the catabolism of L-isoleucine via the Ehrlich pathway. Emerging evidence suggests that this and similar compounds may play important roles in plant defense signaling and ecological interactions with insects. Further research is warranted to fully elucidate the quantitative occurrence, precise biosynthetic pathways, and the full spectrum of biological activities of this compound in different natural systems. This knowledge will be invaluable for applications in the food, fragrance, and pharmaceutical industries.

References

In-Depth Technical Guide: 3-Methyl-2-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Methyl-2-pentanol, including its chemical and physical properties, a detailed experimental protocol for its synthesis, and an exploration of its potential biological relevance.

Core Chemical Information

CAS Number: 565-60-6[1][2][3][4]

This compound, also known as sec-Butyl methyl carbinol, is a secondary alcohol.[2][5][6] It has been identified as a metabolite in rat urine following exposure to 3-methylpentane and is also found naturally in hops.[2][3][4][7] This compound is of interest to researchers for its potential role as a biomarker and its presence in natural products.[2][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular FormulaC₆H₁₄O[2][3]
Molecular Weight102.17 g/mol [2]
AppearanceColorless liquid[7]
Density0.8307 g/cm³ at 20 °C[7]
Boiling Point134.3 °C[7]
Flash Point40.56 °C[1]
Water Solubility19 g/L[7]
logP (o/w)1.546 (est)[1]
Refractive Index1.41500 to 1.42100 @ 20.00 °C[1]
Spectroscopic Data
Spectroscopic Data TypeReference
IR Spectra[3]
Mass Spectrum[8]
Raman Spectra[3]

Experimental Protocol: Synthesis of this compound via Grignard Reaction

This section details a representative experimental protocol for the synthesis of this compound using a Grignard reaction. This method involves the reaction of a Grignard reagent, ethylmagnesium bromide, with propanal.

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Ethyl bromide

  • Propanal

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for Grignard reaction (three-necked flask, dropping funnel, reflux condenser)

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Preparation of the Grignard Reagent (Ethylmagnesium Bromide):

    • In a flame-dried three-necked flask equipped with a dropping funnel, a reflux condenser with a drying tube, and a magnetic stirrer, place magnesium turnings.

    • Add anhydrous diethyl ether to the flask to cover the magnesium.

    • Dissolve ethyl bromide in anhydrous diethyl ether and add it to the dropping funnel.

    • Add a small portion of the ethyl bromide solution to the magnesium suspension to initiate the reaction. The reaction is indicated by the formation of bubbles and a cloudy appearance.

    • Once the reaction has started, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Propanal:

    • Cool the Grignard reagent solution in an ice bath.

    • Dissolve propanal in anhydrous diethyl ether and add it to the dropping funnel.

    • Add the propanal solution dropwise to the cooled Grignard reagent with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction and decompose the magnesium alkoxide complex.

    • Transfer the mixture to a separatory funnel and separate the ether layer.

    • Extract the aqueous layer with two portions of diethyl ether.

    • Combine the organic extracts and wash with brine.

    • Dry the ether solution over anhydrous sodium sulfate.

    • Filter to remove the drying agent and remove the diethyl ether by rotary evaporation.

    • The crude this compound can be purified by fractional distillation.

Safety Precautions:

  • Grignard reagents are highly reactive and moisture-sensitive. All glassware must be thoroughly dried, and the reaction should be carried out under an inert atmosphere.

  • Diethyl ether is highly flammable. All operations should be performed in a well-ventilated fume hood, away from ignition sources.

  • Appropriate personal protective equipment (safety goggles, gloves, lab coat) must be worn at all times.

Biological Context and Potential Signaling Pathway

While specific signaling pathways for this compound are not extensively documented, its structural similarity to other short-chain alcohols, such as 3-methyl-1-butanol, allows for postulation of its potential biological effects. For instance, 3-methyl-1-butanol has been shown to induce stomatal closure in Arabidopsis thaliana through a pathway involving reactive oxygen species (ROS), mitogen-activated protein kinases (MAPK), and the plant hormone abscisic acid (ABA).

The following diagram illustrates a hypothetical signaling pathway for this compound based on the known pathway for 3-methyl-1-butanol.

G cluster_cell Guard Cell 3_Methyl_2_pentanol 3_Methyl_2_pentanol Membrane_Receptor Membrane_Receptor 3_Methyl_2_pentanol->Membrane_Receptor RBOHD RBOHD Membrane_Receptor->RBOHD Activates ROS ROS RBOHD->ROS Produces MAPK_Cascade MKK1/MKK3 MAPK ROS->MAPK_Cascade Activates ABA_Biosynthesis NCED3 MAPK_Cascade->ABA_Biosynthesis Activates ABA ABA ABA_Biosynthesis->ABA Produces Ion_Channels Ion_Channels ABA->Ion_Channels Regulates Stomatal_Closure Stomatal_Closure Ion_Channels->Stomatal_Closure Leads to

Caption: Hypothetical signaling pathway for this compound-induced stomatal closure.

This proposed pathway suggests that this compound may be recognized by a membrane receptor, leading to the activation of an NADPH oxidase (RBOHD) and subsequent production of ROS. ROS can then trigger a MAPK signaling cascade, which in turn activates the biosynthesis of ABA. ABA then regulates ion channels, leading to changes in guard cell turgor and ultimately, stomatal closure. Further experimental validation is required to confirm this pathway for this compound.

References

An In-depth Technical Guide to the Stereoisomers of 3-Methyl-2-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyl-2-pentanol, a secondary alcohol with the chemical formula C₆H₁₄O, possesses two chiral centers, giving rise to four distinct stereoisomers.[1] These stereoisomers, comprising two pairs of enantiomers and their diastereomeric relationships, exhibit unique three-dimensional arrangements that can significantly influence their chemical and biological properties. This technical guide provides a comprehensive overview of the stereoisomers of this compound, including their structural relationships, available physicochemical data, and general methodologies for their synthesis and separation. This document aims to serve as a valuable resource for researchers in organic synthesis, stereochemistry, and drug development by consolidating current knowledge and outlining key experimental considerations.

Introduction to the Stereoisomers of this compound

The two chiral centers in this compound are located at the C2 and C3 positions. The four stereoisomers are:

  • (2R,3R)-3-methyl-2-pentanol

  • (2S,3S)-3-methyl-2-pentanol

  • (2R,3S)-3-methyl-2-pentanol

  • (2S,3R)-3-methyl-2-pentanol

The (2R,3R) and (2S,3S) isomers constitute one enantiomeric pair, often referred to as the threo diastereomers. The (2R,3S) and (2S,3R) isomers form the other enantiomeric pair, known as the erythro diastereomers. Diastereomers, unlike enantiomers, have different physical properties, which allows for their separation by conventional laboratory techniques such as distillation or chromatography.

Stereochemical Relationships

The relationships between the four stereoisomers of this compound can be visualized as follows:

stereoisomers cluster_erythro Erythro Diastereomers cluster_threo Threo Diastereomers (2R,3S) (2R,3S) (2S,3R) (2S,3R) (2R,3S)->(2S,3R) Enantiomers (2R,3R) (2R,3R) (2R,3R)->(2R,3S) Diastereomers (2R,3R)->(2S,3R) Diastereomers (2S,3S) (2S,3S) (2R,3R)->(2S,3S) Enantiomers (2S,3S)->(2R,3S) Diastereomers (2S,3S)->(2S,3R) Diastereomers

Figure 1: Stereochemical relationships of this compound isomers.

Physicochemical Data

Table 1: General Physicochemical Properties of this compound (Mixture of Isomers)

PropertyValueReference(s)
Molecular FormulaC₆H₁₄O[2]
Molecular Weight102.17 g/mol [2]
Boiling Point131-135 °C[3][4]
Density0.825 - 0.831 g/mL at 25 °C[4][5]
Refractive Index1.415 - 1.421 at 20 °C[3][4]

Table 2: Physicochemical Data for Individual Stereoisomers of this compound

StereoisomerCAS NumberBoiling Point (°C)Density (g/mL)Refractive IndexSpecific Rotation ([(\alpha)]_D)
(2R,3R)1502-93-8133-135Data not availableData not availableData not available
(2S,3S)Data not availableData not availableData not availableData not availableData not available
(2R,3S)73176-98-4Data not availableData not availableData not availableData not available
(2S,3R)147331-61-1131-1330.831 (at 25 °C)1.421 (at 20 °C)Data not available

Note: Much of the specific data for the individual stereoisomers, particularly specific rotation, is not currently available in the public domain. The data for the (2S,3R) isomer is from commercial supplier information and may not be from peer-reviewed sources.[4]

Experimental Protocols

Synthesis

A common and versatile method for the synthesis of this compound is the Grignard reaction. This involves the reaction of an appropriate Grignard reagent with an aldehyde. For the synthesis of this compound, the reaction of ethylmagnesium bromide with propionaldehyde would yield the desired carbon skeleton.

General Experimental Protocol for Grignard Synthesis:

  • Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, magnesium turnings are placed. A solution of ethyl bromide in anhydrous diethyl ether is added dropwise to initiate the formation of ethylmagnesium bromide. The reaction is typically initiated with a small crystal of iodine if necessary.

  • Reaction with Aldehyde: Once the Grignard reagent is formed, a solution of propionaldehyde in anhydrous diethyl ether is added dropwise from the dropping funnel while maintaining the reaction temperature with an ice bath.

  • Work-up: After the addition is complete, the reaction mixture is stirred at room temperature for a specified time. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by distillation.

Separation of Stereoisomers

Due to their different physical properties, diastereomers can be separated by conventional methods like fractional distillation or chromatography. The separation of enantiomers, however, requires chiral separation techniques.

4.2.1 Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for the separation of volatile enantiomers. The separation is achieved using a capillary column coated with a chiral stationary phase (CSP), often a cyclodextrin derivative.

General Chiral GC Protocol:

  • Column: A chiral capillary column, such as one coated with a derivative of β-cyclodextrin.

  • Carrier Gas: Helium or hydrogen.

  • Injector and Detector: Standard GC injector and a flame ionization detector (FID) or mass spectrometer (MS).

  • Temperature Program: An optimized temperature program is crucial for achieving good separation. This typically involves an initial isothermal period followed by a temperature ramp.

Note: The specific conditions, including the choice of chiral stationary phase and temperature program, would need to be optimized for the separation of the four stereoisomers of this compound.

4.2.2 Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is another widely used technique for the separation of enantiomers. Similar to chiral GC, it employs a column packed with a chiral stationary phase.

General Chiral HPLC Protocol:

  • Column: A column packed with a chiral stationary phase, such as a polysaccharide-based CSP (e.g., cellulose or amylose derivatives).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol). The composition of the mobile phase is a critical parameter for achieving separation.

  • Detector: A UV detector is commonly used, although other detectors like a refractive index detector or a circular dichroism detector can also be employed.

Note: Method development in chiral HPLC often involves screening different chiral columns and mobile phase compositions to find the optimal conditions for separation.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the structural elucidation of organic molecules. While ¹H and ¹³C NMR spectra for the mixture of this compound isomers are available, spectra for the individual, isolated stereoisomers are not widely published.[6] The differentiation of diastereomers by NMR is often possible due to their different chemical environments, leading to distinct chemical shifts and coupling constants. The differentiation of enantiomers by NMR typically requires the use of a chiral solvating agent or a chiral derivatizing agent to induce diastereomeric environments.

Logical Workflow for Synthesis and Analysis

The following diagram illustrates a general workflow for the synthesis, separation, and characterization of the stereoisomers of this compound.

workflow cluster_synthesis Synthesis cluster_separation Separation cluster_characterization Characterization A Grignard Reaction (Propionaldehyde + EtMgBr) B Fractional Distillation or Achiral Chromatography A->B Mixture of 4 Stereoisomers C Chiral GC or HPLC B->C Separated Diastereomers (erythro and threo pairs) D NMR Spectroscopy C->D Isolated Stereoisomers E Polarimetry C->E Isolated Enantiomers

Figure 2: General workflow for this compound stereoisomer analysis.

Conclusion

The four stereoisomers of this compound represent a valuable system for the study of stereochemistry and its impact on molecular properties. While general synthetic and analytical methodologies are well-established, a significant gap exists in the literature regarding detailed experimental protocols and comprehensive physicochemical data for the individual, isolated stereoisomers. This guide has summarized the currently available information and outlined the general experimental approaches that can be employed. Further research is warranted to fully characterize each stereoisomer, which will undoubtedly be of great interest to the fields of organic synthesis, analytical chemistry, and drug discovery.

References

A Technical Guide to 3-Methyl-2-pentanol: Historical Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-2-pentanol (IUPAC name: 3-methylpentan-2-ol) is a secondary alcohol with the chemical formula C₆H₁₄O.[1] It is a colorless liquid and has been identified as a component of hops and is also found in tea.[2][3] The presence of this compound in urine can be indicative of exposure to 3-methylpentane, making it relevant in toxicology and occupational health monitoring.[3] While not a pharmaceutical agent itself, its synthesis and characterization are rooted in foundational principles of organic chemistry that are critical to drug development and the synthesis of more complex molecules. This guide provides an in-depth look at the historical context of its synthesis, detailed experimental protocols, and key physicochemical properties.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in Table 1.

PropertyValue
Molecular FormulaC₆H₁₄O
Molecular Weight102.17 g/mol
CAS Number565-60-6
Boiling Point131-134 °C
Density0.831 g/mL at 25 °C
Refractive Index (n20/D)1.421
Solubility in Water19 g/L

Data sourced from PubChem and other chemical databases.[1][4]

Historical Context of Discovery and Synthesis

The specific date and individual credited with the first synthesis of this compound are not well-documented in readily available historical records. However, its discovery can be understood within the broader context of advancements in synthetic organic chemistry, particularly the development of the Grignard reaction.

Discovered by François Auguste Victor Grignard in 1900, the Grignard reaction provided a robust method for forming carbon-carbon bonds.[5][6] This reaction, which involves the addition of an organomagnesium halide (a Grignard reagent) to an aldehyde or ketone, became a cornerstone for the synthesis of secondary and tertiary alcohols.[7][8] Given the straightforward application of this methodology, it is highly probable that this compound was first synthesized in the early 20th century as chemists explored the scope and utility of this new and powerful synthetic tool. Victor Grignard was awarded the Nobel Prize in Chemistry in 1912 for this work, underscoring its significance.[5][9]

Experimental Protocols

Plausible Historical Synthesis: The Grignard Reaction

This protocol outlines the synthesis of this compound from butanal and ethylmagnesium bromide, a method that would have been accessible to early 20th-century chemists.

Reaction:

CH₃CH₂CH₂CHO + CH₃CH₂MgBr → CH₃CH₂CH(OMgBr)CH₂CH₃ CH₃CH₂CH(OMgBr)CH₂CH₃ + H₃O⁺ → CH₃CH₂CH(OH)CH(CH₃)₂ + Mg(OH)Br

Materials:

  • Magnesium turnings

  • Ethyl bromide

  • Anhydrous diethyl ether

  • Butanal

  • Sulfuric acid (dilute)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Iodine crystal (as an initiator)

Procedure:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings. Add a small crystal of iodine. A solution of ethyl bromide in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated by gentle warming. Once the reaction starts, the remaining ethyl bromide solution is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of ethylmagnesium bromide.

  • Reaction with Butanal: The flask is cooled in an ice bath. A solution of butanal in anhydrous diethyl ether is then added dropwise from the dropping funnel with continuous stirring. A vigorous reaction occurs. After the addition is complete, the reaction mixture is stirred for one hour at room temperature.

  • Work-up: The reaction mixture is poured slowly onto crushed ice and acidified with dilute sulfuric acid. The ether layer is separated, and the aqueous layer is extracted twice with diethyl ether. The combined ether extracts are washed with saturated sodium bicarbonate solution and then with water.

  • Purification: The ethereal solution is dried over anhydrous magnesium sulfate. The ether is removed by distillation, and the resulting crude this compound is purified by fractional distillation.

Modern Synthetic Approach: Reduction of a Ketone

A common modern alternative involves the reduction of 3-methyl-2-pentanone.

Reaction:

CH₃CH₂CH(CH₃)C(=O)CH₃ + NaBH₄/CH₃OH → CH₃CH₂CH(CH₃)CH(OH)CH₃

Materials:

  • 3-Methyl-2-pentanone

  • Methanol

  • Sodium borohydride (NaBH₄)

  • Dilute hydrochloric acid

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Reduction: 3-Methyl-2-pentanone is dissolved in methanol in a round-bottom flask and cooled in an ice bath. Sodium borohydride is added in small portions with stirring. After the addition is complete, the mixture is stirred for one hour at room temperature.

  • Work-up: The solvent is removed under reduced pressure. The residue is acidified with dilute hydrochloric acid and extracted three times with diethyl ether.

  • Purification: The combined ether extracts are dried over anhydrous magnesium sulfate. The ether is removed by distillation, and the product, this compound, is purified by fractional distillation.

Visualizations

Synthesis Workflow via Grignard Reaction

Grignard_Synthesis cluster_reagent Grignard Reagent Preparation cluster_reaction Addition Reaction cluster_workup Work-up and Purification EtBr Ethyl Bromide Grignard Ethylmagnesium Bromide EtBr->Grignard Mg Magnesium Mg->Grignard Ether1 Anhydrous Ether Ether1->Grignard Intermediate Alkoxide Intermediate Grignard->Intermediate Aldehyde Butanal Aldehyde->Intermediate Acid Acidic Work-up (H3O+) Intermediate->Acid Product This compound Acid->Product Distillation Fractional Distillation Product->Distillation

Caption: Workflow for the Grignard synthesis of this compound.

Logical Relationship of Synthesis Components

Synthesis_Components cluster_reagents cluster_conditions cluster_process reagents Reactants process Process Steps reagents->process are subjected to conditions Reaction Conditions conditions->process govern product Final Product process->product yields This compound This compound Butanal Butanal Ethylmagnesium Bromide Ethylmagnesium Bromide Anhydrous Ether Anhydrous Ether Ice Bath Ice Bath Reflux Reflux Addition Addition Acidic Work-up Acidic Work-up Extraction Extraction Distillation Distillation

Caption: Logical components of the synthesis of this compound.

References

Thermodynamic Properties of 3-Methyl-2-pentanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-2-pentanol, a secondary hexyl alcohol, finds applications in various chemical syntheses and is of interest in the study of alcohol-based fuels and as a potential solvent. A thorough understanding of its thermodynamic properties is crucial for process design, safety assessments, and computational modeling in drug development and other scientific disciplines. This technical guide provides a comprehensive overview of the key thermodynamic properties of this compound, detailed experimental protocols for their determination, and visual representations of experimental workflows.

Core Thermodynamic Properties

The thermodynamic properties of this compound have been characterized through a combination of experimental measurements and critically evaluated data compilations. The following tables summarize the key quantitative data available for this compound.

Table 1: Physical and Thermochemical Properties

PropertyValueUnitsReference
Molecular FormulaC6H14O-[1][2][3]
Molar Mass102.177 g/mol [4]
Normal Boiling Point407.4K (134.3 °C)[2][5]
Density (at 20 °C)0.8307g/cm³[5]
Vapor Pressure (at 25 °C)3.679mmHg[6]
Flash Point40.56°C (105.00 °F)[6]
Solubility in Water19g/L[5]

Table 2: Enthalpy and Entropy Data

PropertyValueUnitsReference
Standard Enthalpy of Formation (Liquid)-396.4 ± 1.0kJ/mol[1]
Standard Enthalpy of Formation (Gas)-338.9 ± 2.2kJ/mol[1]
Enthalpy of Vaporization (at standard conditions)57.5 ± 2.0kJ/mol[1]
Standard Molar Entropy (Ideal Gas, 298.15 K, 1 bar)Not AvailableJ/(mol·K)
Heat Capacity, Cp (Liquid, at 298.15 K)275.9J/(mol·K)[3][5]
Heat Capacity, Cp (Ideal Gas)Temperature DependentJ/(mol·K)[4]

Table 3: Critical Properties

PropertyValueUnitsReference
Critical TemperatureNot AvailableK[4]
Critical PressureNot AvailablekPa[4]
Critical DensityNot Availablemol/L[4]

Experimental Protocols

The determination of the thermodynamic properties of this compound relies on established experimental techniques. The following sections provide detailed methodologies for key experiments.

Determination of the Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of combustion is determined using a bomb calorimeter, which measures the heat released during complete combustion of the substance in an excess of oxygen at constant volume.

Methodology:

  • Sample Preparation: A precisely weighed sample (approximately 1 gram) of high-purity this compound is placed in a crucible within the bomb calorimeter. A known length of ignition wire is positioned in contact with the sample.

  • Bomb Assembly and Pressurization: The crucible is placed inside the stainless steel bomb, which is then sealed. The bomb is purged with oxygen to remove any atmospheric nitrogen and subsequently pressurized with pure oxygen to approximately 30 atm.

  • Calorimeter Setup: The sealed bomb is submerged in a known mass of water in the calorimeter's insulated bucket. The temperature of the water is monitored with a high-precision thermometer.

  • Ignition and Data Acquisition: Once the system has reached thermal equilibrium, the sample is ignited by passing an electric current through the ignition wire. The temperature of the water is recorded at regular intervals until a maximum temperature is reached and the system begins to cool.

  • Data Analysis: The heat capacity of the calorimeter is determined by calibrating it with a substance of known heat of combustion, such as benzoic acid. The heat released by the combustion of this compound is calculated from the observed temperature rise and the heat capacity of the calorimeter. Corrections are made for the heat of formation of nitric acid (from residual nitrogen) and the heat of combustion of the ignition wire. The standard enthalpy of combustion is then calculated from the heat released at constant volume.

Determination of Vapor Pressure using the Static Method

The vapor pressure of a liquid at a given temperature is the pressure exerted by its vapor when the vapor is in equilibrium with the liquid. The static method involves measuring this pressure directly.

Methodology:

  • Apparatus Setup: A sample of this compound is placed in a flask connected to a pressure transducer and a temperature probe. The flask is immersed in a temperature-controlled water or oil bath.

  • Degassing: The sample is thoroughly degassed to remove any dissolved air, typically by repeated freeze-pump-thaw cycles.

  • Equilibration and Measurement: The temperature of the bath is set to the desired value and allowed to stabilize. The system is allowed to reach thermal and phase equilibrium, at which point the pressure reading from the transducer corresponds to the vapor pressure of the this compound at that temperature.

  • Temperature Variation: The temperature of the bath is varied, and the vapor pressure is measured at each new equilibrium temperature to obtain a vapor pressure curve.

  • Data Analysis: The relationship between vapor pressure and temperature can be described by the Clausius-Clapeyron equation, which can be used to determine the enthalpy of vaporization.

Measurement of Heat Capacity by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermal analysis technique used to measure the amount of heat required to increase the temperature of a sample.

Methodology:

  • Sample Preparation: A small, accurately weighed sample of this compound is hermetically sealed in an aluminum pan. An empty, sealed aluminum pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed to heat the sample and reference at a constant rate over a specified temperature range.

  • Data Collection: The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature as they are heated. This differential heat flow is recorded as a function of temperature.

  • Calibration: The instrument is calibrated for temperature and heat flow using standard materials with known melting points and enthalpies of fusion, such as indium.

  • Data Analysis: The heat capacity of the this compound is calculated from the differential heat flow signal, the heating rate, and the mass of the sample. This measurement can be performed over a range of temperatures to determine the temperature dependence of the heat capacity.

Visualizations

Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.

BombCalorimetryWorkflow cluster_prep Sample & Bomb Preparation cluster_calorimetry Calorimetry Measurement cluster_analysis Data Analysis prep_sample Weigh this compound Sample place_in_crucible Place Sample in Crucible prep_sample->place_in_crucible attach_wire Attach Ignition Wire place_in_crucible->attach_wire seal_bomb Seal Bomb attach_wire->seal_bomb pressurize_bomb Pressurize with O2 seal_bomb->pressurize_bomb place_bomb Place Bomb in Calorimeter pressurize_bomb->place_bomb add_water Add Known Mass of Water place_bomb->add_water equilibrate Allow Thermal Equilibrium add_water->equilibrate ignite Ignite Sample equilibrate->ignite record_temp Record Temperature Rise ignite->record_temp calc_heat Calculate Heat Released record_temp->calc_heat calibrate Calibrate with Benzoic Acid calibrate->calc_heat apply_corrections Apply Corrections calc_heat->apply_corrections calc_enthalpy Calculate Enthalpy of Combustion apply_corrections->calc_enthalpy

Caption: Workflow for Determining Enthalpy of Combustion.

VaporPressureWorkflow cluster_setup Apparatus Setup cluster_measurement Measurement Cycle cluster_analysis Data Analysis place_sample Place Sample in Flask connect_sensors Connect Pressure & Temperature Sensors place_sample->connect_sensors immerse_bath Immerse in Temperature Bath connect_sensors->immerse_bath degas_sample Degas Sample immerse_bath->degas_sample set_temp Set Bath Temperature degas_sample->set_temp equilibrate Allow System to Equilibrate set_temp->equilibrate record_pressure Record Vapor Pressure equilibrate->record_pressure change_temp Change Bath Temperature record_pressure->change_temp plot_data Plot Vapor Pressure vs. Temperature record_pressure->plot_data change_temp->set_temp fit_clausius Fit to Clausius-Clapeyron Equation plot_data->fit_clausius calc_enthalpy Determine Enthalpy of Vaporization fit_clausius->calc_enthalpy

Caption: Workflow for Vapor Pressure Determination.

Conclusion

This technical guide has provided a consolidated source of information on the thermodynamic properties of this compound. The tabulated data offers a quick reference for researchers, while the detailed experimental protocols provide a foundation for the accurate measurement of these crucial parameters. The visualized workflows further clarify the logical steps involved in these experimental determinations. A comprehensive understanding of these properties is essential for the effective and safe application of this compound in scientific and industrial settings.

References

An In-depth Technical Guide to the Safety and Handling of 3-Methyl-2-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 3-Methyl-2-pentanol, a flammable liquid commonly used in various laboratory and industrial applications. Adherence to these guidelines is crucial for maintaining a safe working environment and mitigating potential hazards.

Chemical and Physical Properties

Proper handling and storage procedures are directly related to the physical and chemical properties of a substance. The following table summarizes key data for this compound.

PropertyValueSource
Molecular Formula C₆H₁₄O[1][2]
Molecular Weight 102.17 g/mol [1]
Appearance Colorless, clear liquid[3][4]
Boiling Point 133.00 to 135.00 °C @ 760.00 mm Hg[3]
Flash Point 40.6 °C (105.08 °F)[3][5]
Specific Gravity 0.82700 to 0.83300 @ 25.00 °C[3]
Water Solubility 19.03 g/L @ 25 °C[5]
Vapor Pressure 3.679 mm Hg[3]
Refractive Index 1.41500 to 1.42100 @ 20.00 °C[3]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table outlines its GHS classification and associated hazard statements.

ClassificationCodeDescriptionSource
Flammable Liquids H226Flammable liquid and vapor[4][5]
Serious Eye Irritation H319Causes serious eye irritation[5]
Skin Irritation H315Causes skin irritation[6]
Specific target organ toxicity — single exposure H335May cause respiratory irritation[6][7]
Acute toxicity, Inhalation H332Harmful if inhaled[6][8]

Signal Word: Warning[5]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical. The following table provides guidance for different routes of exposure.

Exposure RouteFirst Aid MeasuresSource
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[6][9][10]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with water/shower. Wash off with soap and plenty of water. If skin irritation occurs, get medical advice/attention. Wash contaminated clothing before reuse.[4][6][9][10]
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Call a POISON CENTER or doctor/physician if you feel unwell.[6][9][10]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical aid immediately.[9][11][12]

Handling and Storage

Proper handling and storage practices are essential for preventing fires, spills, and exposure.

Handling:

  • Avoid contact with skin and eyes.[6][10]

  • Do not breathe mist, vapors, or spray.[10]

  • Use only in a well-ventilated area, preferably within a chemical fume hood.[10][13]

  • Keep away from heat, sparks, open flames, and hot surfaces. – No smoking.[3][4][10]

  • Use non-sparking tools and explosion-proof equipment.[10]

  • Take precautionary measures against static discharge. Ground and bond containers when transferring material.[4][10][14]

  • Wear appropriate personal protective equipment (PPE).[15][16]

Storage:

  • Store in a designated "Flammables area".[5][10]

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[4][10]

  • Store in an approved flammable storage cabinet.[15][17]

  • Do not store more than 60 gallons of flammable liquids in a single storage cabinet.[18][19][20]

  • Keep away from incompatible materials such as acids, acid anhydrides, and acid chlorides.[10]

  • Never store flammable liquids in a standard refrigerator or freezer; use only "spark-proof" models.[17]

Accidental Release Measures

A systematic approach is necessary to safely manage a spill of this compound.

Personal Precautions:

  • Immediately alert others in the area and evacuate if necessary.[21][22]

  • Remove all sources of ignition.[10]

  • Ensure adequate ventilation.[21]

  • Avoid breathing vapors.[21]

  • Wear appropriate personal protective equipment, including respiratory protection if needed.[22]

Environmental Precautions:

  • Prevent the spill from entering drains, sewers, or waterways.[11][21]

Methods for Clean-up:

  • For small spills, contain the spill with inert absorbent material (e.g., sand, vermiculite, or commercial absorbent).[10][22][23]

  • Use non-sparking tools to collect the absorbed material.[10]

  • Place the waste in a suitable, sealed container for disposal as hazardous waste.[22][24]

  • Decontaminate the spill area with a mild detergent and water.[22]

The logical workflow for handling a chemical spill is illustrated in the diagram below.

Spill_Response_Workflow cluster_InitialActions Initial Actions cluster_Assessment Hazard Assessment cluster_Response Spill Response cluster_Finalization Finalization Spill Spill Occurs Alert Alert Personnel & Evacuate Area Spill->Alert Ignition Eliminate Ignition Sources Alert->Ignition Ventilate Ensure Ventilation Ignition->Ventilate Assess Assess Spill Size & Hazard (Consult SDS) Ventilate->Assess PPE Don Personal Protective Equipment (PPE) Assess->PPE MajorSpill Major Spill? Assess->MajorSpill Major Spill? Contain Contain Spill with Absorbent Material PPE->Contain Collect Collect Waste with Non-Sparking Tools Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Package and Label for Hazardous Waste Disposal Decontaminate->Dispose Report Report Incident to Supervisor Dispose->Report MajorSpill->PPE No (Minor Spill) EvacuateCall Evacuate Building & Call Emergency Services (911) MajorSpill->EvacuateCall Yes

Caption: Workflow for handling a chemical spill.

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment (PPE) are crucial for minimizing exposure.

Engineering Controls:

  • Work in a well-ventilated area.[15]

  • Use explosion-proof ventilation systems.[10][25]

  • Ensure that eyewash stations and safety showers are located close to the workstation.[10][26]

Personal Protective Equipment (PPE): The selection of appropriate PPE is critical when handling this compound.

PPE_Diagram cluster_ppe Recommended Personal Protective Equipment (PPE) Handler Chemical Handler Eye Eye Protection: Chemical Safety Goggles or Face Shield Handler->Eye Protects Against Splashes & Vapors Skin Hand & Body Protection: Chemical-Resistant Gloves & Lab Coat Handler->Skin Prevents Direct Contact Respiratory Respiratory Protection: Required if ventilation is inadequate (Use NIOSH-approved respirator) Handler->Respiratory Prevents Inhalation of Vapors

Caption: Recommended PPE for handling this compound.

  • Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6][10][26]

  • Skin Protection: Wear appropriate chemical-resistant gloves and protective clothing (e.g., a lab coat) to prevent skin exposure.[10][16]

  • Respiratory Protection: If ventilation is inadequate or exposure limits are exceeded, use a NIOSH-approved respirator. Respirator use requires a formal respiratory protection program, including training and fit testing.[6][22]

Firefighting Measures

Suitable Extinguishing Media:

  • Use alcohol-resistant foam, dry chemical powder, or carbon dioxide (CO₂).[10][11][12]

  • Water spray may be used to cool closed containers, but a solid stream of water may be ineffective.[12]

Specific Hazards:

  • The substance is a flammable liquid and vapor.[5][10]

  • Vapors are heavier than air and may travel to a source of ignition and flash back.[10][25]

  • Containers may explode when heated.[10]

  • Vapors may form explosive mixtures with air.[10]

Protective Equipment for Firefighters:

  • Wear a self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand or other positive pressure mode, and full protective gear.[10]

Toxicological Information

  • Acute Effects: Harmful if inhaled.[6][8] Causes serious eye irritation and skin irritation.[5][6] May cause respiratory tract irritation.[6] Ingestion may be harmful.[27][28]

  • Chronic Effects: Prolonged or repeated skin contact may cause dermatitis.[9]

  • Carcinogenicity: This product is not listed as a carcinogen by IARC, NTP, or OSHA.[12][28][29]

Experimental Protocols

A brief overview of the principles behind relevant tests includes:

  • Flash Point Determination: Methods like the Tag Closed Cup (TCC) test are used to determine the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air. This is a critical test for classifying flammable liquids.

  • Acute Toxicity Studies: These experiments (oral, dermal, inhalation) determine the short-term adverse effects of a substance after a single exposure. The LD50 (lethal dose, 50%) or LC50 (lethal concentration, 50%) is typically determined.

  • Skin and Eye Irritation/Corrosion Studies: These tests, often conducted on animal models or using in vitro alternatives, assess the potential of a substance to cause reversible (irritation) or irreversible (corrosion) damage to the skin and eyes upon contact.

For detailed methodologies, researchers should refer to official guidelines from regulatory agencies like the EPA, ECHA, or the OECD. Conducting such tests requires specialized facilities and adherence to strict ethical and procedural guidelines.

References

Methodological & Application

Application Notes and Protocols: The Versatile Role of 3-Methyl-2-pentanol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-methyl-2-pentanol as a versatile chiral building block and intermediate in organic synthesis. Detailed protocols for its key transformations are presented, including substitution, elimination, oxidation, and its use in the synthesis of ethers and esters. The chirality of this compound at its C2 and C3 positions makes it a valuable precursor for the synthesis of stereochemically defined molecules, a critical aspect in drug discovery and development.

Overview of Chemical Properties

This compound is a secondary alcohol with the chemical formula C₆H₁₄O. It exists as a mixture of diastereomers due to the presence of two chiral centers. Its physical and chemical properties are summarized in the table below.

PropertyValue
Molecular Weight102.17 g/mol [1]
Boiling Point131-134 °C[2]
Density0.831 g/mL at 25 °C[2]
Refractive Index1.421 at 20 °C[2]
SolubilitySoluble in ethanol and diethyl ether; sparingly soluble in water.

Key Synthetic Transformations and Protocols

This compound can undergo a variety of chemical reactions, making it a useful starting material for the synthesis of a range of organic compounds.

Nucleophilic Substitution Reactions

The hydroxyl group of this compound can be substituted by various nucleophiles, typically after protonation to form a good leaving group (water).

Treatment of this compound with a strong hydrohalic acid like hydrobromic acid (HBr) leads to the formation of a tertiary alkyl halide through a carbocation rearrangement. The secondary carbocation initially formed rearranges to a more stable tertiary carbocation, which is then attacked by the bromide ion.

Experimental Protocol: Synthesis of 3-Bromo-3-methylpentane

  • Materials:

    • This compound

    • Concentrated Hydrobromic Acid (48%)

    • Anhydrous Calcium Chloride

    • Diethyl ether

    • Saturated Sodium Bicarbonate solution

    • Brine (saturated NaCl solution)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 10.2 g (0.1 mol) of this compound.

    • Cool the flask in an ice bath and slowly add 25.3 g (0.15 mol) of 48% hydrobromic acid with stirring.

    • After the addition is complete, remove the ice bath and heat the mixture to reflux for 2 hours.

    • Allow the reaction mixture to cool to room temperature. Two layers will form.

    • Transfer the mixture to a separatory funnel and discard the lower aqueous layer.

    • Wash the organic layer sequentially with 20 mL of water, 20 mL of saturated sodium bicarbonate solution, and 20 mL of brine.

    • Dry the organic layer over anhydrous calcium chloride.

    • Filter to remove the drying agent and remove the diethyl ether by rotary evaporation.

    • The crude product can be purified by fractional distillation to yield 3-bromo-3-methylpentane.

Quantitative Data:

ReactantProductReagentTypical Yield
This compound3-Bromo-3-methylpentaneHBr65-75%

Reaction Pathway:

sn1_reaction reactant This compound protonation Protonation of -OH reactant->protonation HBr oxonium Oxonium Ion protonation->oxonium carbocation_formation Loss of H2O oxonium->carbocation_formation secondary_carbocation Secondary Carbocation carbocation_formation->secondary_carbocation rearrangement Hydride Shift secondary_carbocation->rearrangement tertiary_carbocation Tertiary Carbocation rearrangement->tertiary_carbocation nucleophilic_attack Attack by Br- tertiary_carbocation->nucleophilic_attack product 3-Bromo-3-methylpentane nucleophilic_attack->product

Caption: SN1 reaction of this compound with HBr.

Dehydration (Elimination Reaction)

Acid-catalyzed dehydration of this compound results in the formation of a mixture of alkenes. The major product is typically the most substituted alkene, following Zaitsev's rule.

Experimental Protocol: Dehydration of this compound

  • Materials:

    • This compound

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Anhydrous Sodium Sulfate

    • Diethyl ether

    • Saturated Sodium Bicarbonate solution

  • Procedure:

    • Place 10.2 g (0.1 mol) of this compound in a distillation apparatus.

    • Slowly add 2 mL of concentrated sulfuric acid while cooling the flask in an ice bath.

    • Heat the mixture gently to distill the alkene products. Collect the fraction boiling below 100 °C.

    • Transfer the distillate to a separatory funnel and wash with an equal volume of saturated sodium bicarbonate solution to neutralize any remaining acid.

    • Separate the organic layer and dry it over anhydrous sodium sulfate.

    • The product is a mixture of 3-methyl-2-pentene and 3-methyl-1-pentene.

Quantitative Data:

ReactantMajor ProductMinor ProductCatalyst
This compound3-Methyl-2-pentene3-Methyl-1-penteneH₂SO₄

Reaction Pathway:

dehydration_reaction reactant This compound protonation Protonation reactant->protonation H+ oxonium Oxonium Ion protonation->oxonium loss_of_water Loss of H2O oxonium->loss_of_water carbocation Secondary Carbocation loss_of_water->carbocation elimination1 Elimination (Major) carbocation->elimination1 elimination2 Elimination (Minor) carbocation->elimination2 product1 3-Methyl-2-pentene elimination1->product1 product2 3-Methyl-1-pentene elimination2->product2

Caption: Dehydration of this compound.

Oxidation to 3-Methyl-2-pentanone

As a secondary alcohol, this compound can be oxidized to the corresponding ketone, 3-methyl-2-pentanone. Common oxidizing agents for this transformation include chromic acid (H₂CrO₄), pyridinium chlorochromate (PCC), or a Swern oxidation.

Experimental Protocol: Oxidation with Chromic Acid

  • Materials:

    • This compound

    • Sodium Dichromate (Na₂Cr₂O₇)

    • Sulfuric Acid (H₂SO₄)

    • Diethyl ether

    • Saturated Sodium Bicarbonate solution

  • Procedure:

    • Prepare a solution of chromic acid by dissolving 10 g of sodium dichromate in 20 mL of water and slowly adding 8 mL of concentrated sulfuric acid. Cool the solution in an ice bath.

    • In a separate flask, dissolve 5.1 g (0.05 mol) of this compound in 25 mL of diethyl ether.

    • Slowly add the chromic acid solution to the alcohol solution with vigorous stirring, maintaining the temperature below 10 °C.

    • After the addition is complete, continue stirring at room temperature for 1 hour.

    • Transfer the mixture to a separatory funnel. The ether layer will contain the product.

    • Separate the organic layer and wash it with saturated sodium bicarbonate solution until the washings are no longer acidic.

    • Dry the ether layer over anhydrous magnesium sulfate.

    • Filter and remove the ether by distillation to obtain 3-methyl-2-pentanone.

Quantitative Data:

ReactantProductOxidizing AgentTypical Yield
This compound3-Methyl-2-pentanoneChromic Acid80-90%

Experimental Workflow:

oxidation_workflow start Start prepare_chromic_acid Prepare Chromic Acid Solution start->prepare_chromic_acid dissolve_alcohol Dissolve this compound in Ether start->dissolve_alcohol addition Slowly Add Chromic Acid at <10°C prepare_chromic_acid->addition dissolve_alcohol->addition stir Stir at Room Temperature for 1h addition->stir separation Separate Organic Layer stir->separation wash Wash with NaHCO3 solution separation->wash dry Dry with MgSO4 wash->dry evaporation Evaporate Ether dry->evaporation product 3-Methyl-2-pentanone evaporation->product williamson_ether_synthesis alcohol This compound deprotonation Deprotonation alcohol->deprotonation NaH alkoxide Sodium 3-methyl-2-pentoxide deprotonation->alkoxide sn2 SN2 Reaction alkoxide->sn2 ether Ether Product sn2->ether alkyl_halide Alkyl Halide (e.g., CH3I) alkyl_halide->sn2 esterification_logic cluster_reactants Reactants cluster_reaction Reaction cluster_products Products alcohol This compound esterification Esterification alcohol->esterification acyl_chloride Acyl Chloride acyl_chloride->esterification base Pyridine (Base) base->esterification ester Ester esterification->ester salt Pyridinium Salt esterification->salt

References

3-Methyl-2-pentanol as a Chiral Auxiliary: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of asymmetric synthesis, the use of chiral auxiliaries is a well-established strategy for controlling the stereochemical outcome of a reaction. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the formation of a new stereocenter with a specific configuration. After the desired transformation, the auxiliary can be cleaved and ideally recovered for reuse. While a variety of chiral auxiliaries have been developed and are widely used, this document explores the potential application of (2R,3S)-3-methyl-2-pentanol as a chiral auxiliary.

(2R,3S)-3-methyl-2-pentanol is a chiral secondary alcohol with two stereocenters. Its structure suggests that it could be effective in inducing diastereoselectivity in reactions of prochiral molecules to which it is attached. The presence of a methyl group at the C3 position, in addition to the chiral center at the C2 position bearing the hydroxyl group, provides a specific steric environment that can influence the approach of reagents.

This document provides a hypothetical application of (2R,3S)-3-methyl-2-pentanol as a chiral auxiliary in the asymmetric alkylation of a propionate-derived enolate. The protocols and data presented are based on established principles of chiral auxiliary-mediated synthesis and are intended to serve as a guide for researchers exploring the use of this and similar auxiliaries.

Principle of Asymmetric Alkylation using a Chiral Auxiliary

The general workflow for the use of a chiral auxiliary in an asymmetric alkylation reaction involves three key steps:

  • Attachment of the Chiral Auxiliary: The chiral auxiliary, in this case, (2R,3S)-3-methyl-2-pentanol, is esterified with a prochiral carboxylic acid derivative (e.g., propionyl chloride) to form a chiral ester.

  • Diastereoselective Enolate Formation and Alkylation: The chiral ester is then treated with a strong base, such as lithium diisopropylamide (LDA), to form a stereochemically defined enolate. The chiral auxiliary directs the formation of one specific enolate geometry. Subsequent reaction of this enolate with an electrophile (e.g., an alkyl halide) occurs from the sterically less hindered face, leading to the formation of one diastereomer of the product in excess.

  • Cleavage of the Chiral Auxiliary: The newly formed chiral carboxylic acid derivative is then cleaved from the auxiliary, typically by hydrolysis or reduction, to yield the desired enantiomerically enriched product and recover the chiral auxiliary.

Experimental Protocols

Protocol 1: Synthesis of the Chiral Ester (1)

This protocol describes the esterification of propionyl chloride with (2R,3S)-3-methyl-2-pentanol.

Materials:

  • (2R,3S)-3-methyl-2-pentanol

  • Propionyl chloride

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of (2R,3S)-3-methyl-2-pentanol (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add propionyl chloride (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the chiral ester 1 .

Protocol 2: Asymmetric Alkylation of the Chiral Ester (2)

This protocol details the diastereoselective alkylation of the chiral ester 1 with benzyl bromide.

Materials:

  • Chiral ester 1

  • Lithium diisopropylamide (LDA) solution (2.0 M in THF/heptane/ethylbenzene)

  • Tetrahydrofuran (THF), anhydrous

  • Benzyl bromide

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of the chiral ester 1 (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add LDA solution (1.1 eq) dropwise.

  • Stir the mixture at -78 °C for 30 minutes to ensure complete enolate formation.

  • Add benzyl bromide (1.2 eq) dropwise to the enolate solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract with diethyl ether.

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure.

  • Determine the diastereomeric ratio of the crude product 2 by ¹H NMR or GC analysis.

  • Purify the product by column chromatography on silica gel.

Protocol 3: Cleavage of the Chiral Auxiliary and Recovery

This protocol describes the removal of the chiral auxiliary to yield the chiral carboxylic acid.

Materials:

  • Alkylated ester 2

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of the alkylated ester 2 (1.0 eq) in a mixture of THF and water (3:1), add LiOH (2.0 eq).

  • Stir the mixture at room temperature for 12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, acidify the reaction mixture to pH ~2 with 1 M HCl.

  • Extract the aqueous layer with diethyl ether to recover the chiral auxiliary, (2R,3S)-3-methyl-2-pentanol.

  • Extract the desired chiral carboxylic acid from the aqueous layer with a suitable organic solvent.

  • Dry the organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the final product.

Data Presentation

The following table summarizes hypothetical quantitative data for the asymmetric alkylation of the propionate ester of (2R,3S)-3-methyl-2-pentanol with various electrophiles.

EntryElectrophile (R-X)ProductYield (%)Diastereomeric Ratio (dr)
1Benzyl bromide2a 8595:5
2Ethyl iodide2b 8292:8
3Allyl bromide2c 8894:6
4Methyl iodide2d 7590:10

Visualizations

Asymmetric_Alkylation_Workflow cluster_0 Step 1: Auxiliary Attachment cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Auxiliary Cleavage Auxiliary 3-Methyl-2-pentanol Ester Chiral Ester (1) Auxiliary->Ester Pyridine, DCM AcidChloride Propionyl Chloride AcidChloride->Ester Enolate Lithium Enolate Ester->Enolate LDA, THF, -78°C AlkylatedEster Alkylated Ester (2) Enolate->AlkylatedEster FinalProduct Chiral Carboxylic Acid AlkylatedEster->FinalProduct LiOH, THF/H2O RecoveredAux Recovered Auxiliary AlkylatedEster->RecoveredAux Electrophile Electrophile (R-X) Electrophile->AlkylatedEster

Caption: Workflow for the use of this compound as a chiral auxiliary.

Stereochemical_Model cluster_0 Enolate Formation and Alkylation Enolate Chelated Enolate Intermediate Product Major Diastereomer Enolate->Product Alkylation Approach Electrophile (R-X) approaches from less hindered face Approach->Enolate Steric hindrance from auxiliary directs attack

3-Methyl-2-pentanol: A Flavor Compound with Limited Application in the Fragrance Industry

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AP-001

Abstract

This document addresses the purported applications of 3-methyl-2-pentanol in the fragrance industry. Contrary to some market reports that suggest its use in fine fragrances, comprehensive industry databases and supplier recommendations indicate that this compound is not utilized as a fragrance ingredient. This note clarifies its primary application as a flavoring agent and explores the likely reasons for its exclusion from perfumery. Furthermore, it provides detailed protocols for the evaluation of structurally related aliphatic alcohols that are commonly used in the fragrance industry, offering a practical guide for researchers and product developers.

Introduction

This compound (CAS No. 565-60-6) is a secondary alcohol with a chemical structure that suggests potential for odor characteristics. It is found naturally in hops and some fruits.[1] However, its organoleptic profile is more aligned with flavor applications. Reputable industry resources, such as The Good Scents Company, explicitly recommend this material as "not for fragrance use".[1] The olfactory characteristics of an ingredient are paramount in its selection for fragrance formulations. While subtle nuances are valued, a dominant flavor-like profile often limits a molecule's utility in fine fragrance, where complexity and aesthetic appeal are key.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₆H₁₄O[1]
Molecular Weight 102.18 g/mol [1]
Appearance Colorless liquid-
Boiling Point 134-135 °C-
Flash Point 40.56 °C (105 °F)[1]
Specific Gravity 0.82700 - 0.83300 @ 25.00 °C[1]
Refractive Index 1.41500 - 1.42100 @ 20.00 °C[1]

Olfactory Profile and Inapplicability in Fragrances

Detailed descriptions of the odor profile of this compound are scarce in perfumery literature. Its primary association is with flavor, where it is used in various food products. The likely reasons for its exclusion from the fragrance industry include:

  • Dominant Flavor-like Nuances: Its scent profile is likely to be overly representative of food items, making it difficult to blend into complex fragrance compositions.

  • Lack of Olfactory Complexity: The molecule may not possess the desired multifaceted character that perfumers seek.

  • Potential for Off-Notes: In a fragrance blend, it might develop undesirable or harsh chemical notes.

Alternatives in the Fragrance Industry

While this compound is not a viable fragrance ingredient, other aliphatic alcohols with similar carbon skeletons are widely used. These molecules offer a range of scent profiles from green and fruity to woody and floral.

CompoundCAS No.Odor ProfileTypical Use Level in Concentrate
Hexanol 111-27-3Green, fruity, wine-like, slightly fatty0.1 - 2.0%
cis-3-Hexen-1-ol 928-96-1Intense green, leafy, freshly cut grass0.01 - 0.5%
2-Heptanol 543-49-7Fruity, herbaceous, wine-like0.1 - 1.5%
Octanol 111-87-5Waxy, citrus, aldehydic, rose0.1 - 2.0%
Styrallyl alcohol (1-Phenylethanol) 98-85-1Floral (gardenia), green, hyacinth0.5 - 5.0%

Experimental Protocols for Fragrance Ingredient Evaluation

The following protocols are standardized methods for the assessment of a new chemical entity for its potential as a fragrance ingredient.

Protocol for Olfactory Evaluation

Objective: To determine the odor profile, intensity, and tenacity of a potential fragrance ingredient.

Materials:

  • Test material (e.g., Hexanol)

  • Ethanol (perfumer's grade, odorless)

  • Smelling strips (blotters)

  • Pipettes

  • Glass beakers

  • Stopwatch

Procedure:

  • Prepare a 10% dilution of the test material in ethanol.

  • Dip a smelling strip into the solution, ensuring it is saturated but not dripping.

  • Wave the strip under the nose at a distance of approximately 5 cm.

  • Record the initial odor impressions (top notes).

  • Allow the strip to air for 15 minutes and re-evaluate. Record the evolving scent profile (middle or heart notes).

  • Continue to evaluate the strip at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) to determine the tenacity and final character of the scent (base notes).

  • Compare the odor profile with known reference materials.

G cluster_prep Preparation cluster_eval Evaluation cluster_record Data Recording A Prepare 10% dilution in Ethanol B Dip Smelling Strip A->B C Initial Evaluation (Top Notes) B->C D Evaluation after 15 mins (Heart Notes) C->D F Record Odor Profile C->F G Record Intensity C->G E Long-term Evaluation (Base Notes) D->E D->F D->G E->F E->G H Record Tenacity E->H

Olfactory Evaluation Workflow
Protocol for Gas Chromatography-Olfactometry (GC-O)

Objective: To identify the specific odor-active compounds in a sample and characterize their individual scents.

Materials:

  • Gas chromatograph with an olfactometry port

  • Appropriate GC column (e.g., DB-5, DB-Wax)

  • Helium carrier gas

  • Sample of the fragrance material

  • Solvent for dilution (e.g., dichloromethane)

Procedure:

  • Prepare a dilute solution of the sample.

  • Inject the sample into the GC.

  • As the compounds elute from the column, the effluent is split between a detector (e.g., FID or MS) and the olfactometry port.

  • A trained analyst sniffs the effluent from the olfactometry port and records the odor description and intensity for each eluting compound.

  • The retention time of each odor event is correlated with the peaks on the chromatogram to identify the responsible compound.

G cluster_sample Sample Preparation cluster_gc GC Analysis cluster_detection Detection & Olfactometry cluster_data Data Analysis A Dilute Sample B Inject into GC A->B C Compound Separation B->C D Detector (FID/MS) C->D E Olfactometry Port C->E F Correlate Odor with Peak D->F E->F

GC-Olfactometry Experimental Workflow

Conclusion

While this compound is a recognized flavoring agent, it does not have a place in the modern perfumer's palette. Its organoleptic properties are not conducive to the creation of fine fragrances. Researchers and developers seeking to create novel scents should instead focus on the rich and varied olfactory profiles offered by other structurally related aliphatic alcohols. The protocols outlined in this document provide a standardized framework for the evaluation of such potential fragrance ingredients.

References

3-Methyl-2-pentanol: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 3-methyl-2-pentanol as a versatile solvent for chemical reactions. This document includes detailed physicochemical properties, potential applications in organic synthesis, and generalized experimental protocols.

Physicochemical Properties

This compound is a secondary alcohol that exhibits a range of properties making it a suitable medium for various chemical transformations. Its characteristics are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
Molecular Formula C₆H₁₄O[1][2]
Molecular Weight 102.17 g/mol [2]
Appearance Colorless liquid[1]
Boiling Point 131-134 °C[1][3]
Melting Point -59 °C[1]
Density 0.831 g/mL at 25 °C[1][3]
Refractive Index (n²⁰/D) 1.421[1][3]
Flash Point 105 °F (40.56 °C)[4]
Solubility in Water 19 g/L[5]
Solubility in Organic Solvents Soluble in ethanol and diethyl ether[5]
CAS Number 565-60-6[2][3]

Applications in Organic Synthesis

Due to its favorable boiling point and solvency, this compound is a potential solvent for a variety of organic reactions. Its primary applications are as a solvent and a chemical intermediate in the synthesis of other organic compounds like esters and ethers.[1]

Fischer Esterification

This compound can serve as both a reactant and, in excess, as the solvent in Fischer esterification reactions to produce the corresponding ester, 3-methyl-2-pentyl acetate. This reaction is typically catalyzed by a strong acid.

Grignard Reactions

While ethereal solvents like diethyl ether and tetrahydrofuran (THF) are conventional choices for Grignard reactions, alcohols are generally avoided due to their acidity which quenches the Grignard reagent. Therefore, this compound is not a suitable solvent for the formation of Grignard reagents.

Experimental Protocols

The following are generalized protocols for reactions where this compound can be utilized as a solvent or reactant. Researchers should optimize these protocols for their specific substrates and desired outcomes.

Protocol 1: Fischer Esterification of Acetic Acid with this compound

This protocol describes the synthesis of 3-methyl-2-pentyl acetate using this compound as the alcohol reactant and an excess of it as the solvent.

Materials:

  • This compound

  • Glacial Acetic Acid

  • Concentrated Sulfuric Acid (as catalyst)

  • 5% Sodium Bicarbonate solution

  • Saturated Sodium Chloride (brine) solution

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • To a round-bottom flask, add this compound (e.g., 1.0 mol) and glacial acetic acid (e.g., 0.5 mol, limiting reagent).

  • Slowly and with caution, add a catalytic amount of concentrated sulfuric acid (e.g., 0.5 mL).

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After cooling to room temperature, transfer the mixture to a separatory funnel.

  • Wash the organic layer successively with 5% sodium bicarbonate solution to neutralize the excess acid, followed by a brine solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the excess this compound via distillation.

  • The desired ester product, 3-methyl-2-pentyl acetate, can be further purified by fractional distillation.

Expected Outcome:

The reaction should yield 3-methyl-2-pentyl acetate. The yield will depend on the specific reaction conditions and the efficiency of the water removal during the reaction.

Safety and Handling

This compound is a flammable liquid and an irritant.[4] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. Keep away from sources of ignition.[1][4]

Visualizations

The following diagrams illustrate a general workflow for solvent screening and a specific workflow for the Fischer esterification protocol described above.

Solvent_Screening_Workflow A Define Reaction Requirements B Identify Potential Solvents A->B C Evaluate Physicochemical Properties (Boiling Point, Solubility, etc.) B->C D Assess Safety and Environmental Impact C->D E Perform Small-Scale Test Reactions D->E F Analyze Reaction Performance (Yield, Purity, Reaction Rate) E->F G Select Optimal Solvent F->G H Scale-Up and Optimization G->H

A general workflow for selecting a suitable solvent for a chemical reaction.

Fischer_Esterification_Workflow A Reactant and Catalyst Addition (this compound, Acetic Acid, H₂SO₄) B Reflux Reaction Mixture (1-2 hours) A->B C Cooling to Room Temperature B->C D Work-up: Aqueous Wash (NaHCO₃, Brine) C->D E Drying of Organic Layer (Anhydrous MgSO₄) D->E F Solvent Removal (Distillation) E->F G Purification of Ester (Fractional Distillation) F->G H Product Characterization (NMR, IR, GC-MS) G->H

An experimental workflow for the Fischer esterification of this compound.

References

Application Notes and Protocols for the Analytical Detection of 3-Methyl-2-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-2-pentanol is a secondary alcohol that serves as a valuable chemical intermediate in the synthesis of pharmaceuticals and as a component in flavor and fragrance formulations.[1] Its detection and quantification are crucial for process monitoring, quality control, and safety assessment. This document provides detailed application notes and experimental protocols for the analytical determination of this compound, primarily focusing on Gas Chromatography-Mass Spectrometry (GC-MS), a highly sensitive and specific technique for volatile compound analysis.

Analytical Techniques Overview

Gas Chromatography (GC) is the premier technique for separating volatile and semi-volatile compounds like this compound. When coupled with a Mass Spectrometer (MS), it allows for definitive identification based on the compound's unique mass spectrum (a chemical fingerprint) and precise quantification. Common sample introduction techniques for GC-MS include direct liquid injection, headspace sampling, and solid-phase microextraction (SPME).

Key Analytical Methods:

  • Gas Chromatography-Mass Spectrometry (GC-MS): The gold standard for the identification and quantification of this compound.

  • Headspace Solid-Phase Microextraction (HS-SPME)-GC-MS: An effective technique for extracting and concentrating volatile analytes from complex matrices, thereby enhancing sensitivity.

  • Liquid-Liquid Extraction (LLE) and Liquid-Liquid Microextraction (LLME)-GC-MS: Classical and miniaturized solvent extraction methods to isolate the analyte from the sample matrix.

Quantitative Data Summary

Table 1: Method Validation Data for the Analysis of 3-Methyl-1-pentanol by LLME-GC-MS

ParameterValue
Linearity (R²)0.9968
Limit of Quantification (LOQ)14.2 µg/L
Recovery (at 85.3 µg/L)88.0 ± 7.7 %
Precision (RSD%) at 85.3 µg/L8.8%
Precision (RSD%) at 170.7 µg/L16.7%

Data adapted from a study on the validation of a LLME/GC-MS methodology for volatile compounds in fermented beverages.

Experimental Protocols

Protocol 1: Quantitative Analysis of this compound in Liquid Samples using Liquid-Liquid Microextraction (LLME)-GC-MS

This protocol is adapted from a validated method for the analysis of higher alcohols in fermented beverages.

1. Sample Preparation (LLME)

  • Objective: To extract and concentrate this compound from an aqueous matrix into an organic solvent.

  • Materials:

    • Sample containing this compound

    • Internal Standard (IS) solution (e.g., 4-methyl-2-pentanol at 10 mg/L in ethanol)

    • Dichloromethane (DCM)

    • Sodium chloride (NaCl)

    • 2 mL microcentrifuge tubes

    • Vortex mixer

    • Centrifuge

    • GC vials with inserts

  • Procedure:

    • Pipette 1 mL of the liquid sample into a 2 mL microcentrifuge tube.

    • Add 10 µL of the internal standard solution.

    • Add 0.3 g of NaCl to the tube to salt out the analyte.

    • Add 100 µL of dichloromethane.

    • Vortex the tube vigorously for 1 minute.

    • Centrifuge at 5000 rpm for 5 minutes to separate the phases.

    • Carefully collect the organic layer (bottom layer with DCM) and transfer it to a GC vial with a micro-insert.

    • Seal the vial and proceed to GC-MS analysis.

2. GC-MS Parameters

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977A or equivalent

  • Column: DB-624 or equivalent polar capillary column (e.g., 30 m x 0.25 mm ID, 1.4 µm film thickness)

  • Injector Temperature: 250°C

  • Injection Volume: 1 µL

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes

    • Ramp 1: 5°C/min to 150°C

    • Ramp 2: 20°C/min to 240°C, hold for 5 minutes

  • MS Parameters:

    • Ionization Mode: Electron Impact (EI)

    • Ionization Energy: 70 eV

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Mass Scan Range: m/z 35-350

    • Solvent Delay: 3 minutes

3. Data Analysis

  • Identify the peaks for this compound and the internal standard based on their retention times and mass spectra.

  • The mass spectrum of this compound is characterized by prominent ions at m/z 45, 57, and 73.

  • Quantify this compound using a calibration curve constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME)-GC-MS for Volatile Analysis

This protocol is a general approach for the analysis of volatile compounds in complex matrices like food and beverages.

1. Sample Preparation (HS-SPME)

  • Objective: To extract and concentrate volatile compounds, including this compound, from the headspace of a sample.

  • Materials:

    • Sample

    • Internal Standard (e.g., 4-methyl-2-pentanol)

    • 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

    • SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

    • Heater-stirrer or water bath

  • Procedure:

    • Place a known amount of the sample (e.g., 5 mL of liquid or 1 g of solid) into a 20 mL headspace vial.

    • Spike with the internal standard.

    • Seal the vial tightly.

    • Incubate the vial at a controlled temperature (e.g., 60°C) for a set time (e.g., 15 minutes) with agitation to allow the volatiles to equilibrate in the headspace.

    • Expose the SPME fiber to the headspace for a defined period (e.g., 30 minutes) to adsorb the analytes.

    • Retract the fiber and immediately introduce it into the GC injector for thermal desorption.

2. GC-MS Parameters

  • Use similar GC-MS parameters as in Protocol 1, with the injector set to splitless mode for thermal desorption of the SPME fiber. The desorption time and temperature will depend on the fiber manufacturer's recommendations (e.g., 250°C for 5 minutes).

Visualizations

The following diagrams illustrate the experimental workflows for the described analytical techniques.

LLME_GCMS_Workflow cluster_prep Sample Preparation (LLME) cluster_analysis GC-MS Analysis Sample 1. Liquid Sample Add_IS 2. Add Internal Standard Sample->Add_IS Add_Salt 3. Add NaCl Add_IS->Add_Salt Add_Solvent 4. Add Dichloromethane Add_Salt->Add_Solvent Vortex 5. Vortex Add_Solvent->Vortex Centrifuge 6. Centrifuge Vortex->Centrifuge Extract 7. Collect Organic Layer Centrifuge->Extract GC_Vial 8. Transfer to GC Vial Extract->GC_Vial Injection 9. Inject into GC-MS GC_Vial->Injection Separation 10. Chromatographic Separation Injection->Separation Detection 11. Mass Spectrometric Detection Separation->Detection Data_Analysis 12. Data Analysis & Quantification Detection->Data_Analysis

Caption: Workflow for LLME-GC-MS analysis.

HSSPME_GCMS_Workflow cluster_prep Sample Preparation (HS-SPME) cluster_analysis GC-MS Analysis Sample 1. Sample in Vial Add_IS 2. Spike with Internal Standard Sample->Add_IS Seal 3. Seal Vial Add_IS->Seal Incubate 4. Incubate and Agitate Seal->Incubate Expose_Fiber 5. Expose SPME Fiber Incubate->Expose_Fiber Retract_Fiber 6. Retract Fiber Expose_Fiber->Retract_Fiber Desorption 7. Thermal Desorption in GC Inlet Retract_Fiber->Desorption Separation 8. Chromatographic Separation Desorption->Separation Detection 9. Mass Spectrometric Detection Separation->Detection Data_Analysis 10. Data Analysis & Quantification Detection->Data_Analysis

Caption: Workflow for HS-SPME-GC-MS analysis.

References

Application Note: Gas Chromatography Analysis of 3-Methyl-2-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the quantitative and chiral analysis of 3-Methyl-2-pentanol using gas chromatography (GC). The methods outlined are suitable for quality control, purity assessment, and enantiomeric separation in research and development settings.

Introduction

This compound is a secondary alcohol with applications as a solvent and intermediate in the synthesis of various organic compounds.[1][2] Accurate and reliable analytical methods are essential for its characterization. Gas chromatography, with its high resolution and sensitivity, is an ideal technique for the analysis of this volatile compound. This application note details two distinct GC methods: a standard method for quantification using a Flame Ionization Detector (FID) and a specialized method for the separation of its stereoisomers.

Experimental Protocols

Method 1: Quantitative Analysis using GC-FID

This protocol describes a method for the quantification of this compound using a standard non-polar capillary column and a Flame Ionization Detector (FID). Headspace injection is recommended to minimize matrix effects and protect the analytical column.[3][4]

2.1.1. Sample Preparation

Proper sample preparation is crucial for accurate and reproducible results.

  • Standard Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable volatile organic solvent such as methanol or dichloromethane.[5] From the stock solution, prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dilute the sample containing this compound in the chosen solvent to fall within the calibration range. If the sample is in a complex matrix, a liquid-liquid extraction or solid-phase extraction may be necessary to isolate the analyte.[5]

  • Vial Preparation: Transfer an aliquot of the prepared standard or sample into a headspace vial and seal tightly.

2.1.2. GC-FID Parameters

The following parameters are a starting point and may require optimization for your specific instrument.

ParameterValue
Column DB-5 or HP-5 (5% Phenyl Methyl Siloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium or Hydrogen
Headspace Sampler
   Oven Temperature80 °C
   Loop Temperature90 °C
   Transfer Line Temp.100 °C
   Equilibration Time15 min
Injector
   Temperature250 °C
   ModeSplit (20:1)
Oven Program
   Initial Temperature50 °C, hold for 2 min
   Ramp Rate10 °C/min
   Final Temperature200 °C, hold for 5 min
Detector (FID)
   Temperature250 °C
   Hydrogen Flow30 mL/min
   Air Flow300 mL/min
   Makeup Gas (N2)25 mL/min

2.1.3. Data Analysis

Identify the this compound peak based on its retention time, which can be predicted using Kovats retention indices.[6] For quantification, generate a calibration curve by plotting the peak area of the standards against their known concentrations. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Method 2: Chiral Separation using GC-FID/MS

This protocol is designed for the separation of the enantiomers of this compound using a chiral capillary column. Derivatization with an acetylating agent can enhance the separation of the enantiomers.[7]

2.2.1. Sample Preparation and Derivatization

  • Derivatization (Acetylation): To a dried extract of the sample containing this compound, add acetic anhydride and a catalyst (e.g., pyridine). Heat the mixture to facilitate the reaction, then quench and extract the resulting 3-methyl-2-pentyl acetate.

  • Standard and Sample Preparation: Prepare solutions of the derivatized standard and samples in a suitable solvent like hexane or dichloromethane.

2.2.2. Chiral GC Parameters

ParameterValue
Column Cyclodextrin-based chiral column (e.g., Rt-βDEXsm), 30 m x 0.25 mm ID, 0.25 µm film thickness[8]
Carrier Gas Hydrogen or Helium[7]
Injector
   Temperature230 °C[7]
   ModeSplit (50:1)
Oven Program
   Initial Temperature60 °C, hold for 1 min
   Ramp Rate2 °C/min[8]
   Final Temperature180 °C, hold for 5 min
Detector (FID)
   Temperature250 °C[7]
Detector (MS - optional)
   Ionization ModeElectron Impact (EI)
   Ion Source Temp.230 °C
   Mass Scan Range35-250 amu

2.2.3. Data Analysis

The two enantiomers will elute at different retention times. The peak areas can be used to determine the enantiomeric ratio and calculate the enantiomeric excess (ee%). Mass spectrometry can be used for confirmation of the identity of the eluted peaks.[9]

Data Presentation

Table 1: GC Method Parameters Summary

ParameterMethod 1: Quantitative AnalysisMethod 2: Chiral Separation
Column Type Non-polar (DB-5 or equivalent)Chiral (Cyclodextrin-based)
Injector Temp. 250 °C230 °C
Oven Program 50 °C (2 min) -> 10 °C/min -> 200 °C (5 min)60 °C (1 min) -> 2 °C/min -> 180 °C (5 min)
Detector FIDFID or MS
Detector Temp. 250 °C250 °C (FID) / 230 °C (MS Source)
Carrier Gas Helium or HydrogenHydrogen or Helium
Injection Mode HeadspaceLiquid (Split)

Visualizations

GC_Workflow cluster_prep Sample Preparation cluster_gc GC System cluster_analysis Data Analysis Sample Sample Solvent Solvent Addition Sample->Solvent Vortex Vortex/Mix Solvent->Vortex Centrifuge Centrifuge (optional) Vortex->Centrifuge Transfer Transfer to Vial Centrifuge->Transfer Injector Injector Transfer->Injector Column GC Column Injector->Column Detector Detector (FID/MS) Column->Detector Chromatogram Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification/ Ratio Determination Integration->Quantification

Caption: Experimental workflow for GC analysis of this compound.

Chiral_Separation_Logic Racemic Racemic this compound (R and S enantiomers) Derivatization Derivatization (Acetylation) Racemic->Derivatization ChiralColumn Chiral GC Column (Cyclodextrin Stationary Phase) Derivatization->ChiralColumn Separation Separation of Diastereomeric Acetates ChiralColumn->Separation Detection Detection (Two Peaks) Separation->Detection

Caption: Logical relationship for chiral separation of this compound.

References

Application Notes and Protocols: Synthesis of Esters from 3-Methyl-2-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Esters are a vital class of organic compounds, widely recognized for their characteristic fragrances and utilized extensively as solvents, plasticizers, and key intermediates in the pharmaceutical and fine chemical industries. The synthesis of esters from secondary alcohols, such as 3-Methyl-2-pentanol, presents unique challenges and opportunities due to the steric hindrance around the hydroxyl group. This document provides detailed protocols for several common and effective methods for the synthesis of esters from this compound, including the classic Fischer-Speier esterification, acylation with acyl chlorides, and a modern N-Heterocyclic Carbene (NHC)-catalyzed transesterification. These protocols are intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Methods for Ester Synthesis

The primary methods for converting this compound to its corresponding esters involve the reaction of the alcohol's hydroxyl group with an acylating agent. The choice of method depends on factors such as substrate sensitivity, desired yield, and reaction conditions.

  • Fischer-Speier Esterification : This equilibrium-controlled reaction involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[1][2] To achieve high yields, the equilibrium must be shifted towards the product, typically by using an excess of one reactant or by removing the water byproduct as it forms.[3][4]

  • Acylation with Acyl Chlorides : This is a highly efficient and generally irreversible method. This compound reacts with an acyl chloride, often in the presence of a non-nucleophilic base like pyridine to neutralize the hydrogen chloride gas byproduct.[5][6] The reaction is typically rapid and exothermic.[2][6]

  • Transesterification : This method involves the exchange of the alcohol moiety of an existing ester with this compound. The reaction can be catalyzed by either acids or bases.[7] Modern approaches utilize highly efficient organocatalysts, such as N-Heterocyclic Carbenes (NHCs), which can catalyze the acylation of secondary alcohols under mild, room-temperature conditions.[8]

Experimental Protocols

Protocol 1: Fischer-Speier Esterification of this compound with Acetic Acid

This protocol describes the synthesis of 3-methyl-2-pentyl acetate using an acid catalyst.

Materials:

  • This compound

  • Glacial Acetic Acid (in excess)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, condenser, heating mantle, separatory funnel, distillation apparatus

Procedure:

  • To a 100 mL round-bottom flask, add 10.2 g (0.1 mol) of this compound and 12.0 g (0.2 mol) of glacial acetic acid.

  • Carefully add 1 mL of concentrated sulfuric acid to the mixture while swirling. Add a few boiling chips.

  • Assemble a reflux apparatus and heat the mixture under reflux for 60-90 minutes.[9]

  • Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel.

  • Carefully wash the organic layer sequentially with 50 mL of water, 50 mL of saturated NaHCO₃ solution (caution: CO₂ evolution), and 50 mL of brine.

  • Dry the separated organic layer over anhydrous MgSO₄.

  • Filter the drying agent and purify the crude ester by fractional distillation to obtain pure 3-methyl-2-pentyl acetate.

Protocol 2: Acylation of this compound with Ethanoyl (Acetyl) Chloride

This protocol details the rapid formation of 3-methyl-2-pentyl acetate. This reaction is vigorous and should be performed in a fume hood.[6]

Materials:

  • This compound

  • Ethanoyl (Acetyl) Chloride

  • Pyridine or Triethylamine (Et₃N)

  • Diethyl Ether (anhydrous)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, dropping funnel, ice bath, magnetic stirrer

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 10.2 g (0.1 mol) of this compound and 8.7 g (0.11 mol) of pyridine in 100 mL of anhydrous diethyl ether.

  • Cool the flask in an ice bath to 0 °C.

  • Add 8.6 g (0.11 mol) of ethanoyl chloride dropwise from the dropping funnel over 30 minutes with continuous stirring. Maintain the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

  • Filter the mixture to remove the pyridinium hydrochloride salt and transfer the filtrate to a separatory funnel.

  • Wash the organic layer sequentially with 50 mL of 1 M HCl, 50 mL of water, and 50 mL of saturated NaHCO₃ solution.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purify the resulting ester by vacuum distillation.

Protocol 3: NHC-Catalyzed Transesterification of this compound

This protocol describes a mild, room-temperature synthesis using an N-Heterocyclic Carbene catalyst.[8]

Materials:

  • This compound

  • Ethyl Acetate (or Methyl Acetate)

  • N,N-dicyclohexylimidazole-2-ylidene (ICy) catalyst (5 mol %)

  • 4 Å Molecular Sieves

  • Argon or Nitrogen atmosphere

  • Anhydrous solvent (e.g., THF or Dichloromethane)

Procedure:

  • To a screw-cap vial loaded with the NHC catalyst (5 mol %), add 0.5 g of activated 4 Å molecular sieves.

  • Purge the vial with argon or nitrogen.

  • Under an inert atmosphere, add 1 mmol of this compound.

  • Add 1 mL of ethyl acetate, which serves as both the acylating agent and the solvent.[8]

  • Seal the vial and stir the mixture at room temperature. Monitor the reaction progress using TLC or GC. The reaction is often complete within a few hours.

  • Upon completion, filter the mixture to remove the molecular sieves and the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the product via flash column chromatography on silica gel.

Data Presentation

The following table summarizes typical reaction parameters for the synthesis of esters from this compound. Yields are representative and may vary based on reaction scale and optimization.

Method Acylating Agent Catalyst/Reagent Solvent Temperature Time Typical Yield
Fischer EsterificationAcetic AcidH₂SO₄ (catalytic)Acetic Acid (excess)Reflux (~118 °C)1-2 hours35-60%[9]
AcylationEthanoyl ChloridePyridineDiethyl Ether0 °C to RT1-2 hours>90%
TransesterificationEthyl AcetateNHC (5 mol %)Ethyl AcetateRoom Temp.2-12 hours80-95%[8]

Visualizations

Experimental Workflow

The general workflow for the synthesis, work-up, and purification of esters from this compound is depicted below.

G cluster_0 Synthesis cluster_1 Work-up cluster_2 Purification Reactants This compound + Acylating Agent Catalyst Add Catalyst/ Reagent Reactants->Catalyst Reaction Reaction under Controlled Conditions (Heat/Stirring) Catalyst->Reaction Quench Quench Reaction Reaction->Quench Extract Liquid-Liquid Extraction Quench->Extract Wash Wash Organic Layer (Acid/Base/Brine) Extract->Wash Dry Dry with Drying Agent Wash->Dry Filter Filter Dry->Filter Concentrate Concentrate (Rotary Evaporation) Filter->Concentrate Purify Purify (Distillation or Chromatography) Concentrate->Purify Product Pure Ester Purify->Product

Caption: General workflow for ester synthesis and purification.

Fischer Esterification Mechanism

The mechanism for the acid-catalyzed Fischer esterification proceeds through several equilibrium steps, starting with the protonation of the carboxylic acid.[3][10]

fischer_esterification start Carboxylic Acid + Alcohol protonated_acid Protonated Carboxylic Acid start->protonated_acid 1. Protonation of Carbonyl (+H+) tetrahedral_intermediate Tetrahedral Intermediate protonated_acid->tetrahedral_intermediate 2. Nucleophilic Attack by Alcohol proton_transfer Protonated Tetrahedral Intermediate tetrahedral_intermediate->proton_transfer 3. Proton Transfer protonated_ester Protonated Ester + Water proton_transfer->protonated_ester 4. Elimination of Water final_product Ester + H3O+ protonated_ester->final_product 5. Deprotonation

Caption: Mechanism of the Fischer-Speier esterification reaction.

References

Application Notes and Protocols for the Biotransformation of 3-Methyl-2-pentanol by Microorganisms

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Biotransformation utilizes the metabolic pathways of microorganisms to catalyze chemical reactions, offering a green and highly selective alternative to traditional chemical synthesis.[1][2] The transformation of alcohols is a key area of interest, particularly the oxidation of secondary alcohols to produce valuable ketones.[3][4] 3-Methyl-2-pentanol, a secondary alcohol, can be biotransformed into 3-methyl-2-pentanone, a ketone with applications in various industries. This process is often mediated by microbial alcohol dehydrogenases.[5][6]

This document provides a comprehensive overview of the methodologies for studying the biotransformation of this compound using various microorganisms, with a focus on providing detailed experimental protocols and data presentation formats.

Data Presentation

Quantitative data from biotransformation experiments should be organized for clarity and comparative analysis. The following tables provide a template for presenting such data.

Table 1: Screening of Microorganisms for Biotransformation of this compound

MicroorganismStrainSubstrate Concentration (g/L)Conversion (%)Product Titer (g/L)Enantiomeric Excess (%)
Rhodococcus erythropolisDSM 10691.0850.84>99 (R)
Aspergillus nigerATCC 164041.0620.6185 (S)
Candida boidiniiATCC 263871.0780.7792 (S)
Pichia pastorisX-331.0710.7095 (R)

Table 2: Optimization of Biotransformation Conditions with Rhodococcus erythropolis

ParameterValueSubstrate Conversion (%)Product Titer (g/L)
pH 6.0750.74
7.0920.91
8.0880.87
Temperature (°C) 25810.80
30930.92
37850.84
Aeration (rpm) 150890.88
200940.93
250910.90

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: Screening of Microorganisms

This protocol outlines the general procedure for screening different microorganisms for their ability to transform this compound.

  • Microorganism Preparation:

    • Obtain pure cultures of the desired microorganisms (e.g., Rhodococcus erythropolis, Aspergillus niger, various yeasts).

    • Prepare pre-cultures by inoculating a single colony into 10 mL of appropriate growth medium (e.g., Nutrient Broth for bacteria, Potato Dextrose Broth for fungi, YPD for yeast).

    • Incubate the pre-cultures at the optimal temperature and shaking speed for 24-48 hours.

  • Biotransformation Reaction:

    • Inoculate 100 mL of the growth medium in a 250 mL flask with 1 mL of the pre-culture.

    • Incubate until the culture reaches the mid-logarithmic growth phase.

    • Add this compound to a final concentration of 1 g/L.

    • Continue incubation under the same conditions for 24, 48, and 72 hours.

  • Sample Analysis:

    • Withdraw 1 mL samples at each time point.

    • Centrifuge the sample to separate the cells.

    • Extract the supernatant with an equal volume of ethyl acetate.

    • Analyze the organic phase by Gas Chromatography (GC) to determine the concentration of the substrate and product.

Protocol 2: Optimization of Reaction Conditions

This protocol details the steps to optimize the biotransformation process using the most promising microorganism identified in the screening phase.

  • pH Optimization:

    • Prepare the biotransformation medium with varying pH values (e.g., 6.0, 7.0, 8.0).

    • Perform the biotransformation reaction as described in Protocol 1.

    • Analyze the results to determine the optimal pH.

  • Temperature Optimization:

    • Set up parallel biotransformation reactions at different temperatures (e.g., 25°C, 30°C, 37°C).

    • Maintain the optimal pH as determined in the previous step.

    • Identify the temperature that yields the highest conversion.

  • Aeration Optimization:

    • Conduct the biotransformation in a shaker with varying agitation speeds (e.g., 150, 200, 250 rpm) to modulate aeration.

    • Use the optimal pH and temperature from the previous steps.

    • Determine the optimal aeration for the reaction.

Protocol 3: Product Identification and Quantification

This protocol describes the analytical methods for identifying and quantifying the product of the biotransformation.

  • Gas Chromatography (GC) Analysis:

    • Instrumentation: A GC system equipped with a Flame Ionization Detector (FID) and a chiral column (e.g., Cyclodex-B) is recommended.

    • Method:

      • Injector Temperature: 250°C

      • Detector Temperature: 280°C

      • Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 150°C at 10°C/min.

      • Carrier Gas: Nitrogen or Helium.

    • Quantification: Create a standard curve using known concentrations of this compound and 3-methyl-2-pentanone.

  • Gas Chromatography-Mass Spectrometry (GC-MS) for Product Identification:

    • Utilize a GC-MS system to confirm the identity of the product by comparing its mass spectrum with a known standard or a spectral library.

Visualizations

Diagram 1: Biotransformation Pathway of this compound

Biotransformation_Pathway Substrate This compound Product 3-Methyl-2-pentanone Substrate->Product Oxidation Enzyme Alcohol Dehydrogenase Substrate->Enzyme Enzyme->Product Cofactor_NADH NADH + H+ Enzyme->Cofactor_NADH Releases H+ Cofactor_NAD NAD+ Cofactor_NAD->Enzyme Accepts H+

Caption: Oxidation of this compound to 3-methyl-2-pentanone.

Diagram 2: Experimental Workflow for Microbial Screening

Experimental_Workflow cluster_prep Preparation cluster_reaction Biotransformation cluster_analysis Analysis A Microorganism Pre-culture C Inoculation A->C B Growth Medium Preparation B->C D Incubation C->D E Substrate Addition D->E F Reaction Monitoring E->F G Sampling F->G 24, 48, 72h H Extraction G->H I GC Analysis H->I J Data Interpretation I->J

Caption: Workflow for screening microorganisms.

Diagram 3: Logical Relationship for Optimization

Optimization_Logic Start Select Best Microorganism Optimize_pH Optimize pH Start->Optimize_pH Optimize_Temp Optimize Temperature Optimize_pH->Optimize_Temp Using Optimal pH Optimize_Aerate Optimize Aeration Optimize_Temp->Optimize_Aerate Using Optimal pH & Temp Final_Protocol Final Optimized Protocol Optimize_Aerate->Final_Protocol

Caption: Optimization strategy for biotransformation.

References

Application Notes and Protocols: 3-Methyl-2-pentanol in Flavor Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-2-pentanol is a secondary alcohol that contributes to the sensory profile of a variety of foods and beverages.[1][2] Its characteristic aroma and flavor make it a significant compound in the field of flavor chemistry. This document provides detailed application notes and experimental protocols for the analysis and utilization of this compound, intended for researchers, scientists, and professionals in flavor and fragrance development, food science, and related industries.

Organoleptic Profile and Applications

This compound possesses a flavor profile that can be described as alcoholic, fruity, and slightly herbaceous. It is utilized as a flavoring agent in a wide array of food and beverage products.[3] Its natural occurrence has been identified in hops, tea, and coriander.[1] In food manufacturing, it is used to impart or enhance specific flavor notes, contributing to the overall sensory experience of the final product.

Flavor Profile Descriptors:
  • Primary Notes: Alcoholic, Fruity

  • Secondary Notes: Green, Herbaceous, Earthy

Quantitative Data

The concentration of this compound in food and beverages can vary significantly depending on the product matrix, processing, and whether it is naturally present or added as a flavoring. The following table summarizes recommended usage levels in various food categories as provided by "The Good Scents Company".[3]

Food CategoryAverage Usage (mg/kg)Maximum Usage (mg/kg)
Alcoholic Beverages10.050.0
Baked Goods10.050.0
Confectionery10.050.0
Dairy Products (excluding Category 02.0)7.035.0
Edible Ices10.050.0
Fats and Oils5.025.0
Meat Products2.010.0
Non-alcoholic Beverages5.025.0
Processed Fruit7.035.0
Ready-to-eat Savouries20.0100.0
Sauces, Spices, Soups5.025.0

Experimental Protocols

Protocol 1: Sensory Evaluation of this compound

This protocol outlines a method for the sensory evaluation of this compound using a trained panel and descriptive analysis.

Objective: To characterize the flavor profile of this compound.

Materials:

  • This compound (food grade)

  • Odor-free water

  • Glass sample vials with PTFE-lined caps

  • Graduated pipettes

  • Sensory evaluation booths

  • Computerized sensory data collection system (or paper ballots)

Procedure:

  • Panelist Training: Select 8-12 panelists based on their sensory acuity and train them on the recognition and intensity scaling of relevant aroma and flavor attributes (e.g., alcoholic, fruity, green, herbaceous).

  • Sample Preparation: Prepare a series of dilutions of this compound in odor-free water at concentrations relevant to its typical use levels (e.g., 5, 10, 25, 50 ppm).

  • Evaluation:

    • Present the samples to the panelists in a randomized, blind-coded order.

    • Instruct panelists to evaluate the aroma of each sample first by sniffing from the vial.

    • Next, instruct panelists to taste each sample, holding it in their mouth for a few seconds before expectorating.

    • Panelists will rate the intensity of each identified attribute on a structured scale (e.g., a 15-point scale from 0 = not perceptible to 15 = extremely strong).

    • Provide panelists with unsalted crackers and water for palate cleansing between samples.

  • Data Analysis: Analyze the collected data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in attribute intensities across concentrations. Generate a flavor profile diagram (e.g., spider plot) to visualize the sensory characteristics of this compound.

Protocol 2: Gas Chromatography-Olfactometry (GC-O) Analysis

This protocol describes the analysis of this compound in a food matrix using Gas Chromatography-Olfactometry (GC-O) to identify its contribution to the overall aroma.

Objective: To determine the aroma activity of this compound in a complex food sample.

Materials:

  • Gas Chromatograph with a Flame Ionization Detector (FID) and an Olfactory Detection Port (ODP)

  • Appropriate GC column (e.g., DB-Wax, HP-INNOWax)

  • Sample containing this compound (e.g., a flavored beverage)

  • Internal standard (e.g., 4-methyl-2-pentanol)

  • Solvents for extraction (e.g., dichloromethane)

  • Solid Phase Microextraction (SPME) fibers (if applicable for sample preparation)

  • Sample vials

Procedure:

  • Sample Preparation:

    • Liquid Samples (e.g., beverages): Use headspace-SPME for volatile extraction. Place a known volume of the sample in a vial, add the internal standard, and expose the SPME fiber to the headspace for a defined time and temperature.

    • Solid/Semi-solid Samples: Use solvent extraction followed by a concentration step. Homogenize the sample with a suitable solvent, add the internal standard, and then carefully concentrate the extract.

  • GC-O Analysis:

    • Inject the prepared sample (or desorb the SPME fiber) into the GC inlet.

    • The GC column effluent is split between the FID and the ODP.

    • A trained sensory panelist sniffs the effluent at the ODP and records the retention time and a descriptor for each detected aroma. The intensity of the aroma can also be rated.

    • Simultaneously, the FID records the chemical signal.

  • Data Analysis:

    • Correlate the retention times of the detected aromas with the peaks from the FID chromatogram.

    • Identify this compound based on its retention time (confirmed with a standard).

    • The aroma descriptor and intensity recorded at the retention time of this compound indicate its contribution to the sample's aroma profile.

    • Techniques like Aroma Extract Dilution Analysis (AEDA) can be employed to determine the Flavor Dilution (FD) factor, which indicates the potency of the odorant.[4]

Mandatory Visualizations

Experimental_Workflow_Sensory_Evaluation cluster_prep Preparation cluster_eval Evaluation cluster_analysis Data Analysis Panelist_Training Panelist Training Sample_Preparation Sample Preparation (Dilutions of this compound) Panelist_Training->Sample_Preparation Aroma_Evaluation Aroma Evaluation (Sniffing) Sample_Preparation->Aroma_Evaluation Flavor_Evaluation Flavor Evaluation (Tasting) Aroma_Evaluation->Flavor_Evaluation Intensity_Rating Intensity Rating Flavor_Evaluation->Intensity_Rating Palate_Cleansing Palate Cleansing Intensity_Rating->Palate_Cleansing Statistical_Analysis Statistical Analysis (ANOVA) Intensity_Rating->Statistical_Analysis Palate_Cleansing->Aroma_Evaluation Next Sample Flavor_Profile Flavor Profile Generation Statistical_Analysis->Flavor_Profile

Caption: Workflow for the sensory evaluation of this compound.

Experimental_Workflow_GC_O_Analysis cluster_sample_prep Sample Preparation cluster_gc_o GC-O Analysis cluster_data_analysis Data Analysis Sample_Collection Sample Collection Internal_Standard Add Internal Standard Sample_Collection->Internal_Standard Extraction Volatile Extraction (e.g., HS-SPME or Solvent Extraction) Internal_Standard->Extraction GC_Injection GC Injection Extraction->GC_Injection Column_Separation Chromatographic Separation GC_Injection->Column_Separation Effluent_Splitting Effluent Splitting Column_Separation->Effluent_Splitting FID_Detection FID Detection Effluent_Splitting->FID_Detection ODP_Sniffing Olfactory Detection (ODP) Effluent_Splitting->ODP_Sniffing Data_Correlation Correlate FID and ODP Data FID_Detection->Data_Correlation ODP_Sniffing->Data_Correlation Compound_Identification Identify this compound Data_Correlation->Compound_Identification Aroma_Characterization Characterize Aroma Contribution Compound_Identification->Aroma_Characterization

Caption: Workflow for the GC-O analysis of this compound.

References

Application Notes and Protocols for the Enantioselective Synthesis of 3-Methyl-2-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-2-pentanol is a chiral alcohol with applications in the synthesis of fine chemicals, pharmaceuticals, and flavor and fragrance compounds. The presence of two stereocenters (at C2 and C3) results in four possible stereoisomers. The ability to selectively synthesize a specific enantiomer is crucial for applications where biological activity is stereospecific. This document provides detailed protocols for three effective methods for the enantioselective synthesis of this compound from the prochiral ketone, 3-methyl-2-pentanone: Corey-Bakshi-Shibata (CBS) reduction, asymmetric transfer hydrogenation, and biocatalytic reduction.

Methods Overview

The primary strategies for the enantioselective synthesis of this compound involve the asymmetric reduction of 3-methyl-2-pentanone. This can be achieved through chemical catalysis using chiral metal complexes or borane reagents, or through biocatalysis employing enzymes.

  • Corey-Bakshi-Shibata (CBS) Reduction: This highly reliable method utilizes a chiral oxazaborolidine catalyst to stereoselectively deliver a hydride from a borane reagent to the ketone, yielding the chiral alcohol with high enantiomeric excess.

  • Asymmetric Transfer Hydrogenation: This method employs a transition metal catalyst (typically ruthenium or rhodium) with a chiral ligand to transfer hydrogen from a simple hydrogen donor (e.g., isopropanol or formic acid) to the ketone.

  • Biocatalytic Reduction: This environmentally friendly approach utilizes enzymes, often from whole-cell systems like Daucus carota (carrot), to perform the asymmetric reduction under mild conditions.

Method 1: Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction is a well-established and versatile method for the enantioselective reduction of a wide range of ketones. The use of a specific enantiomer of the CBS catalyst allows for the predictable formation of the desired enantiomer of the alcohol.

Reaction Scheme:

Caption: Asymmetric reduction of 3-methyl-2-pentanone via CBS reduction.

Experimental Protocol:

Materials:

  • 3-Methyl-2-pentanone (≥99%)

  • (R)-2-Methyl-CBS-oxazaborolidine (1 M solution in toluene)

  • Borane dimethyl sulfide complex (BH3·SMe2, ~10 M)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO3)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Standard laboratory glassware, magnetic stirrer, and an inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add (R)-2-Methyl-CBS-oxazaborolidine (1 M solution in toluene, 0.1 eq.).

  • Add anhydrous THF to the flask.

  • Cool the solution to -20 °C in a suitable cooling bath.

  • Slowly add borane dimethyl sulfide complex (0.6 eq.) to the stirred solution.

  • After stirring for 10 minutes, add a solution of 3-methyl-2-pentanone (1.0 eq.) in anhydrous THF dropwise over 30 minutes, maintaining the temperature at -20 °C.

  • Stir the reaction mixture at -20 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow, dropwise addition of methanol at -20 °C.

  • Allow the mixture to warm to room temperature.

  • Add 1 M HCl and stir for 30 minutes.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x).

  • Combine the organic layers and wash sequentially with saturated NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the enantiomerically enriched this compound.

  • Determine the enantiomeric excess (ee%) by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Quantitative Data:

ParameterValue
Catalyst (R)-2-Methyl-CBS-oxazaborolidine
Reducing Agent Borane dimethyl sulfide complex
Substrate 3-Methyl-2-pentanone
Solvent Anhydrous THF
Temperature -20 °C
Reaction Time 1-4 hours
Yield >90%
Enantiomeric Excess (ee%) >95%

Method 2: Asymmetric Transfer Hydrogenation

Asymmetric transfer hydrogenation offers a practical alternative to using high-pressure hydrogen gas. Chiral ruthenium complexes are highly effective catalysts for this transformation.

Reaction Scheme:

Caption: Asymmetric transfer hydrogenation of 3-methyl-2-pentanone.

Experimental Protocol:

Materials:

  • 3-Methyl-2-pentanone (≥99%)

  • [RuCl2(p-cymene)]2

  • (S,S)-N-(p-Toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN)

  • Formic acid (HCOOH)

  • Triethylamine (NEt3) or Isopropanol

  • Anhydrous solvent (e.g., dichloromethane or isopropanol)

  • Saturated sodium bicarbonate solution (NaHCO3)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve [RuCl2(p-cymene)]2 (0.005 eq.) and (S,S)-TsDPEN (0.01 eq.) in the chosen anhydrous solvent.

  • Stir the mixture at room temperature for 20-30 minutes to form the active catalyst.

  • Add the hydrogen source. For the formic acid/triethylamine system, use a 5:2 azeotropic mixture. For isopropanol, it can be used as the solvent.

  • Add 3-methyl-2-pentanone (1.0 eq.) to the reaction mixture.

  • Stir the reaction at the desired temperature (e.g., room temperature or slightly elevated) and monitor its progress by TLC or GC.

  • Upon completion, if using the formic acid/triethylamine system, quench the reaction by adding saturated NaHCO3 solution.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO4 or Na2SO4.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Determine the enantiomeric excess by chiral GC or HPLC.

Quantitative Data:

ParameterValue
Catalyst [RuCl2(p-cymene)]2 / (S,S)-TsDPEN
Hydrogen Donor Formic acid/Triethylamine or Isopropanol
Substrate 3-Methyl-2-pentanone
Solvent Dichloromethane or Isopropanol
Temperature Room Temperature to 40 °C
Reaction Time 2-24 hours
Yield 85-99%
Enantiomeric Excess (ee%) 90-99%

Method 3: Biocatalytic Reduction with Daucus carota

This "green chemistry" approach utilizes the enzymes present in carrot root for the asymmetric reduction of ketones. It is an environmentally benign method that operates under mild conditions.

Reaction Scheme:

Caption: Biocatalytic reduction of 3-methyl-2-pentanone using carrot root.

Experimental Protocol:

Materials:

  • 3-Methyl-2-pentanone (≥99%)

  • Fresh carrots (Daucus carota)

  • Distilled water or a suitable buffer (e.g., phosphate buffer, pH 7.0)

  • Ethyl acetate or diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Standard laboratory glassware, blender or grater, and an orbital shaker or magnetic stirrer

Procedure:

  • Wash fresh carrots thoroughly and peel them.

  • Grate or blend the carrots into a fine pulp.

  • In an Erlenmeyer flask, suspend the carrot pulp in distilled water or buffer.

  • Add 3-methyl-2-pentanone to the carrot suspension.

  • Seal the flask and place it on an orbital shaker or use a magnetic stirrer to ensure good mixing.

  • Maintain the reaction at a constant temperature (e.g., room temperature or 30 °C).

  • Monitor the reaction progress by taking aliquots at regular intervals, extracting with an organic solvent, and analyzing by GC.

  • Upon completion, filter the reaction mixture through celite or cheesecloth to remove the solid carrot material.

  • Saturate the aqueous filtrate with NaCl and extract with ethyl acetate or diethyl ether (3 x).

  • Combine the organic extracts, wash with brine, and dry over anhydrous MgSO4 or Na2SO4.

  • Filter and carefully remove the solvent under reduced pressure.

  • Purify the product by flash column chromatography if necessary.

  • Determine the enantiomeric excess by chiral GC analysis.

Quantitative Data:

ParameterValue
Biocatalyst Fresh Daucus carota root
Substrate 3-Methyl-2-pentanone
Medium Water or Phosphate Buffer (pH 7.0)
Temperature Room Temperature to 30 °C
Reaction Time 24-72 hours
Yield Moderate to high (can be substrate dependent)
Enantiomeric Excess (ee%) Generally high (>90%)

Summary and Comparison of Methods

MethodAdvantagesDisadvantages
CBS Reduction High enantioselectivity, broad substrate scope, predictable stereochemistry.Requires stoichiometric borane reagents, which are sensitive to air and moisture; requires anhydrous conditions.
Asymmetric Transfer Hydrogenation Avoids high-pressure hydrogen gas, uses readily available hydrogen donors, high yields and enantioselectivity.Catalysts can be expensive, may require inert atmosphere for catalyst preparation.
Biocatalytic Reduction Environmentally friendly ("green"), mild reaction conditions, high enantioselectivity.Longer reaction times, may require large amounts of biocatalyst, product isolation can be more complex.

Conclusion

The enantioselective synthesis of this compound can be successfully achieved through several robust methods. The choice of method will depend on the specific requirements of the synthesis, including scale, desired enantiopurity, cost considerations, and environmental impact. The protocols provided herein offer detailed guidance for researchers to select and implement the most suitable approach for their needs in drug development and other scientific endeavors.

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Methyl-2-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 3-methyl-2-pentanol. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a workflow diagram to assist in selecting the appropriate purification method.

I. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound.

FAQs

  • Q1: What are the most common impurities in crude this compound?

    • A1: Common impurities can include unreacted starting materials from synthesis (e.g., from a Grignard reaction), side-products such as isomers (e.g., 2-methyl-3-pentanol), other alcohols, and residual solvents used in the reaction or extraction steps.[1][2] Water is also a common impurity.

  • Q2: Which purification method is most suitable for achieving high-purity (>99%) this compound?

    • A2: For achieving high purity, fractional distillation is a common and effective method, provided the impurities have sufficiently different boiling points.[3] For very high purity or for separating close-boiling isomers, preparative gas chromatography (GC) is the preferred method.[4]

  • Q3: Can this compound form an azeotrope with water?

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor separation during fractional distillation (broad boiling point range) - Inefficient distillation column (insufficient theoretical plates).- Distillation rate is too fast.- Poor insulation of the column.- Use a longer fractionating column or one with more efficient packing (e.g., Vigreux, Raschig rings).- Reduce the heating rate to allow for proper vapor-liquid equilibrium.[7]- Insulate the column with glass wool or aluminum foil to maintain the temperature gradient.[7]
Low yield of purified product - Product loss due to hold-up in the distillation apparatus.- Azeotrope formation with a contaminant.- Decomposition of the product at high temperatures.- Use a smaller distillation apparatus for small-scale purifications.- Dry the crude product thoroughly before distillation (e.g., using anhydrous magnesium sulfate).- Consider vacuum distillation to lower the boiling point and prevent thermal decomposition.
Product contamination with a close-boiling impurity - Insufficient separation efficiency of fractional distillation.- Consider using a more advanced technique like preparative gas chromatography for higher resolution separation.[4]- Explore azeotropic or extractive distillation to alter the relative volatilities of the components.[5][6]
Cloudy distillate - Presence of water in the crude sample.- Ensure the crude sample is thoroughly dried before distillation using an appropriate drying agent.
Bumping or uneven boiling during distillation - Lack of nucleation sites for smooth boiling.- Add boiling chips or a magnetic stir bar to the distillation flask before heating.[8]

II. Comparison of Purification Methods

This table summarizes the effectiveness of different purification methods for this compound based on typical performance characteristics.

Purification Method Principle of Separation Typical Purity Achieved Throughput Key Advantages Key Limitations
Fractional Distillation Difference in boiling points>98%HighScalable, cost-effective for large quantities.Less effective for separating compounds with very close boiling points.[3]
Preparative Gas Chromatography (GC) Differential partitioning between a stationary and mobile phase>99.5%LowExcellent for separating close-boiling isomers and achieving very high purity.[4]Small sample capacity, expensive, and time-consuming.
Azeotropic Distillation Formation of a new, lower-boiling azeotrope with an entrainerVariableModerateCan separate components with similar boiling points by altering their volatilities.[5]Requires the addition of a third component (entrainer) that must be removed later.
Extractive Distillation Altering relative volatilities by adding a high-boiling solventVariableModerateEffective for separating azeotropes and close-boiling mixtures without forming a new azeotrope.[5][6]Requires a suitable solvent and an additional step to separate the solvent from the product.

III. Detailed Experimental Protocols

Protocol 1: Purification by Fractional Distillation

This protocol describes the purification of this compound using a laboratory-scale fractional distillation setup.

Materials:

  • Crude this compound

  • Anhydrous magnesium sulfate (or other suitable drying agent)

  • Boiling chips or magnetic stir bar

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux)

  • Distillation head with thermometer adapter

  • Condenser

  • Receiving flasks

  • Heating mantle

  • Clamps and stands

Procedure:

  • Drying the Crude Product:

    • Add anhydrous magnesium sulfate to the crude this compound in a flask.

    • Swirl the flask until the drying agent no longer clumps together, indicating the removal of water.

    • Filter or decant the dried liquid into a clean, dry round-bottom flask.

  • Apparatus Setup:

    • Add a few boiling chips or a magnetic stir bar to the flask containing the dried crude product.

    • Assemble the fractional distillation apparatus as shown in the diagram below. Ensure all joints are properly sealed.[9]

    • Position the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor that will distill.[7]

  • Distillation:

    • Begin heating the round-bottom flask gently with the heating mantle.

    • Observe the condensation ring rising slowly up the fractionating column. Adjust the heating rate to maintain a slow and steady rise.[7]

    • Collect any initial low-boiling fractions in a separate receiving flask.

    • When the temperature stabilizes at the boiling point of this compound (approx. 134-135 °C at atmospheric pressure), place a clean, pre-weighed receiving flask to collect the main fraction.[10]

    • Continue distillation at a slow, steady rate (typically 1-2 drops per second).

    • Stop the distillation when the temperature begins to drop or rise significantly, or when only a small amount of residue remains in the distillation flask.

  • Analysis:

    • Analyze the purity of the collected fraction using Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 2: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for analyzing the purity of a this compound sample.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a mass spectrometer detector.

  • Column: A non-polar capillary column (e.g., DB-1 or equivalent) is suitable for separating alcohols and non-polar impurities. A polar column (e.g., WAX) may be used for better separation of polar impurities.[11]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: Increase to 150 °C at a rate of 10 °C/min.

    • Hold: Maintain at 150 °C for 5 minutes.

  • MS Detector:

    • Ionization Mode: Electron Impact (EI).

    • Ionization Energy: 70 eV.[12]

    • Mass Scan Range: m/z 30-200.

Procedure:

  • Sample Preparation:

    • Dilute a small amount of the purified this compound in a suitable volatile solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.

  • Injection:

    • Inject 1 µL of the prepared sample into the GC-MS.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time and mass spectrum. The mass spectrum should show characteristic fragments.[12]

    • Identify any impurity peaks by comparing their mass spectra to a library database (e.g., NIST).

    • Calculate the purity of the sample by determining the relative peak area of this compound compared to the total area of all peaks in the chromatogram.

IV. Workflow and Pathway Diagrams

Diagram 1: Logical Workflow for Purification Method Selection

This diagram illustrates a decision-making process for selecting the most appropriate purification method for this compound based on the desired purity and the nature of the impurities.

Purification_Workflow Purification Method Selection for this compound start Crude this compound impurities_known Identify Impurities (GC-MS) start->impurities_known purity_check Assess Required Purity boiling_points Boiling Point Difference > 25°C? purity_check->boiling_points High Purity (>98%) fractional_distillation Fractional Distillation purity_check->fractional_distillation Moderate Purity impurities_known->purity_check boiling_points->fractional_distillation Yes azeotrope_check Azeotrope Formation? boiling_points->azeotrope_check No purity_analysis Purity Analysis (GC-MS) fractional_distillation->purity_analysis extractive_distillation Extractive/Azeotropic Distillation azeotrope_check->extractive_distillation Yes prep_gc Preparative GC azeotrope_check->prep_gc No extractive_distillation->purity_analysis prep_gc->purity_analysis final_product High-Purity this compound purity_analysis->final_product

Caption: Workflow for selecting a purification method.

References

Technical Support Center: Optimization of 3-Methyl-2-pentanol Synthesis Yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of 3-Methyl-2-pentanol.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

The two most common and effective methods for synthesizing this compound are the Grignard reaction and the reduction of a corresponding ketone.

  • Grignard Reaction: This method involves the reaction of a Grignard reagent with an aldehyde. For this compound, this typically involves reacting ethylmagnesium bromide with propanal or methylmagnesium bromide with 2-butanone.[1][2] This method is versatile for creating new carbon-carbon bonds.

  • Reduction of 3-Methyl-2-pentanone: This is a straightforward method where 3-Methyl-2-pentanone is reduced to the corresponding secondary alcohol, this compound.[3][4] Common reducing agents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Q2: My Grignard reaction is not starting. What are the common causes?

Difficulty in initiating a Grignard reaction is a frequent issue, often related to the activation of the magnesium metal surface.

  • Magnesium Oxide Layer: Magnesium turnings can have a passivating layer of magnesium oxide on their surface, which prevents the reaction with the alkyl halide.[5]

  • Presence of Water: Grignard reagents are extremely sensitive to moisture. Even trace amounts of water in the glassware or solvent will quench the reagent as it forms.[6][7]

  • Alkyl Halide Quality: The purity of the alkyl halide is important. The presence of impurities can inhibit the reaction.

To initiate the reaction, try grinding the magnesium turnings to expose a fresh surface, using a crystal of iodine, or adding a few drops of a pre-formed Grignard reagent.[6]

Q3: What are the main side reactions that can lower the yield of this compound in a Grignard synthesis?

Several side reactions can compete with the desired nucleophilic addition, leading to a lower yield of the target alcohol.

  • Enolization: The Grignard reagent can act as a base, removing a proton from the alpha-carbon of the aldehyde or ketone starting material to form an enolate. This is more common with sterically hindered ketones.[7][8]

  • Wurtz Coupling: The Grignard reagent can react with the unreacted alkyl halide to form a dimer (e.g., butane if using ethylmagnesium bromide).[7][8]

  • Reduction: If the Grignard reagent possesses a β-hydrogen, it can reduce the carbonyl compound to an alcohol, while the Grignard reagent itself is converted to an alkene.[8]

Q4: How can I purify the final this compound product?

Purification can be challenging due to the presence of unreacted starting materials, side products, and solvents. The boiling point of this compound is approximately 131-134°C.[9]

  • Extraction: After quenching the reaction, an aqueous workup is necessary. Thorough extraction with a suitable organic solvent like diethyl ether or ethyl acetate is crucial to recover the product from the aqueous layer.[8]

  • Distillation: Fractional distillation is the primary method for purifying this compound. However, separating it from structurally similar alcohols can be difficult due to close boiling points.[10][11] In such cases, azeotropic or extractive distillation might be required.[10][11][12]

Troubleshooting Guides

Guide 1: Low Yield in Grignard Synthesis

This guide addresses the common issue of obtaining a low yield of this compound when using the Grignard reaction.

Symptom Potential Cause Recommended Solution Reference
Reaction fails to initiate or is sluggishMagnesium surface is passivated (MgO layer).Gently crush the magnesium turnings before use to expose a fresh surface. Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium.[6]
Presence of moisture.Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents (e.g., freshly distilled diethyl ether or THF).[5][6][7]
High recovery of starting aldehyde/ketoneInactive or insufficient Grignard reagent.Titrate the Grignard reagent before use to determine its exact concentration and ensure correct stoichiometry.[8]
Isolation of a secondary alcohol byproductReduction of the carbonyl by the Grignard reagent.This is more likely with Grignard reagents having β-hydrogens. Run the reaction at a lower temperature to favor nucleophilic addition over reduction.[8]
Isolation of a high molecular weight alkaneWurtz coupling side reaction.Add the alkyl halide slowly to the magnesium suspension to maintain a low concentration of alkyl halide, minimizing its reaction with the formed Grignard reagent.[7][8]
Guide 2: Incomplete Reduction of 3-Methyl-2-pentanone

This guide helps troubleshoot issues related to the reduction of 3-Methyl-2-pentanone.

Symptom Potential Cause Recommended Solution
Significant amount of starting ketone remainsInsufficient reducing agent.Ensure the molar ratio of the reducing agent (e.g., NaBH₄) to the ketone is adequate. A slight excess of the reducing agent is often used.
Inactive reducing agent.Use a fresh, properly stored bottle of the reducing agent. Sodium borohydride can decompose over time, especially if exposed to moisture.
Low reaction temperature or short reaction time.While the reaction is often run at 0°C to room temperature, ensure sufficient time for the reaction to go to completion. Monitor the reaction by TLC or GC.
Formation of borate ester complexesIncomplete hydrolysis during workup.Ensure the workup with an acidic solution is sufficient to hydrolyze the intermediate borate esters and release the alcohol product.

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction (using Propanal and Ethyl Bromide)

1. Preparation of Grignard Reagent:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Place magnesium turnings in the flask.

  • In the dropping funnel, place a solution of ethyl bromide in anhydrous diethyl ether.

  • Add a small portion of the ethyl bromide solution to the magnesium. If the reaction does not start, warm the flask gently or add a crystal of iodine.

  • Once initiated, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent (ethylmagnesium bromide).

2. Reaction with Propanal:

  • Cool the Grignard reagent solution to 0°C in an ice bath.

  • Add a solution of propanal in anhydrous diethyl ether dropwise from the dropping funnel with vigorous stirring.

  • After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.

3. Workup and Purification:

  • Cool the reaction mixture again to 0°C and slowly quench it by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Separate the organic layer and extract the aqueous layer three times with diethyl ether.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the solution and remove the solvent by rotary evaporation.

  • Purify the crude product by fractional distillation to obtain this compound.

Protocol 2: Synthesis of this compound via Reduction of 3-Methyl-2-pentanone

1. Reaction Setup:

  • In a round-bottom flask, dissolve 3-Methyl-2-pentanone in a suitable solvent, such as methanol or ethanol.[3]

  • Cool the solution to 0°C in an ice bath.

2. Reduction:

  • Slowly add sodium borohydride (NaBH₄) to the solution in small portions. The addition is exothermic and may cause bubbling.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, or until TLC/GC analysis indicates the complete consumption of the starting ketone.

3. Workup and Purification:

  • Slowly add a dilute acid (e.g., 1M HCl) to quench the excess NaBH₄ and hydrolyze the borate ester intermediate.

  • Remove the bulk of the organic solvent via rotary evaporation.

  • Extract the remaining aqueous solution three times with an organic solvent like diethyl ether.

  • Combine the organic extracts, wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the solution and remove the solvent by rotary evaporation.

  • Purify the crude product by fractional distillation.

Visualizations

Synthesis_Pathways cluster_grignard Grignard Reaction Pathway cluster_reduction Reduction Pathway A Propanal + Ethylmagnesium Bromide B Alkoxide Intermediate A->B Nucleophilic Addition E This compound B->E Acidic Workup C 3-Methyl-2-pentanone D This compound C->D Reduction (e.g., NaBH4) Troubleshooting_Workflow start Low Yield Observed check_reagents Verify Reagent Quality & Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temp, Time) check_reagents->check_conditions Reagents OK reagent_issue Issue: Impure/Inactive Reagents check_reagents->reagent_issue Problem Found check_anhydrous Confirm Anhydrous Conditions (Grignard) check_conditions->check_anhydrous Conditions OK condition_issue Issue: Suboptimal Temp/Time check_conditions->condition_issue Problem Found analyze_byproducts Analyze Byproducts (GC-MS, NMR) check_anhydrous->analyze_byproducts Conditions OK moisture_issue Issue: Moisture Contamination check_anhydrous->moisture_issue Problem Found optimize Optimize Protocol analyze_byproducts->optimize Side Reactions Identified

References

Technical Support Center: 3-Methyl-2-pentanol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Methyl-2-pentanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

The two primary laboratory methods for the synthesis of this compound are:

  • Reduction of 3-Methyl-2-pentanone: This is a straightforward method that utilizes a reducing agent, such as sodium borohydride (NaBH₄), to convert the ketone to a secondary alcohol.[1][2]

  • Grignard Reaction: This method involves the reaction of a Grignard reagent, such as sec-butylmagnesium bromide, with acetaldehyde. This approach builds the carbon skeleton and introduces the hydroxyl group in a single reaction sequence.

Q2: What are the common impurities I might encounter in the synthesis of this compound?

The impurities largely depend on the synthetic route chosen.

  • For the reduction of 3-Methyl-2-pentanone: The most common impurity is the unreacted starting material, 3-Methyl-2-pentanone . Over-reduction to other products is generally not an issue with mild reducing agents like NaBH₄.

  • For the Grignard synthesis: A wider range of impurities can be expected, including:

    • Unreacted starting materials: Such as the alkyl halide (e.g., 2-bromobutane) and the aldehyde (e.g., acetaldehyde).

    • Wurtz coupling product: The Grignard reagent can react with the unreacted alkyl halide to form a C-C bond, leading to byproducts like 3,4-dimethylhexane.

    • Enolization byproducts: The Grignard reagent can act as a base and deprotonate the alpha-carbon of the aldehyde, leading to the formation of an enolate and subsequent side reactions.

    • Solvent-related impurities: Depending on the purity of the solvent used (e.g., diethyl ether, THF).

Q3: How can I minimize the formation of impurities during the Grignard synthesis?

Minimizing impurities in a Grignard reaction requires careful control of the reaction conditions:

  • Anhydrous Conditions: Grignard reagents are highly reactive with water. Ensure all glassware is thoroughly dried, and use anhydrous solvents to prevent the quenching of the Grignard reagent.

  • Slow Addition: Add the aldehyde to the Grignard reagent slowly and at a low temperature (e.g., 0 °C) to control the exothermic reaction and minimize side reactions.

  • High-Quality Reagents: Use pure magnesium turnings and freshly distilled alkyl halide and aldehyde to avoid side reactions from impurities in the starting materials.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the Grignard reagent from reacting with atmospheric oxygen and moisture.

Q4: What analytical techniques are best for identifying and quantifying impurities in my this compound product?

Gas Chromatography-Mass Spectrometry (GC-MS) is the most powerful technique for this purpose. GC separates the components of the reaction mixture, and MS provides identification based on their mass fragmentation patterns. By using a suitable internal or external standard, GC-MS can also be used for quantitative analysis of the product and impurities.

Troubleshooting Guides

Problem Possible Cause(s) Recommended Solution(s)
Low or no product yield (Grignard Synthesis) 1. Wet glassware or solvents. 2. Inactive magnesium. 3. Impure reagents.1. Flame-dry all glassware under vacuum and use anhydrous solvents. 2. Activate magnesium with a small crystal of iodine or by crushing the turnings. 3. Use freshly distilled alkyl halide and aldehyde.
Low or no product yield (Reduction Synthesis) 1. Inactive reducing agent. 2. Insufficient amount of reducing agent.1. Use a fresh bottle of sodium borohydride. 2. Ensure the correct stoichiometry of the reducing agent is used.
Presence of significant amount of unreacted starting material 1. Incomplete reaction. 2. Insufficient reaction time or temperature.1. Monitor the reaction progress using Thin Layer Chromatography (TLC) or GC-MS. 2. Increase the reaction time or temperature as appropriate for the specific protocol.
Presence of high boiling point impurities Wurtz coupling product (in Grignard synthesis).Optimize the rate of addition of the alkyl halide during Grignard reagent formation.
Difficulty in purifying the product Close boiling points of the product and impurities.Fractional distillation is the recommended method for purification. For closely boiling isomers, specialized distillation techniques like azeotropic distillation may be necessary.

Data Presentation

Table 1: Common Impurities in this compound Synthesis

Impurity Synthesis Method Typical Analytical Method Notes
3-Methyl-2-pentanoneReductionGC-MSUnreacted starting material.
2-BromobutaneGrignardGC-MSUnreacted starting material.
AcetaldehydeGrignardGC-MSUnreacted starting material (highly volatile).
3,4-DimethylhexaneGrignardGC-MSWurtz coupling side-product.
Diethyl ether / THFBothGC-MSResidual solvent.

Experimental Protocols

Method 1: Synthesis of this compound by Reduction of 3-Methyl-2-pentanone

Materials:

  • 3-Methyl-2-pentanone

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-methyl-2-pentanone in methanol.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride to the cooled solution in small portions.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

  • Quench the reaction by slowly adding 1 M HCl until the bubbling ceases.

  • Add diethyl ether to the mixture and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator.

  • Purify the crude product by fractional distillation.

Method 2: Synthesis of this compound by Grignard Reaction

Materials:

  • Magnesium turnings

  • Iodine crystal (initiator)

  • 2-Bromobutane

  • Anhydrous diethyl ether

  • Acetaldehyde

  • Saturated ammonium chloride solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (nitrogen or argon).

  • Place magnesium turnings and a small crystal of iodine in the flask.

  • In the dropping funnel, place a solution of 2-bromobutane in anhydrous diethyl ether.

  • Add a small amount of the 2-bromobutane solution to the magnesium turnings to initiate the reaction (the color of iodine will fade, and bubbling will be observed).

  • Once the reaction starts, add the remaining 2-bromobutane solution dropwise to maintain a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Cool the Grignard reagent solution in an ice bath.

  • Add a solution of acetaldehyde in anhydrous diethyl ether dropwise from the dropping funnel.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

  • Quench the reaction by slowly adding saturated ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator.

  • Purify the crude product by fractional distillation.

Visualizations

Reaction_Pathways cluster_reduction Reduction Pathway cluster_grignard Grignard Pathway ketone 3-Methyl-2-pentanone product_reduction This compound ketone->product_reduction NaBH4, MeOH alkyl_halide 2-Bromobutane grignard sec-Butylmagnesium bromide alkyl_halide->grignard Mg, Et2O wurtz 3,4-Dimethylhexane (Wurtz Coupling) alkyl_halide->wurtz mg Mg mg->grignard alkoxide Alkoxide Intermediate grignard->alkoxide grignard->wurtz aldehyde Acetaldehyde aldehyde->alkoxide product_grignard This compound alkoxide->product_grignard H3O+ workup

Caption: Reaction pathways for the synthesis of this compound.

Experimental_Workflow start Start synthesis Synthesis (Reduction or Grignard) start->synthesis workup Reaction Workup (Quenching, Extraction, Drying) synthesis->workup purification Purification (Fractional Distillation) workup->purification analysis Analysis (GC-MS) purification->analysis product Pure this compound analysis->product Purity Confirmed troubleshooting Troubleshooting analysis->troubleshooting Impurities Detected troubleshooting->purification Re-purify

Caption: General experimental workflow for this compound synthesis.

References

Technical Support Center: Resolving Enantiomers of 3-Methyl-2-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the resolution of 3-Methyl-2-pentanol enantiomers.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for resolving the enantiomers of this compound?

A1: The primary methods for resolving the enantiomers of this compound include:

  • Enzymatic Kinetic Resolution (EKR): This method utilizes enzymes, typically lipases, to selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer.

  • Chemical Derivatization followed by Crystallization: This classical method involves reacting the racemic this compound with a chiral resolving agent to form diastereomers. These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization.[1][2]

  • Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with a chiral stationary phase (CSP) can be used to separate the enantiomers based on their differential interactions with the CSP.[3][4][5]

Q2: this compound has two chiral centers. What does this mean for the resolution process?

A2: Yes, this compound has chiral centers at both carbon 2 and carbon 3. This results in four possible stereoisomers: (2R, 3R), (2S, 3S), (2R, 3S), and (2S, 3R). The (2R, 3R) and (2S, 3S) isomers are one pair of enantiomers, while the (2R, 3S) and (2S, 3R) isomers are another pair of enantiomers. The relationship between the two pairs is diastereomeric. When resolving a racemic mixture of this compound, you will be separating these pairs of enantiomers.

Q3: How do I choose the best resolution method for my application?

A3: The choice of method depends on several factors:

  • Scale: For large-scale resolutions, diastereomeric salt crystallization is often more cost-effective.

  • Purity requirements: Chiral chromatography can often provide very high enantiomeric excess (ee).

  • Available equipment: Chiral HPLC or GC systems are required for chromatographic methods.

  • Downstream applications: The choice of resolving agent or enzyme should be compatible with subsequent reaction steps.

Q4: In enzymatic resolution, why is the yield of a single enantiomer theoretically limited to 50%?

A4: In a standard kinetic resolution, the enzyme selectively reacts with one enantiomer of the racemic mixture. As the reaction proceeds, the reactive enantiomer is consumed to form a new product, while the less reactive enantiomer is left behind. When 50% of the starting material has been converted, ideally all of the reactive enantiomer has been consumed. At this point, you have a mixture of the product (one enantiomer) and the unreacted starting material (the other enantiomer). Therefore, the maximum yield for each of the separated enantiomers is 50% of the initial racemic mixture.

Troubleshooting Guides

Enzymatic Kinetic Resolution

Issue 1: Low or no conversion.

  • Possible Cause: Inactive enzyme.

  • Troubleshooting Steps:

    • Ensure the enzyme has been stored correctly and is within its expiry date.

    • Test the enzyme activity with a standard substrate.

    • Increase the enzyme loading.

  • Possible Cause: Unsuitable reaction conditions.

  • Troubleshooting Steps:

    • Optimize the temperature and pH of the reaction medium.

    • Ensure the organic solvent is compatible with the enzyme's activity.

    • Check for the presence of inhibitors in the reaction mixture.

Issue 2: Low enantioselectivity (low ee).

  • Possible Cause: The chosen enzyme is not selective for this compound.

  • Troubleshooting Steps:

    • Screen a variety of lipases (e.g., from Candida antarctica, Pseudomonas cepacia) to find one with higher selectivity.

    • Modify the acylating agent.

  • Possible Cause: Reaction has proceeded too far.

  • Troubleshooting Steps:

    • Monitor the reaction progress over time and stop the reaction at approximately 50% conversion to maximize the ee of both the product and the remaining substrate.

Chemical Derivatization and Crystallization

Issue 1: Diastereomeric salts are not crystallizing.

  • Possible Cause: The diastereomeric salts are too soluble in the chosen solvent.

  • Troubleshooting Steps:

    • Try a different solvent or a mixture of solvents to reduce solubility.

    • Concentrate the solution to induce crystallization.

    • Cool the solution to a lower temperature.

    • Scratch the inside of the flask with a glass rod to create nucleation sites.

    • Add a seed crystal of the desired diastereomer if available.

Issue 2: The crystallized diastereomer has low purity.

  • Possible Cause: The solubilities of the two diastereomers are too similar in the chosen solvent.

  • Troubleshooting Steps:

    • Screen different resolving agents to find one that gives a larger difference in solubility between the diastereomers.

    • Perform multiple recrystallizations to improve the purity of the desired diastereomer.

Issue 3: "Oiling out" instead of crystallization.

  • Possible Cause: The solution is too concentrated or cooled too quickly.

  • Troubleshooting Steps:

    • Use a more dilute solution.

    • Allow the solution to cool slowly to promote the formation of crystals rather than an oil.

    • Try a different solvent system.

Chiral Chromatography (GC/HPLC)

Issue 1: Poor or no separation of enantiomers.

  • Possible Cause: Inappropriate chiral stationary phase (CSP).

  • Troubleshooting Steps:

    • Screen different types of CSPs (e.g., cyclodextrin-based for GC, polysaccharide-based for HPLC).

    • Consult literature for successful separations of similar secondary alcohols.

  • Possible Cause: Suboptimal mobile phase (for HPLC) or temperature program (for GC).

  • Troubleshooting Steps:

    • HPLC: Vary the mobile phase composition (e.g., ratio of hexane/isopropanol) and flow rate.

    • GC: Optimize the temperature ramp rate and final temperature.

Issue 2: Peak tailing or broadening.

  • Possible Cause: Active sites on the column.

  • Troubleshooting Steps:

    • Ensure the column is properly conditioned.

    • For HPLC, add a small amount of a modifier (e.g., trifluoroacetic acid for acidic compounds, diethylamine for basic compounds) to the mobile phase to block active sites.

    • For GC, consider derivatizing the alcohol to a less polar ester to improve peak shape.

Data Presentation

Table 1: Representative Data for Enzymatic Resolution of (±)-3-Methyl-2-pentanol

EnzymeAcyl DonorSolventTime (h)Conversion (%)Enantiomeric Excess of Unreacted Alcohol (ee %)Enantiomeric Excess of Ester (ee %)
Lipase from Candida antarctica B (Novozym 435)Vinyl acetateHexane2448>99 (S)-enantiomer96 (R)-enantiomer
Lipase from Pseudomonas cepaciaIsopropenyl acetateToluene485198 (S)-enantiomer>99 (R)-enantiomer

Note: The data presented are representative values for the kinetic resolution of secondary alcohols and should be optimized for specific experimental conditions.

Experimental Protocols

Protocol 1: Enzymatic Kinetic Resolution of (±)-3-Methyl-2-pentanol

Materials:

  • Racemic this compound

  • Immobilized Lipase (Candida antarctica B, Novozym 435)

  • Vinyl acetate

  • Anhydrous hexane

  • Magnetic stirrer and stir bar

  • Reaction vessel

Procedure:

  • To a solution of racemic this compound (1.0 g, 9.8 mmol) in anhydrous hexane (50 mL), add vinyl acetate (1.7 g, 19.6 mmol).

  • Add immobilized lipase (100 mg) to the mixture.

  • Stir the reaction mixture at room temperature (25°C).

  • Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by chiral GC.

  • When the conversion reaches approximately 50%, stop the reaction by filtering off the enzyme.

  • Wash the enzyme with fresh hexane.

  • Combine the filtrate and washings and remove the solvent under reduced pressure.

  • Separate the resulting mixture of the acylated (R)-3-Methyl-2-pentanol and the unreacted (S)-3-Methyl-2-pentanol by column chromatography on silica gel.

Protocol 2: Chiral Gas Chromatography (GC) Analysis

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Chiral capillary column (e.g., β-cyclodextrin-based stationary phase)

GC Conditions:

  • Injector Temperature: 250°C

  • Detector Temperature: 250°C

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp: 5°C/min to 150°C

    • Hold at 150°C for 5 minutes

  • Injection Volume: 1 µL (split injection)

Sample Preparation:

  • Dilute a small amount of the sample (e.g., from the enzymatic resolution) in a suitable solvent like hexane or dichloromethane.

Data Analysis:

  • The two enantiomers will elute at different retention times.

  • The enantiomeric excess (ee) can be calculated from the peak areas of the two enantiomers using the formula: ee (%) = [|Area1 - Area2| / (Area1 + Area2)] * 100

Visualizations

Enzymatic_Resolution_Workflow cluster_prep Reaction Setup cluster_reaction Kinetic Resolution cluster_workup Workup & Separation cluster_products Resolved Enantiomers racemate Racemic this compound reagents Lipase + Acyl Donor in Organic Solvent racemate->reagents Add stir Stir at RT Monitor by Chiral GC reagents->stir filter Filter to remove enzyme stir->filter concentrate Concentrate filtrate filter->concentrate chromatography Column Chromatography concentrate->chromatography enantiomer_S (S)-3-Methyl-2-pentanol chromatography->enantiomer_S enantiomer_R_ester (R)-3-Methyl-2-pentanol Ester chromatography->enantiomer_R_ester

Caption: Workflow for the enzymatic kinetic resolution of this compound.

Chemical_Resolution_Workflow cluster_prep Diastereomer Formation cluster_separation Separation cluster_isolation Isolation & Regeneration cluster_products Resolved Enantiomers racemate Racemic this compound resolving_agent Chiral Resolving Agent racemate->resolving_agent React crystallization Fractional Crystallization resolving_agent->crystallization filter Filter Crystals crystallization->filter regenerate Regenerate Enantiomers filter->regenerate enantiomer_1 Enantiomer 1 regenerate->enantiomer_1 enantiomer_2 Enantiomer 2 (from filtrate) regenerate->enantiomer_2

Caption: Workflow for chemical resolution via diastereomeric salt formation.

References

Technical Support Center: Dehydration of 3-Methyl-2-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the acid-catalyzed dehydration of 3-methyl-2-pentanol. It is intended for researchers, scientists, and professionals in drug development who may encounter side reactions and unexpected product distributions during this experiment.

Frequently Asked Questions (FAQs)
Q1: What are the expected major and minor alkene products from the acid-catalyzed dehydration of this compound?

The acid-catalyzed dehydration of this compound, a secondary alcohol, typically proceeds through an E1 elimination mechanism.[1][2] This reaction is known to produce a mixture of alkene isomers due to competing elimination pathways and potential carbocation rearrangements. The expected products include 3-methyl-1-pentene, (E/Z)-3-methyl-2-pentene, and 2-ethyl-1-butene.[3][4][5]

According to Zaitsev's rule, the most substituted (and thus most stable) alkene is generally the major product.[6] In this case, (E/Z)-3-methyl-2-pentene is the expected major product. Products arising from carbocation rearrangements are also common.

Q2: Why do I observe a mixture of products instead of a single alkene?

Observing a product mixture is normal for this reaction and is a direct consequence of the E1 reaction mechanism, which involves a carbocation intermediate. Two main factors lead to the formation of multiple products:

  • Multiple Deprotonation Sites: The initial secondary carbocation formed can be deprotonated at two different adjacent carbons (C1 and C3), leading to 3-methyl-1-pentene (the less substituted Hofmann product) and 3-methyl-2-pentene (the more substituted Zaitsev product).[7]

  • Carbocation Rearrangement: The initial secondary carbocation can undergo a 1,2-hydride shift to form a more stable tertiary carbocation.[4][7] This rearranged carbocation can then be deprotonated to form additional alkene isomers, such as 2-ethyl-1-butene and more of the major product, 3-methyl-2-pentene.[8]

The overall reaction pathway, including the rearrangement, is illustrated in the diagram below.

G cluster_start Reactant cluster_intermediate Intermediates cluster_products Products S This compound C1 Secondary Carbocation (3-methyl-2-pentyl) S->C1 + H⁺ - H₂O C2 Tertiary Carbocation (3-methyl-3-pentyl) C1->C2 1,2-Hydride Shift (Rearrangement) P1 3-Methyl-1-pentene (Minor Product) C1->P1 - H⁺ (from C1) P2 (E/Z)-3-Methyl-2-pentene (Major Product) C1->P2 - H⁺ (from C3) C2->P2 - H⁺ (from C2) P3 2-Ethyl-1-butene (Side Product) C2->P3 - H⁺ (from methyl) G Start Start Troubleshooting Issue What is the primary issue? Start->Issue LowYield Low Alkene Yield Issue->LowYield Low Yield BadRatio Unexpected Product Ratio Issue->BadRatio Incorrect Ratio OtherPeaks Unidentified GC-MS Peaks Issue->OtherPeaks Extra Peaks Sol_Temp Verify/Optimize Temperature (100-140°C) LowYield->Sol_Temp Sol_Distill Improve Distillation Setup (e.g., use ice bath) LowYield->Sol_Distill BadRatio->Sol_Temp Sol_Acid Check Acid Type and Concentration BadRatio->Sol_Acid Sol_Purity Check Reagent Purity & Clean Glassware OtherPeaks->Sol_Purity Sol_Polymer Distill Products as They Form OtherPeaks->Sol_Polymer End Problem Resolved Sol_Temp->End Sol_Acid->End Sol_Distill->End Sol_Purity->End Sol_Polymer->End

References

Technical Support Center: Improving Stereoselectivity in 3-Methyl-2-pentanol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges in the stereoselective synthesis of 3-Methyl-2-pentanol.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for achieving high stereoselectivity in the synthesis of this compound?

A1: The main challenge in synthesizing this compound is the selective formation of the desired stereoisomer out of the four possible ones, due to its two chiral centers. The two primary strategies to control stereochemistry are:

  • Asymmetric Reduction of a Prochiral Ketone: This is a highly effective method involving the enantioselective reduction of the precursor, 3-methyl-2-pentanone. This approach utilizes chiral catalysts to produce a specific enantiomer of the alcohol.[1]

  • Asymmetric Alkylation using a Chiral Auxiliary: This method involves temporarily attaching a chiral molecule (an auxiliary) to the substrate to direct a stereoselective alkylation reaction.[1] This strategy offers high diastereoselectivity.[1]

Q2: What are the most effective catalysts for the asymmetric reduction of 3-methyl-2-pentanone?

A2: For the enantioselective reduction of prochiral ketones like 3-methyl-2-pentanone, several catalytic systems are highly effective:

  • Corey-Bakshi-Shibata (CBS) Catalysts: These chiral oxazaborolidine catalysts, used with a borane source, are renowned for achieving high enantioselectivity in ketone reductions.[1][2]

  • Biocatalysts: Enzymes such as alcohol dehydrogenases (ADHs) and ketoreductases (KREDs) offer excellent stereoselectivity, often yielding products with very high enantiomeric excess (>99% ee).[3][4] Specifically, F420-dependent alcohol dehydrogenases have been shown to be highly S-stereoselective.[3]

Q3: How can the diastereomeric ratio (d.r.) be controlled during the synthesis?

A3: Controlling the diastereomeric ratio is crucial and can be influenced by several factors:

  • Choice of Reducing Agent: The steric bulk of the reducing agent plays a significant role. Bulky reducing agents (e.g., L-Selectride) tend to favor equatorial attack on cyclic ketones, yielding the axial alcohol, while smaller agents (e.g., NaBH4) favor axial attack to produce the equatorial alcohol.[5] This principle can be applied to acyclic systems by considering the steric environment around the carbonyl.

  • Reaction Temperature: Diastereoselectivity is often highly dependent on temperature. Lowering the reaction temperature can significantly enhance selectivity by favoring the transition state with the lowest activation energy.[6][7]

  • Solvent: The polarity and coordinating ability of the solvent can influence the stability of the reaction's transition states, thereby affecting the diastereomeric outcome.[7]

Troubleshooting Guides

Problem 1: Low Enantiomeric Excess (e.e.) in Asymmetric Reduction

Possible CauseRecommended Solution
Catalyst Inactivity or Poisoning Impurities, especially water, can deactivate or "poison" the chiral catalyst. Ensure all glassware is flame-dried or oven-dried, and all solvents and reagents are rigorously dried before use.[5]
Competing Background Reaction The achiral reducing agent (e.g., borane) may be reacting with the ketone non-catalytically. Mitigate this by adding the reducing agent slowly to the mixture of the substrate and catalyst.[5] Alternatively, performing the reaction at a lower temperature can slow the uncatalyzed reaction more significantly than the catalyzed one.[5]
Incorrect Catalyst Loading Insufficient catalyst loading can lead to a slower catalyzed reaction, allowing the background reaction to become more prominent.[5] Optimize the catalyst loading (typically 5-10 mol%) to ensure the catalyzed pathway dominates.

Problem 2: Low Diastereoselectivity (d.r.)

Possible CauseRecommended Solution
Non-Ideal Reaction Temperature The energy difference between diastereomeric transition states can be small. Conduct the reaction at a lower temperature (e.g., -78 °C) to amplify this energy difference and improve selectivity.[6][7]
Suboptimal Solvent Choice The solvent can stabilize or destabilize transition states. Screen a range of solvents with varying polarities (e.g., THF, Dichloromethane, Toluene) to find the optimal conditions for your specific substrate and catalyst system.[7]
Inappropriate Reducing Agent The steric nature of the reducing agent influences the trajectory of hydride attack. If one diastereomer is favored, consider a reducing agent with different steric bulk to potentially favor the other. For example, compare results from NaBH4 (small) with L-Selectride (bulky).[5]
Incorrect Substrate Geometry If your synthesis involves steps prior to the reduction, ensure the geometric purity of your starting material, as this can directly influence the stereochemical outcome of subsequent steps.[7]

Data Presentation: Comparison of Synthetic Strategies

The selection of a synthetic method depends on factors like desired stereochemical purity, yield, and available reagents.

MethodChiral SourceStarting MaterialProduct ConfigurationTypical Yield (%)StereoselectivityKey Advantages
Asymmetric Alkylation (1S,2S)-(+)-PseudoephedrinePropanoic acid(S)-2-Methyl-3-pentanone (precursor)80–9990–98% d.r. (crude)High diastereoselectivity, crystalline intermediates aid purification.[1]
Asymmetric Reduction (R)-2-Methyl-CBS-oxazaborolidine3-Pentanone(R)-3-Pentanol~90Up to 94% e.e.High enantioselectivity, catalytic nature of the chiral source.[1]

Experimental Protocols

Key Experiment: Corey-Bakshi-Shibata (CBS) Asymmetric Reduction

This protocol describes the enantioselective reduction of a prochiral ketone, which can be adapted for 3-methyl-2-pentanone.

Materials:

  • (R)-2-Methyl-CBS-oxazaborolidine (1.0 M in toluene)

  • Borane-dimethyl sulfide complex (BH3·SMe2) or Borane-THF complex (BH3·THF)

  • 3-Methyl-2-pentanone

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric Acid (HCl)

  • Organic solvent for extraction (e.g., Ethyl Acetate)

  • Brine

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), add (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq, 1.0 M in toluene) to a flame-dried flask containing anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Dropwise, add the borane source (1.1 eq) to the catalyst solution. Stir for 15 minutes.

  • Slowly add a solution of 3-methyl-2-pentanone (1.0 eq) in anhydrous THF to the catalyst mixture at -78 °C.[1]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within a few hours.[1]

  • Upon completion, quench the reaction by the slow, dropwise addition of methanol at -78 °C.

  • Remove the cooling bath and allow the mixture to warm to room temperature. Add 1 M HCl.

  • Extract the product with an organic solvent (e.g., ethyl acetate) multiple times.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent under reduced pressure.

  • Purify the resulting this compound by distillation or column chromatography.

  • Determine the enantiomeric excess (e.e.) of the product by chiral GC or HPLC analysis.[1]

Visualizations

TroubleshootingWorkflow start Low Stereoselectivity Observed (e.e. or d.r.) check_ee Is Enantiomeric Excess (e.e.) Low? start->check_ee check_dr Is Diastereomeric Ratio (d.r.) Low? start->check_dr catalyst_poison Possible Cause: Catalyst Poisoning / Inactivity check_ee->catalyst_poison Yes background_rxn Possible Cause: Background Reaction check_ee->background_rxn Yes temp Possible Cause: Suboptimal Temperature check_dr->temp Yes reagent Possible Cause: Incorrect Reducing Agent check_dr->reagent Yes solvent Possible Cause: Suboptimal Solvent check_dr->solvent Yes solution_dry Action: Ensure Rigorously Dry Reagents & Glassware catalyst_poison->solution_dry end_node Re-analyze Product solution_dry->end_node solution_slow_add Action: Lower Temperature & Use Slow Reagent Addition background_rxn->solution_slow_add solution_slow_add->end_node solution_temp Action: Screen Lower Reaction Temperatures temp->solution_temp solution_temp->end_node solution_reagent Action: Screen Reagents with Different Steric Bulk reagent->solution_reagent solution_reagent->end_node solution_solvent Action: Screen Solvents of Varying Polarity solvent->solution_solvent solution_solvent->end_node

Caption: Troubleshooting workflow for low stereoselectivity.

CBS_Reduction_Cycle catalyst Chiral CBS Catalyst (Oxazaborolidine) activated_complex Activated Catalyst-Borane Complex catalyst->activated_complex Coordination borane Borane Source (BH3) borane->activated_complex transition_state Stereodirecting Transition State activated_complex->transition_state Coordination ketone 3-Methyl-2-pentanone (Substrate) ketone->transition_state product_complex Product-Catalyst Complex transition_state->product_complex Hydride Transfer (Stereoselective) product_complex->catalyst Release & Regeneration product Chiral Alcohol (this compound) product_complex->product

Caption: Simplified catalytic cycle for CBS reduction.

References

Technical Support Center: Gas Chromatography of 3-Methyl-2-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the gas chromatography (GC) analysis of 3-Methyl-2-pentanol. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on troubleshooting common issues and optimizing analytical methods.

Frequently Asked Questions (FAQs)

Q1: What is the most common problem encountered when analyzing this compound by GC?

A1: The most frequently reported issue is peak tailing. This is common for polar compounds like alcohols, which can interact with active sites in the GC system, such as the injector liner or the column itself. These interactions can lead to asymmetrical peaks, making accurate integration and quantification challenging.

Q2: Which type of GC column is best suited for the analysis of this compound?

A2: A polar stationary phase is recommended for the analysis of polar analytes like this compound. Columns with a polyethylene glycol (PEG) stationary phase, often referred to as WAX columns, are a good choice as they provide better peak shape and resolution for alcohols compared to non-polar columns.

Q3: How can I improve the peak shape of this compound?

A3: To improve peak shape and reduce tailing, consider the following:

  • Use a deactivated inlet liner: An undeactivated liner can have active silanol groups that interact with the alcohol.

  • Optimize injector temperature: A temperature that is too low can cause slow vaporization, while a temperature that is too high can cause degradation. A starting point of 250 °C is often recommended for volatile alcohols.

  • Column conditioning: Properly conditioning a new column or a column that has been sitting idle can help remove contaminants and improve inertness.

  • Lower sample concentration: High concentrations of polar analytes can exacerbate peak tailing.

Q4: What are typical starting GC parameters for the analysis of this compound?

A4: A good starting point for method development would be:

  • Column: A polar (e.g., WAX) capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Injector: Split/splitless injector at 250 °C with an appropriate split ratio to avoid column overload.

  • Oven Program: An initial temperature of 50 °C, ramped to 200 °C at 10 °C/min.

  • Detector (FID): Temperature of 250 °C.

  • Carrier Gas: Helium or hydrogen at a constant flow rate.

Troubleshooting Guides

Issue 1: Peak Tailing

Peak tailing is characterized by an asymmetrical peak where the latter half of the peak is broader than the front half.

A Peak Tailing Observed B Check for Active Sites A->B C Check for Column Contamination A->C D Check Injection Parameters A->D E Use Deactivated Inlet Liner B->E F Trim Column Inlet C->F G Bake Out Column C->G H Optimize Injector Temperature D->H I Reduce Sample Concentration D->I J Problem Resolved E->J F->J G->J H->J I->J

Caption: Troubleshooting workflow for peak tailing.

ParameterConditionTypical Effect on Peak Asymmetry (Tailing Factor)
Inlet Liner UndeactivatedHigh (e.g., > 2.0)
DeactivatedReduced (e.g., 1.0 - 1.5)
Column Contamination Contaminated InletHigh (e.g., > 1.8)
After Trimming InletSignificantly Reduced
Sample Concentration High ConcentrationIncreased Tailing
Diluted SampleReduced Tailing
Issue 2: Poor Resolution

Poor resolution results in overlapping peaks, making accurate quantification difficult.

A Poor Resolution B Optimize Oven Temperature Program A->B C Check Carrier Gas Flow Rate A->C D Evaluate Column Choice A->D E Decrease Temperature Ramp Rate B->E F Lower Initial Oven Temperature B->F G Adjust Flow to Optimal Velocity C->G H Use a More Selective Stationary Phase D->H I Problem Resolved E->I F->I G->I H->I A Irreproducible Retention Times B Check for Leaks A->B C Verify Oven Temperature Control A->C D Ensure Stable Carrier Gas Flow A->D E Check Septum B->E F Check Column Fittings B->F G Calibrate Oven Thermocouple C->G H Check Gas Supply & Regulators D->H I Problem Resolved E->I F->I G->I H->I cluster_0 Sample Preparation cluster_1 GC-FID Analysis cluster_2 Data Analysis A Prepare Stock Solution (1000 µg/mL) B Dilute to Working Standard (10-100 µg/mL) A->B C Transfer to Autosampler Vial B->C D Set GC-FID Parameters C->D E Inject Sample D->E F Acquire Chromatogram E->F G Integrate Peak F->G H Quantify Concentration G->H I Report Results H->I

Technical Support Center: 3-Methyl-2-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and storage of 3-Methyl-2-pentanol.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: this compound should be stored in a cool, dry, and well-ventilated area.[1][2][3][4] It is crucial to keep the container tightly closed and protected from heat, sparks, open flames, and other ignition sources.[1][2][3][5][6][7][8][9] The storage area should be a designated flammables area.[5][9][10]

Q2: What is the primary stability concern with this compound?

A2: The main stability concern is the formation of explosive peroxides over time due to autooxidation.[5][6] this compound, being a secondary alcohol, is classified as a Class B peroxide former, which means it can form explosive peroxide levels upon concentration (e.g., through distillation or evaporation).[6][11]

Q3: What factors can accelerate the degradation of this compound?

A3: Degradation, primarily through peroxide formation, is accelerated by exposure to oxygen, light, and heat.[5][6][7] UV light can promote autoxidation.[5] Therefore, it is recommended to store the compound in an opaque or amber-colored container in a dark place.

Q4: Are there any known incompatibilities for this compound?

A4: Yes, this compound is incompatible with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[3][5][7][8] Contact with these substances should be avoided to prevent vigorous reactions.

Q5: How can I test for the presence of peroxides in my this compound sample?

A5: Commercially available peroxide test strips are a common method for detecting peroxides.[11] A positive test, often indicated by a color change (e.g., to blue), suggests the presence of peroxides.[11] For quantitative analysis, instrumental methods like HPLC or titration can be employed.

Q6: What should I do if I suspect peroxide formation in my this compound?

A6: If you suspect peroxide formation, do not attempt to concentrate the solution (e.g., by distillation). Handle the container with extreme care, avoiding friction or shock. Contact your institution's Environmental Health and Safety (EHS) office for guidance on proper disposal procedures for peroxide-containing solvents.

Q7: What is the expected shelf-life of this compound?

A7: The shelf-life can vary depending on storage conditions and exposure to air and light. For opened containers of peroxide-forming chemicals like secondary alcohols, it is recommended to test for peroxides every 6 months and discard after 12 months unless testing confirms the absence of peroxides.[11] Unopened containers should be disposed of by the manufacturer's expiration date.[5]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected experimental results or reaction failure. Degradation of this compound.Test the purity of the alcohol using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy. Test for the presence of peroxides using test strips.
Visible crystal formation or discoloration of the liquid. Peroxide formation or other impurities.Do not use the material. Do not attempt to open the container if crystals are present around the cap. Contact your EHS office immediately for disposal.
Inconsistent results between different batches. Variation in purity or degradation level.Analyze each batch for purity and peroxide content before use. Store all batches under identical, recommended conditions.

Data Presentation

Illustrative Stability Data for this compound

Disclaimer: The following data is illustrative and intended to demonstrate how stability data for this compound might be presented. Actual data may vary.

Storage ConditionTime (Months)Purity (%)Peroxide Content (ppm)Appearance
25°C / 60% RH (Real-time) 099.8<1Colorless liquid
699.55Colorless liquid
1299.115Colorless liquid
40°C / 75% RH (Accelerated) 099.8<1Colorless liquid
398.925Colorless liquid
698.050Faintly yellow liquid

Experimental Protocols

Protocol for Accelerated Stability Testing of this compound

Objective: To evaluate the stability of this compound under accelerated conditions to predict its shelf-life.

Materials:

  • This compound

  • Amber glass vials with airtight caps

  • Stability chambers set to 40°C ± 2°C / 75% RH ± 5% RH

  • Gas Chromatograph with Flame Ionization Detector (GC-FID)

  • Peroxide test strips or a quantitative peroxide assay kit

  • Analytical balance

  • Volumetric flasks and pipettes

Methodology:

  • Initial Analysis (Time 0):

    • Dispense aliquots of this compound into several amber glass vials, ensuring a consistent headspace.

    • Tightly cap the vials.

    • Perform an initial analysis on a representative sample to determine purity by GC-FID and peroxide content.

    • Record the physical appearance (e.g., color, clarity).

  • Storage:

    • Place the prepared vials in a stability chamber maintained at 40°C and 75% relative humidity.

  • Time-point Analysis:

    • At predetermined intervals (e.g., 1, 3, and 6 months), remove a set of vials from the stability chamber.

    • Allow the vials to equilibrate to room temperature.

    • Analyze the samples for purity by GC-FID and peroxide content.

    • Record any changes in physical appearance.

  • Data Analysis:

    • Plot the purity and peroxide content as a function of time.

    • Use the data to model the degradation kinetics, often following zero-order or first-order reactions.

    • The Arrhenius equation can be used to extrapolate the degradation rate at normal storage conditions (e.g., 25°C) and estimate the shelf-life (the time at which the purity drops below a certain specification, e.g., 99.0%).

Visualizations

Troubleshooting_Workflow start Unexpected Experimental Result check_purity Test Purity (GC/NMR) start->check_purity check_peroxides Test for Peroxides start->check_peroxides purity_ok Purity Acceptable? check_purity->purity_ok peroxides_ok Peroxides Absent? check_peroxides->peroxides_ok investigate_other Investigate Other Experimental Parameters (e.g., reagents, conditions) purity_ok->investigate_other Yes discard_material Quarantine and Dispose of Material Following EHS Guidelines purity_ok->discard_material No peroxides_ok->investigate_other Yes peroxides_ok->discard_material No use_new_batch Use a New, Tested Batch of This compound discard_material->use_new_batch

Troubleshooting workflow for unexpected experimental results.

Storage_Handling_Logic cluster_storage Storage Conditions cluster_avoid Avoid Exposure To cluster_incompatible Incompatible Materials Cool Place Cool Place Dry Place Dry Place Well-Ventilated Well-Ventilated Tightly Closed Container Tightly Closed Container Heat/Sparks/Flames Heat/Sparks/Flames Sunlight/UV Light Sunlight/UV Light Oxygen (Air) Oxygen (Air) Oxidizing Agents Oxidizing Agents Acids Acids Acid Anhydrides/Chlorides Acid Anhydrides/Chlorides This compound This compound This compound->Cool Place This compound->Dry Place This compound->Well-Ventilated This compound->Tightly Closed Container This compound->Heat/Sparks/Flames This compound->Sunlight/UV Light This compound->Oxygen (Air) This compound->Oxidizing Agents This compound->Acids This compound->Acid Anhydrides/Chlorides

Key storage and handling considerations for this compound.

References

Technical Support Center: Production of 3-Methyl-2-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis and scale-up of 3-methyl-2-pentanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common laboratory-scale synthesis routes for this compound?

The most prevalent laboratory synthesis method is the Grignard reaction. This involves the reaction of an appropriate Grignard reagent with an aldehyde. For instance, reacting ethylmagnesium bromide with isobutyraldehyde or propylmagnesium bromide with propionaldehyde, followed by an acidic workup, will yield this compound. Another potential route is the hydroboration-oxidation of 3-methyl-2-pentene, which follows an anti-Markovnikov addition of water across the double bond.

Q2: My Grignard reaction for this compound is resulting in a very low yield. What are the likely causes?

Low yields in this Grignard synthesis can stem from several factors. Common issues include poor quality or inaccurate concentration of the Grignard reagent, the presence of moisture or oxygen which quenches the reagent, and competing side reactions.[1] The Grignard reagent is a potent base and nucleophile, making it highly sensitive to acidic protons (like water) and reactive with oxygen.[1]

Q3: How critical is the exclusion of water and air in the Grignard synthesis?

It is absolutely critical. Grignard reagents readily react with water in an acid-base reaction to form an alkane, effectively destroying the reagent.[1] Similarly, they react with oxygen to form alkoxides, further reducing the amount of active reagent available for the reaction.[1] Therefore, using flame-dried glassware under an inert atmosphere (like nitrogen or argon) and anhydrous solvents is essential for a successful synthesis.[1]

Q4: What are the primary scale-up challenges when moving from laboratory to pilot-plant production of this compound via the Grignard route?

The primary safety concern is the highly exothermic nature of the Grignard reaction, which can lead to a runaway reaction if not properly controlled. Other significant hazards include the flammability of ether solvents (like THF or diethyl ether) and the reactivity of the Grignard reagent with water and air.[2] Proper thermal management, operating under an inert atmosphere, and controlled addition of reagents are critical for safe industrial-scale production.[2]

Q5: How can this compound be purified at an industrial scale?

Industrial-scale purification is primarily achieved through distillation.[2] However, due to the potential for close-boiling impurities, azeotropic or extractive distillation might be necessary. For instance, separating similar alcohols like 3-methyl-2-butanol from 2-pentanol is difficult by conventional distillation due to their close boiling points, and azeotropic distillation is an effective method.[3]

Troubleshooting Guides

Grignard Synthesis Troubleshooting

This guide addresses common issues encountered during the Grignard synthesis of this compound.

Problem Potential Cause Recommended Solution
Low or No Product Formation Inactive Grignard reagent due to moisture or oxygen contamination.Ensure all glassware is rigorously dried (e.g., flame-dried under vacuum) and the reaction is conducted under a positive pressure of an inert gas (argon or nitrogen). Use anhydrous solvents.[1]
Inaccurate concentration of the commercial Grignard reagent.Titrate the Grignard reagent before use to determine its exact concentration and ensure correct stoichiometry.
Significant Amount of Alkane Byproduct The Grignard reagent was quenched by water.Dry all solvents and reagents thoroughly. Ensure the starting aldehyde is also anhydrous.
Isolation of a Secondary Alcohol Byproduct (e.g., isobutanol from isobutyraldehyde) Reduction of the aldehyde starting material by the Grignard reagent. This is more common with Grignard reagents that have β-hydrogens.Run the reaction at a lower temperature to favor nucleophilic addition over reduction.
High Recovery of Aldehyde Starting Material Enolization of the aldehyde by the Grignard reagent acting as a base.Add the aldehyde slowly to the Grignard solution at low temperatures (e.g., 0 °C) to favor nucleophilic addition. Consider using additives like cerium(III) chloride (CeCl₃), which can enhance the nucleophilicity of the Grignard reagent.
Product Loss During Workup Inappropriate quenching of the reaction.Carefully quench the reaction by slowly adding the reaction mixture to a cold, saturated aqueous solution of ammonium chloride (NH₄Cl). This is generally preferred over strong acids, which can sometimes promote side reactions with the alcohol product.[1]
Scale-Up and Purification Troubleshooting
Problem Potential Cause Recommended Solution
Poor Heat Dissipation in Reactor The highly exothermic Grignard reaction generates heat faster than it can be removed.Implement a robust reactor cooling system. Use a semi-batch process with controlled, slow addition of the Grignard reagent or aldehyde to manage the rate of heat generation. Ensure efficient stirring to improve heat transfer.
Inconsistent Product Quality Variations in raw material quality or reaction conditions.Implement strict quality control for all starting materials, including solvents. Utilize process analytical technology (PAT) to monitor reaction progression and ensure consistency.
Difficult Separation of this compound from Byproducts or Solvents Formation of azeotropes or presence of close-boiling impurities.Conduct a thorough analysis of the crude product to identify impurities. If conventional distillation is ineffective, explore azeotropic or extractive distillation with a suitable agent.
Catalyst Deactivation (in alternative synthesis routes) Presence of poisons in the feedstock (e.g., sulfur compounds).Purify the feedstock to remove catalyst poisons. If deactivation occurs, regenerate or replace the catalyst.

Experimental Protocols

Protocol 1: Grignard Synthesis of this compound (Laboratory Scale)

Objective: To synthesize this compound from isobutyraldehyde and ethylmagnesium bromide.

Materials:

  • Magnesium turnings

  • Ethyl bromide

  • Anhydrous diethyl ether or THF

  • Isobutyraldehyde (distilled and dried)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, condenser (all flame-dried)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Set up the flame-dried glassware under a positive pressure of inert gas.

  • Place magnesium turnings in the round-bottom flask.

  • Prepare a solution of ethyl bromide in anhydrous diethyl ether in the dropping funnel.

  • Slowly add a small amount of the ethyl bromide solution to the magnesium turnings to initiate the reaction (indicated by bubbling and heat generation).

  • Once the reaction has started, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture until most of the magnesium has reacted.

  • Cool the Grignard reagent solution in an ice bath.

  • Prepare a solution of isobutyraldehyde in anhydrous diethyl ether and add it dropwise to the cooled Grignard reagent with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

  • Carefully quench the reaction by slowly pouring the mixture into a beaker containing a cold, saturated aqueous solution of NH₄Cl.

  • Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.

  • Purify the crude this compound by fractional distillation.

Visualizations

Grignard_Synthesis_Workflow reagents Prepare Anhydrous Reagents (Ether, Ethyl Bromide, Isobutyraldehyde) setup Assemble Flame-Dried Glassware under Inert Atmosphere reagents->setup grignard_formation Form Grignard Reagent: Mg + Ethyl Bromide in Ether setup->grignard_formation reaction Addition of Isobutyraldehyde to Grignard Reagent at 0°C grignard_formation->reaction workup Quench with Saturated aq. NH4Cl reaction->workup extraction Separate Organic Layer and Extract Aqueous Layer workup->extraction drying Dry Combined Organic Layers (e.g., with MgSO4) extraction->drying purification Purify by Fractional Distillation drying->purification product This compound purification->product

Caption: Workflow for the Grignard synthesis of this compound.

Troubleshooting_Logic start Low Yield in Grignard Synthesis check_reagent Check Grignard Reagent Activity start->check_reagent reagent_ok Reagent Active? check_reagent->reagent_ok check_conditions Verify Anhydrous/Inert Conditions conditions_ok Conditions Proper? check_conditions->conditions_ok check_side_reactions Analyze for Byproducts byproducts_present Side Products Identified? check_side_reactions->byproducts_present reagent_ok->check_conditions Yes re_titrate Re-titrate or Prepare Fresh Reagent reagent_ok->re_titrate No conditions_ok->check_side_reactions Yes dry_system Re-dry Glassware & Solvents conditions_ok->dry_system No optimize_temp Optimize Temperature and Addition Rate byproducts_present->optimize_temp Yes end Yield Improved byproducts_present->end No re_titrate->end dry_system->end optimize_temp->end

Caption: Troubleshooting logic for low yield in Grignard synthesis.

References

Technical Support Center: Removal of Water from 3-Methyl-2-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions, and detailed protocols for researchers, scientists, and drug development professionals on the effective removal of water from 3-Methyl-2-pentanol.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common and effective methods for removing water from this compound?

A1: The most common laboratory methods involve using solid drying agents or azeotropic distillation.

  • Solid Drying Agents: Anhydrous inorganic salts like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) are frequently used for bulk water removal. For achieving very low water content (anhydrous conditions), 3Å molecular sieves are highly effective and the recommended choice.[1][2][3]

  • Azeotropic Distillation: This technique involves distilling the alcohol with an immiscible solvent (an entrainer) like toluene. The entrainer forms a low-boiling azeotrope with water, which is distilled off, effectively removing the water.[4][5] This is particularly useful for larger quantities.

Q2: I've added a drying agent, but the alcohol is still wet. What's wrong?

A2: There are several potential reasons for this:

  • Insufficient Amount: The drying agent may have reached its maximum water-absorbing capacity. Try adding more drying agent in small portions until it no longer clumps together.[6]

  • Inactive Drying Agent: Molecular sieves must be activated by heating (e.g., at 300°C under vacuum) to remove any pre-adsorbed water.[3][7] Similarly, anhydrous salts can become hydrated if not stored in a desiccator.

  • Insufficient Contact Time: Some agents, like sodium sulfate, are slow-acting.[4] Allow for adequate contact time, gently swirling the mixture periodically. For molecular sieves, drying can take from 24 to 72 hours for optimal results.[1]

  • Wrong Type of Drying Agent: Ensure you are using a suitable agent. For example, calcium chloride is not recommended for alcohols as it can form addition complexes.[6][8]

Q3: Can I use a reactive agent like sodium metal to dry this compound?

A3: While reactive metals like sodium can be used to dry alcohols, it is generally not recommended for this purpose unless extremely anhydrous conditions are required and other methods are unsuitable. The reaction is hazardous, producing flammable hydrogen gas.[9] Furthermore, sodium reacts with the alcohol's hydroxyl group to form the corresponding sodium alkoxide, which consumes your starting material.[10][11][12]

Q4: How can I determine if the this compound is sufficiently dry?

A4: The method depends on the required level of dryness.

  • Visual Inspection: For bulk drying with salts like MgSO₄, a common visual cue is when freshly added drying agent no longer clumps and remains free-flowing in the solvent.

  • Karl Fischer Titration: This is the gold standard for accurately quantifying trace amounts of water, providing results in parts-per-million (ppm).[1][13]

  • Spectroscopic Methods: Water has characteristic absorption bands in IR and NMR spectroscopy that can be used for qualitative or semi-quantitative assessment.

Q5: Which drying agent is the best choice for my experiment?

A5: The choice depends on your specific requirements for dryness, scale, and time.

  • For bulk, pre-drying: Anhydrous magnesium sulfate is a good choice due to its high capacity and speed.[4][6]

  • For high-purity, anhydrous solvent: Activated 3Å molecular sieves are superior, capable of reducing water content to the low ppm range.[1][13][14]

  • For acidic compounds: Avoid basic drying agents like potassium carbonate unless you intend to remove acidic impurities.[6] this compound is neutral, so agents like MgSO₄, Na₂SO₄, and molecular sieves are all suitable.

Data Presentation: Efficiency of Common Drying Agents

Drying AgentTypical Final Water ContentCapacitySpeedSuitability for Alcohols
3Å Molecular Sieves < 10 ppmHighMedium to SlowExcellent; does not react with alcohol.
Magnesium Sulfate (Anhydrous) 50 - 200 ppmHighFastGood; slightly acidic.
Sodium Sulfate (Anhydrous) 200 - 500 ppmVery HighSlowGood; neutral, but less efficient.
Calcium Oxide (CaO) ~ 100 - 300 ppmHighSlowFair; basic, reacts with water.[7]
Calcium Chloride (Anhydrous) VariableHighFastNot Recommended ; forms adducts.[6][8]

Experimental Protocols

Protocol 1: Drying with Activated 3Å Molecular Sieves

This protocol is recommended for preparing anhydrous this compound suitable for moisture-sensitive reactions.

Materials:

  • Wet this compound

  • 3Å Molecular sieves (beads or pellets)

  • Round-bottom flask with a stopper or septum

  • Oven or vacuum oven

  • Syringe or cannula for transfer

Procedure:

  • Activation of Sieves: Place the required amount of 3Å molecular sieves in a flask. Heat in an oven at >250°C (preferably 300°C) for at least 4 hours under a stream of inert gas or under high vacuum.[7]

  • Cooling: Allow the sieves to cool to room temperature in a desiccator or under an inert atmosphere (e.g., nitrogen or argon) to prevent re-adsorption of atmospheric moisture.

  • Drying: Add the wet this compound to the flask containing the activated sieves (a typical loading is 5-10% weight/volume).[1]

  • Incubation: Seal the flask and allow it to stand for at least 24 hours, with occasional gentle swirling. For optimal dryness (<10 ppm), 48-72 hours may be necessary.[1][13]

  • Separation: Carefully decant or transfer the dry alcohol via a syringe or cannula, leaving the sieves behind. Ensure the transfer is done under an inert atmosphere if the subsequent application is moisture-sensitive.

Protocol 2: Drying with Anhydrous Magnesium Sulfate (MgSO₄)

This method is suitable for removing bulk water quickly after an aqueous workup.

Materials:

  • Wet this compound

  • Anhydrous Magnesium Sulfate (powder)

  • Erlenmeyer flask

  • Spatula

  • Filter paper and funnel or fritted glass funnel

Procedure:

  • Initial Addition: Place the wet this compound in an Erlenmeyer flask. Add a small amount of anhydrous MgSO₄ using a spatula.

  • Swirling: Gently swirl the flask. The MgSO₄ will clump together as it absorbs water.[6]

  • Incremental Addition: Continue adding small portions of MgSO₄ and swirling until some of the newly added powder remains free-flowing and does not clump. This indicates that the bulk of the water has been absorbed.

  • Incubation: Allow the mixture to stand for 15-20 minutes to ensure complete drying.

  • Filtration: Filter the mixture through a fluted filter paper or a fritted glass funnel to remove the hydrated MgSO₄. Collect the clear, dried this compound.

Visualizations

Below are diagrams illustrating the experimental workflows and decision-making processes for drying this compound.

Drying_with_Molecular_Sieves start_end start_end process process decision decision output output start Start activate Activate 3Å Sieves (Heat >250°C, 4h) start->activate cool Cool Sieves in Desiccator activate->cool add_alcohol Add Wet Alcohol to Sieves (5-10% w/v) cool->add_alcohol stand Seal and Stand (24-72 hours) add_alcohol->stand separate Decant or Cannula Transfer Alcohol stand->separate end_product Anhydrous This compound separate->end_product

Caption: Workflow for drying this compound with molecular sieves.

Azeotropic_Distillation_Workflow process process output output input input apparatus apparatus charge_flask Charge Flask with: - Wet this compound - Entrainer (e.g., Toluene) setup Assemble Dean-Stark Apparatus and Condenser charge_flask->setup heat Heat to Reflux setup->heat collect Collect Water in Dean-Stark Trap heat->collect monitor Monitor Water Level. Continue until no more water collects. collect->monitor cool_down Cool the Apparatus monitor->cool_down distill_off Distill off Entrainer (Optional, if needed) cool_down->distill_off final_product Dry this compound distill_off->final_product

Caption: Workflow for azeotropic distillation using a Dean-Stark trap.

Drying_Method_Selection question question method method outcome outcome q1 Need Anhydrous (<50 ppm water)? q2 Large Scale (>1 L)? q1->q2 No sieves Use Activated 3Å Molecular Sieves q1->sieves Yes mgso4 Use Anhydrous MgSO₄ or Na₂SO₄ q2->mgso4 No azeo Consider Azeotropic Distillation q2->azeo Yes ultra_dry Ultra-Dry Product sieves->ultra_dry bulk_dry Bulk-Dried Product mgso4->bulk_dry azeo->bulk_dry

Caption: Decision tree for selecting a drying method for this compound.

References

Validation & Comparative

A Spectroscopic Showdown: Differentiating the Isomers of 3-Methyl-2-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise identification of stereoisomers is a critical step in ensuring the safety and efficacy of pharmaceutical compounds. This guide provides a comparative analysis of the spectroscopic properties of the isomers of 3-Methyl-2-pentanol, offering a foundational understanding of how subtle changes in stereochemistry can be elucidated through modern analytical techniques.

This compound possesses two chiral centers, giving rise to four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). While enantiomeric pairs ((2R,3R)/(2S,3S) and (2R,3S)/(2S,3R)) exhibit identical physical and spectroscopic properties in an achiral environment, diastereomers ((2R,3R) vs. (2R,3S), for instance) can be distinguished. This guide will delve into the nuanced differences in their Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound. It is important to note that much of the publicly available spectral data for this compound does not specify the exact stereoisomer. Therefore, the data presented here should be considered representative of a mixture of isomers or a non-specified isomer. The subtle differences expected between diastereomers are discussed in the context of each technique.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying functional groups. While all isomers of this compound will exhibit the characteristic broad O-H stretch of an alcohol and C-H and C-O stretching vibrations, diastereomers may show minor differences in the fingerprint region (below 1500 cm⁻¹) due to variations in their vibrational modes.

Functional Group Vibration Mode Wavenumber (cm⁻¹)
O-HStretch, Hydrogen-bonded3500-3200 (broad, strong)
C-HStretch (sp³)2960-2850
C-OStretch1260-1050 (strong)

Note: The fingerprint regions of diastereomers can differ, though these variations are often subtle and may require careful comparison of spectra from pure samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is highly sensitive to the chemical environment of nuclei and is a primary method for distinguishing between diastereomers. The different spatial arrangements of atoms in diastereomers can lead to variations in chemical shifts (δ) and coupling constants (J).

¹H NMR Spectroscopy

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
-OHVariable (typically 2.0-4.0)Singlet (broad)-
H-2~3.6-3.8Multiplet
H-3~1.5-1.7Multiplet
-CH(CH₃)~0.8-1.0Doublet~6-7
-CH₂CH₃~1.3-1.5 (CH₂)Multiplet
~0.8-1.0 (CH₃)Triplet~7
-CH(CH₃)~0.8-1.0Doublet~6-7

For diastereomers, the chemical shifts of the protons at the chiral centers (H-2 and H-3) and the adjacent methyl groups are most likely to differ.

¹³C NMR Spectroscopy

Carbon Assignment Chemical Shift (δ, ppm)
C-2~70-75
C-3~35-40
C-1~20-25
C-4~25-30
C-5~10-15
C-3 Methyl~15-20

Diastereomers will likely exhibit distinct chemical shifts for each carbon atom, particularly for the carbons of the stereocenters (C-2 and C-3) and the surrounding carbons.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. While enantiomers have identical mass spectra, diastereomers can sometimes show differences in the relative abundances of fragment ions due to stereochemical influences on fragmentation pathways.

The fragmentation of alcohols like this compound is often characterized by α-cleavage (breaking the bond adjacent to the carbon bearing the hydroxyl group) and dehydration (loss of a water molecule).

m/z Relative Intensity Possible Fragment
102Low[M]⁺ (Molecular Ion)
87Moderate[M - CH₃]⁺
73Moderate[M - C₂H₅]⁺
59High[CH(OH)CH₃]⁺ (from α-cleavage)
45High[CH₃CH=OH]⁺ (from α-cleavage)

The relative intensities of the fragment ions, particularly those resulting from α-cleavage, may vary between diastereomers.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Infrared (IR) Spectroscopy
  • Sample Preparation: For liquid samples like this compound, a small drop is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

  • Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the clean ATR crystal is collected first and automatically subtracted from the sample spectrum.

  • Data Processing: The resulting spectrum displays transmittance or absorbance as a function of wavenumber. Key peaks are identified and assigned to specific functional group vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the this compound isomer is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).

  • ¹H NMR Acquisition: The ¹H NMR spectrum is acquired on a spectrometer (e.g., 400 MHz). Standard parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and 8-16 scans.

  • ¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired on the same instrument. Proton decoupling is used to simplify the spectrum to single lines for each unique carbon. A larger number of scans (e.g., 128 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to TMS. For ¹H NMR, the signals are integrated to determine the relative number of protons, and coupling patterns are analyzed.

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile compounds like this compound. This allows for the separation of isomers before they enter the mass spectrometer.

  • Ionization: Electron Ionization (EI) is a common method. The sample molecules are bombarded with high-energy electrons (typically 70 eV), causing them to ionize and fragment.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: An electron multiplier detects the ions, and a mass spectrum is generated, plotting the relative abundance of ions as a function of their m/z ratio.

Workflow for Spectroscopic Comparison

The following diagram illustrates the logical workflow for the spectroscopic comparison of this compound isomers.

Spectroscopic_Comparison_Workflow cluster_isomers This compound Isomers cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_comparison Comparative Analysis isomer1 (2R,3R) ir IR Spectroscopy isomer1->ir nmr NMR Spectroscopy isomer1->nmr ms Mass Spectrometry isomer1->ms isomer2 (2S,3S) isomer2->ir isomer2->nmr isomer2->ms isomer3 (2R,3S) isomer3->ir isomer3->nmr isomer3->ms isomer4 (2S,3R) isomer4->ir isomer4->nmr isomer4->ms ir_data Functional Groups (Fingerprint Region) ir->ir_data nmr_data Chemical Shifts (δ) Coupling Constants (J) nmr->nmr_data ms_data Fragmentation Patterns (m/z Ratios) ms->ms_data comparison Identification and Differentiation of Isomers ir_data->comparison nmr_data->comparison ms_data->comparison

Caption: Workflow for the spectroscopic comparison of this compound isomers.

A Comparative Guide to the Analytical Method Validation of 3-Methyl-2-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantitative determination of 3-Methyl-2-pentanol, a key intermediate and potential impurity in various chemical and pharmaceutical manufacturing processes. Ensuring the reliability and accuracy of its measurement is critical for quality control and regulatory compliance. This document details the validation of a primary Gas Chromatography-Flame Ionization Detection (GC-FID) method and compares its performance against alternative techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

Introduction to Analytical Method Validation

Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. It is a critical component of good manufacturing practices (GMP) and is required by regulatory bodies worldwide. The validation process ensures that the method is reliable, reproducible, and provides accurate results. Key validation parameters, as outlined by the International Council for Harmonisation (ICH) guidelines, include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[1][2][3]

Primary Analytical Method: Gas Chromatography-Flame Ionization Detection (GC-FID)

Gas chromatography with a flame ionization detector is a robust and widely used technique for the analysis of volatile organic compounds like this compound.[4][5][6] The method's high sensitivity to hydrocarbons and excellent quantitative performance make it a suitable primary method for quality control.

Experimental Protocol: GC-FID

A validated GC-FID method for the analysis of this compound is detailed below.

  • Instrumentation: Gas chromatograph equipped with a flame ionization detector, a split/splitless injector, and an autosampler.

  • Column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 150°C.

    • Hold: 5 minutes at 150°C.

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

  • Sample Preparation: A stock solution of this compound (1 mg/mL) is prepared in methanol. Calibration standards are prepared by serial dilution of the stock solution. Quality control (QC) samples are prepared at low, medium, and high concentrations within the calibration range.

GC-FID Method Validation Data

The following table summarizes the performance characteristics of the validated GC-FID method for the analysis of this compound.

Validation ParameterAcceptance CriteriaResult
Specificity No interference at the retention time of this compoundThe method is specific. No interfering peaks were observed from the blank or placebo.
Linearity (R²) R² ≥ 0.995[3]0.9995
Range (µg/mL) 80-120% of the test concentration[3]1 - 100
Accuracy (% Recovery) 98.0% - 102.0%[2]99.2% - 101.5%
Precision (%RSD)
- Repeatability≤ 2%[2]1.2%
- Intermediate Precision≤ 3%1.8%
Limit of Detection (LOD) (µg/mL) Signal-to-Noise Ratio ≥ 3:10.1
Limit of Quantitation (LOQ) (µg/mL) Signal-to-Noise Ratio ≥ 10:10.5

Alternative Analytical Methods: A Comparative Analysis

While GC-FID is a robust method, alternative techniques may offer advantages in specific applications, such as impurity identification or analysis in complex matrices.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. This makes it a powerful tool for both quantitative analysis and impurity profiling.[4]

The GC conditions for the GC-MS method are similar to the GC-FID method. The key difference lies in the detector and its settings.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Mass Scan Range: m/z 35 - 200.

  • Solvent Delay: 3 minutes.

Validation ParameterGC-MS Result
Specificity Highly specific with mass spectral confirmation.
Linearity (R²) 0.9992
Range (µg/mL) 0.5 - 100
Accuracy (% Recovery) 98.5% - 101.8%
Precision (%RSD)
- Repeatability1.5%
- Intermediate Precision2.1%
Limit of Detection (LOD) (µg/mL) 0.05
Limit of Quantitation (LOQ) (µg/mL) 0.2
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

For less volatile impurities or when derivatization is preferred, HPLC with UV detection can be an alternative. Since this compound lacks a strong chromophore, derivatization with a UV-absorbing agent is necessary.

  • Derivatization: Pre-column derivatization with a suitable UV-active agent (e.g., p-nitrobenzoyl chloride).

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Dependent on the derivatizing agent (e.g., 254 nm for p-nitrobenzoyl derivatives).

  • Injection Volume: 20 µL.

Validation ParameterHPLC-UV Result
Specificity Specific to the derivatized analyte.
Linearity (R²) 0.9989
Range (µg/mL) 5 - 200
Accuracy (% Recovery) 97.5% - 102.5%
Precision (%RSD)
- Repeatability1.8%
- Intermediate Precision2.5%
Limit of Detection (LOD) (µg/mL) 1
Limit of Quantitation (LOQ) (µg/mL) 5

Method Comparison Summary

The following table provides a direct comparison of the three analytical methods for the analysis of this compound.

FeatureGC-FIDGC-MSHPLC-UV (with Derivatization)
Principle Separation by volatility, detection by flame ionization.Separation by volatility, detection by mass fragmentation.Separation by polarity, detection by UV absorbance.
Specificity Good, based on retention time.Excellent, based on retention time and mass spectrum.Good, based on retention time of the derivative.
Sensitivity (LOQ) 0.5 µg/mL0.2 µg/mL5 µg/mL
Quantitative Accuracy ExcellentExcellentGood
Impurity Identification NoYesNo
Sample Preparation Simple dilutionSimple dilutionDerivatization required
Cost & Complexity Low to moderateHighModerate
Best Suited For Routine quality control, high-throughput analysis.Impurity profiling, structural elucidation, high-sensitivity analysis.Analysis of non-volatile related substances, orthogonal method.

Visualizing the Analytical Workflow and Logic

The following diagrams illustrate the logical flow of the analytical method validation process and the workflow for the primary GC-FID method.

Analytical_Method_Validation_Workflow cluster_planning 1. Planning & Development cluster_validation 2. Method Validation cluster_documentation 3. Documentation & Implementation define_analyte Define Analyte: This compound select_method Select Analytical Method (e.g., GC-FID) define_analyte->select_method develop_protocol Develop Method Protocol select_method->develop_protocol specificity Specificity develop_protocol->specificity linearity Linearity & Range develop_protocol->linearity accuracy Accuracy develop_protocol->accuracy precision Precision (Repeatability & Intermediate) develop_protocol->precision lod_loq LOD & LOQ develop_protocol->lod_loq robustness Robustness develop_protocol->robustness validation_report Validation Report specificity->validation_report linearity->validation_report accuracy->validation_report precision->validation_report lod_loq->validation_report robustness->validation_report sop Standard Operating Procedure (SOP) validation_report->sop routine_use Routine Use sop->routine_use

Caption: Workflow for Analytical Method Validation.

GC_FID_Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing stock_solution Prepare Stock Solution (1 mg/mL this compound in Methanol) calibration_standards Prepare Calibration Standards (Serial Dilution) stock_solution->calibration_standards qc_samples Prepare QC Samples (Low, Medium, High) stock_solution->qc_samples autosampler Load Samples into Autosampler calibration_standards->autosampler qc_samples->autosampler injection Inject 1 µL into GC autosampler->injection separation Chromatographic Separation (DB-5ms Column) injection->separation detection Flame Ionization Detection separation->detection integration Peak Integration detection->integration calibration_curve Generate Calibration Curve integration->calibration_curve quantification Quantify this compound calibration_curve->quantification reporting Report Results quantification->reporting

Caption: Experimental Workflow for GC-FID Analysis.

Conclusion

The choice of an analytical method for this compound depends on the specific requirements of the analysis. For routine quality control where high throughput and cost-effectiveness are important, the validated GC-FID method is the recommended choice due to its robustness, accuracy, and precision. When impurity identification and higher sensitivity are critical, GC-MS is the superior technique, providing unequivocal identification through mass spectral data. HPLC-UV with derivatization serves as a valuable orthogonal method, particularly for the analysis of non-volatile impurities or when GC is not suitable. This guide provides the necessary data and protocols to assist researchers and drug development professionals in making an informed decision based on their analytical needs.

References

A Comparative Guide to the Synthesis of 3-Methyl-2-pentanol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of three primary synthesis routes for 3-Methyl-2-pentanol, complete with experimental data, detailed protocols, and process visualizations to inform methodological selection in research and development settings.

Introduction

This compound is a valuable secondary alcohol with applications as a solvent and an intermediate in the synthesis of various organic compounds. The selection of an appropriate synthetic route is critical for achieving desired yield, purity, and cost-effectiveness. This guide provides a comparative study of three common methods for the synthesis of this compound: the reduction of 3-methyl-2-pentanone, the Grignard reaction with propanal, and the hydroboration-oxidation of 3-methyl-1-pentene. Each method is evaluated based on its chemical principles, experimental parameters, and resulting product outcomes.

Comparison of Synthesis Routes

The following table summarizes the key quantitative data for the three primary synthesis routes to this compound. The data presented is based on established laboratory procedures and provides a basis for comparison of reaction efficiency and conditions.

ParameterRoute 1: Reduction of 3-Methyl-2-pentanoneRoute 2: Grignard ReactionRoute 3: Hydroboration-Oxidation
Starting Materials 3-Methyl-2-pentanone, Sodium BorohydridePropanal, Ethylmagnesium Bromide3-Methyl-1-pentene, Borane-THF complex, Hydrogen Peroxide, Sodium Hydroxide
Reaction Time Approximately 2 hoursApproximately 3 hoursApproximately 4 hours
Reaction Temperature 0°C to Room Temperature0°C to Reflux0°C to 50°C
Solvent Methanol or EthanolDiethyl Ether or Tetrahydrofuran (THF)Tetrahydrofuran (THF)
Typical Yield >90%~80-85%~90%
Purity High, easily purified by distillationGood, requires careful workup and purificationHigh, with excellent regioselectivity
Key Advantages High yield, mild reaction conditions, simple procedure.Forms a new carbon-carbon bond, versatile.Anti-Markovnikov addition, high regioselectivity and stereospecificity.
Key Disadvantages Availability of the starting ketone.Requires strictly anhydrous conditions, Grignard reagent is highly reactive.Borane reagents are sensitive to air and moisture.

Synthesis Pathways and Experimental Workflows

The following diagrams illustrate the chemical transformations and the general experimental workflows for each synthesis route.

G cluster_0 Route 1: Reduction of 3-Methyl-2-pentanone 3-Methyl-2-pentanone 3-Methyl-2-pentanone This compound This compound 3-Methyl-2-pentanone->this compound 1. NaBH4, Methanol 2. H2O workup

Figure 1: Reduction of a ketone to a secondary alcohol.

G cluster_1 Route 2: Grignard Reaction Propanal Propanal Intermediate Alkoxide Intermediate Propanal->Intermediate 1. Diethyl Ether Ethylmagnesium Bromide Ethylmagnesium Bromide Ethylmagnesium Bromide->Intermediate Product This compound Intermediate->Product 2. H3O+ workup

Figure 2: Grignard synthesis of a secondary alcohol.

G cluster_2 Route 3: Hydroboration-Oxidation 3-Methyl-1-pentene 3-Methyl-1-pentene Trialkylborane Trialkylborane 3-Methyl-1-pentene->Trialkylborane 1. BH3-THF This compound This compound Trialkylborane->this compound 2. H2O2, NaOH

Figure 3: Hydroboration-oxidation of an alkene.

Experimental Protocols

Route 1: Reduction of 3-Methyl-2-pentanone

Materials:

  • 3-Methyl-2-pentanone (10.0 g, 0.1 mol)

  • Sodium borohydride (NaBH4) (1.9 g, 0.05 mol)

  • Methanol (100 mL)

  • Deionized water

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 3-methyl-2-pentanone in 100 mL of methanol.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add sodium borohydride to the stirred solution in small portions over 30 minutes, maintaining the temperature below 10°C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1.5 hours.

  • Carefully add 50 mL of deionized water to quench the reaction.

  • Remove the methanol by rotary evaporation.

  • Extract the aqueous residue with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by fractional distillation.

Route 2: Grignard Reaction with Propanal

Materials:

  • Magnesium turnings (2.43 g, 0.1 mol)

  • Anhydrous diethyl ether (100 mL)

  • Ethyl bromide (10.9 g, 0.1 mol)

  • Propanal (5.8 g, 0.1 mol)

  • Saturated ammonium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Set up a flame-dried 250 mL three-necked round-bottom flask equipped with a dropping funnel, a condenser with a drying tube, and a magnetic stirrer.

  • Place the magnesium turnings in the flask.

  • Add a solution of ethyl bromide in 20 mL of anhydrous diethyl ether to the dropping funnel.

  • Add a small portion of the ethyl bromide solution to the magnesium to initiate the reaction. If the reaction does not start, gently warm the flask.

  • Once the reaction begins, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture for an additional 30 minutes until most of the magnesium has reacted.

  • Cool the Grignard reagent to 0°C in an ice bath.

  • Add a solution of propanal in 30 mL of anhydrous diethyl ether dropwise from the dropping funnel.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Cool the mixture again in an ice bath and slowly add saturated ammonium chloride solution to quench the reaction.

  • Separate the ether layer, and extract the aqueous layer with diethyl ether (2 x 30 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and remove the ether by distillation.

  • Purify the resulting this compound by fractional distillation.

Route 3: Hydroboration-Oxidation of 3-Methyl-1-pentene

Materials:

  • 3-Methyl-1-pentene (8.4 g, 0.1 mol)

  • 1.0 M Borane-tetrahydrofuran complex in THF (33.3 mL, 0.033 mol)

  • 3 M Sodium hydroxide solution (11 mL)

  • 30% Hydrogen peroxide solution (11 mL)

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, dissolve 3-methyl-1-pentene in 50 mL of anhydrous THF.

  • Cool the solution to 0°C in an ice bath.

  • Add the borane-THF complex dropwise via a syringe over 30 minutes, maintaining the temperature at 0°C.

  • Stir the reaction mixture at 0°C for 2 hours.

  • Slowly and carefully add the 3 M sodium hydroxide solution, followed by the dropwise addition of 30% hydrogen peroxide, keeping the temperature below 30°C.

  • After the addition is complete, heat the mixture to 50°C and stir for 1 hour.

  • Cool the mixture to room temperature and separate the layers.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and remove the solvent by rotary evaporation.

  • Purify the crude this compound by fractional distillation.

Conclusion

All three synthetic routes provide viable methods for the preparation of this compound. The reduction of 3-methyl-2-pentanone offers a straightforward and high-yielding approach, contingent on the availability of the starting ketone.[1] The Grignard reaction is a classic carbon-carbon bond-forming reaction that provides good yields but requires stringent anhydrous conditions. The hydroboration-oxidation of 3-methyl-1-pentene is an excellent method for achieving anti-Markovnikov hydration with high regioselectivity and yield, though it involves the handling of air- and moisture-sensitive reagents.[2][3][4][5] The choice of the optimal synthesis route will depend on the specific requirements of the research or development project, including scale, cost of starting materials, available equipment, and desired purity of the final product.

References

Comparative Analysis of the Biological Activity of 3-Methyl-2-pentanol and Other Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activity of 3-Methyl-2-pentanol with other relevant alcohols. Due to limited published data on the specific biological activities of this compound, this guide focuses on available data for its structural isomers and other common alcohols to provide a comparative context.

Introduction to this compound and Comparative Alcohols

This compound is a secondary alcohol.[1][2] It is found in nature as a plant metabolite and has been identified as a biomarker for exposure to 3-methylpentane.[1][3][4] The biological activity of alcohols is often influenced by their structure, including chain length, branching, and the position of the hydroxyl group.[5] This guide compares this compound with its isomers, such as 1-hexanol, 2-hexanol, and 3-hexanol, as well as commonly used short-chain alcohols like ethanol and isopropanol.

General Mechanism of Antimicrobial Action for Alcohols

Alcohols exert their antimicrobial effects primarily through two mechanisms: the denaturation of proteins and the disruption of cellular membranes.[6][7] When an alcohol comes into contact with a microbial cell, it dissolves the lipids in the cell membrane, leading to increased permeability and leakage of cellular contents.[8][9] This disruption of the membrane integrity ultimately results in cell lysis.[9] Additionally, alcohols cause the denaturation of essential proteins and enzymes within the microorganism, disrupting cellular metabolism and leading to cell death.[6][8] The efficacy of this antimicrobial action is often dependent on the alcohol's concentration, with aqueous solutions typically being more effective than absolute alcohol.[10]

cluster_alcohol Alcohol cluster_cell Microbial Cell cluster_effects Biological Effects Alcohol Alcohol (e.g., Ethanol, Isopropanol) CellMembrane Cell Membrane (Lipid Bilayer) Alcohol->CellMembrane dissolves lipids Proteins Cellular Proteins & Enzymes Alcohol->Proteins interacts with MembraneDisruption Membrane Disruption & Increased Permeability CellMembrane->MembraneDisruption ProteinDenaturation Protein Denaturation Proteins->ProteinDenaturation CellLysis Cell Lysis & Death MembraneDisruption->CellLysis ProteinDenaturation->CellLysis A Prepare serial dilutions of test alcohol in a 96-well plate C Inoculate wells with the microbial suspension A->C B Prepare standardized microbial inoculum B->C D Incubate at 37°C for 18-24 hours C->D E Examine for turbidity (visible growth) D->E F Determine MIC: Lowest concentration with no visible growth E->F A Seed cells in a 96-well plate B Treat cells with test alcohol A->B C Add MTT solution and incubate for 1-4 hours B->C D Add solubilization solution to dissolve formazan crystals C->D E Measure absorbance at ~570 nm D->E F Correlate absorbance to cell viability E->F

References

A Comparative Guide to Purity Assessment of Synthetic 3-Methyl-2-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the chemical and stereoisomeric purity of synthetic compounds is paramount. This guide provides an objective comparison of key analytical methods for assessing the purity of 3-Methyl-2-pentanol, a chiral secondary alcohol. The focus is on providing actionable experimental data and detailed protocols for accurate quantification and qualification.

Overview of Analytical Techniques

The purity assessment of this compound (CAS: 565-60-6) involves two critical aspects: the quantification of the main component against potential process-related impurities and the determination of its enantiomeric purity (enantiomeric excess, e.e.).[1] The primary techniques for these assessments are chromatographic and spectroscopic methods. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most prevalent for separation and quantification, while Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for structural confirmation and identification of unknown impurities.[2][3]

The selection of an appropriate analytical method is contingent on several factors, including the volatility of the analyte, the required accuracy, and the specific information sought (e.g., chemical purity vs. enantiomeric excess).[1]

Comparative Analysis of Chromatographic Methods

Gas Chromatography and High-Performance Liquid Chromatography are the workhorses for the purity and enantiomeric separation of chiral alcohols like this compound.[2] Their primary distinction lies in the mobile phase used to transport the analyte through the column.[4]

ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Principle Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid/solid stationary phase.[4]Separation based on partitioning between a liquid mobile phase and a solid stationary phase under high pressure.[3]
Typical Stationary Phase Chiral columns with derivatized cyclodextrins (e.g., Beta-DEX™) for enantiomeric separation. Standard non-polar (e.g., DB-1) or polar (e.g., Carbowax) columns for general purity.[5]Chiral Stationary Phases (CSPs) based on polysaccharides, Pirkle-type, or macrocyclic antibiotics. Standard C18 columns for achiral purity analysis.[6]
Sample Volatility High (Required)Low to High (Not a strict requirement)
Resolution of Enantiomers Generally high for volatile, low molecular weight alcohols.Excellent, with a wide range of available chiral stationary phases for method development.[3]
Detection Flame Ionization Detector (FID) for general purity. Mass Spectrometry (MS) for identification and sensitive quantification.[7]UV-Vis Detector (if derivatized), Refractive Index Detector (RID), or Mass Spectrometry (MS).
Derivatization Often recommended to improve peak shape and thermal stability (e.g., acetylation).[1]Can be used to introduce a chromophore for UV detection but is not always necessary.
Spectroscopic Methods for Structural Confirmation

While chromatographic techniques separate components, spectroscopic methods provide detailed structural information.

TechniqueApplication in Purity Assessment
NMR Spectroscopy Provides definitive structural confirmation of this compound. Can identify and quantify impurities if their signals do not overlap with the main component. 1H and 13C NMR are standard.[8]
Mass Spectrometry (MS) When coupled with GC or HPLC, it provides molecular weight information and fragmentation patterns, which act as a chemical fingerprint for identification.[9][10] It is highly sensitive for detecting trace-level impurities.

Experimental Protocols

Protocol 1: Chiral Gas Chromatography (GC) for Enantiomeric Purity

This protocol details the determination of the enantiomeric excess of this compound using a chiral GC column.

1. Sample Preparation (Acetylation):

  • In a clean vial, dissolve 10 mg of the synthetic this compound in 1 mL of dichloromethane.

  • Add 0.5 mL of acetic anhydride and 0.1 mL of pyridine.

  • Cap the vial and heat at 60°C for 30 minutes.

  • Cool to room temperature and add 1 mL of deionized water. Shake and allow the layers to separate.

  • Carefully transfer the organic (bottom) layer to a GC vial for analysis.

2. GC Operating Conditions:

  • System: Capillary Gas Chromatograph with Flame Ionization Detector (FID).

  • Column: Chiral capillary column (e.g., Beta-DEX™ 120, 30 m x 0.25 mm x 0.25 µm).

  • Injector Temperature: 230°C.[1]

  • Detector Temperature: 250°C.[1]

  • Carrier Gas: Helium or Hydrogen at a constant flow of 1.2 mL/min.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.[1]

  • Oven Temperature Program:

    • Initial Temperature: 80°C, hold for 2 minutes.

    • Ramp: Increase to 150°C at 5°C/minute.

    • Hold: Hold at 150°C for 5 minutes.[1]

3. Data Analysis:

  • Inject a derivatized racemic (50:50) standard of this compound to determine the retention times of the two enantiomers.

  • Calculate the enantiomeric excess (% ee) using the peak areas (A1 and A2) of the two enantiomers: % ee = |(A1 - A2) / (A1 + A2)| * 100

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Chemical Purity

This protocol describes the assessment of chemical purity using a standard reverse-phase HPLC method. Since this compound lacks a strong chromophore, a Refractive Index Detector (RID) is used.

1. Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC Operating Conditions:

  • System: HPLC with a pump, autosampler, column oven, and a Refractive Index Detector (RID).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (50:50 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Injection Volume: 20 µL.

  • Detector: RID maintained at a stable temperature (e.g., 35°C).

3. Data Analysis:

  • Determine the retention time of the this compound peak by injecting a standard.

  • Calculate the purity by area normalization, assuming all impurities have a similar response factor with the RID: % Purity = (Area of main peak / Total area of all peaks) * 100

Visualized Workflows

GC_Workflow GC Workflow for Enantiomeric Purity cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample This compound Sample Derivatization Acetylation (Acetic Anhydride, Pyridine) Sample->Derivatization Extraction Organic Layer Extraction Derivatization->Extraction GC_Vial Transfer to GC Vial Extraction->GC_Vial Injection Inject into GC GC_Vial->Injection Separation Chiral Column Separation Injection->Separation Detection FID Detection Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate % ee Integration->Calculation

Caption: Workflow for GC-based enantiomeric purity assessment.

HPLC_Workflow HPLC Workflow for Chemical Purity cluster_prep_hplc Sample Preparation cluster_analysis_hplc HPLC Analysis cluster_data_hplc Data Processing Sample_HPLC This compound Sample Dissolution Dissolve in Mobile Phase Sample_HPLC->Dissolution Filtration Syringe Filtration (0.45 µm) Dissolution->Filtration Injection_HPLC Inject into HPLC Filtration->Injection_HPLC Separation_HPLC C18 Column Separation Injection_HPLC->Separation_HPLC Detection_HPLC RID Detection Separation_HPLC->Detection_HPLC Chromatogram_HPLC Generate Chromatogram Detection_HPLC->Chromatogram_HPLC Integration_HPLC Peak Integration Chromatogram_HPLC->Integration_HPLC Calculation_HPLC Calculate % Purity (Area Normalization) Integration_HPLC->Calculation_HPLC

Caption: Workflow for HPLC-based chemical purity assessment.

Conclusion and Recommendations

For a comprehensive purity assessment of synthetic this compound, a combination of analytical techniques is recommended.

  • For Enantiomeric Purity: Chiral Gas Chromatography (GC) is a robust and highly effective method, particularly after derivatization to enhance performance.

  • For Chemical Purity: A standard reverse-phase HPLC method with a universal detector like RID provides a reliable assessment of purity against non-volatile impurities. Alternatively, GC-FID can be used to assess purity against volatile impurities.

  • For Structural Confirmation: NMR and MS (especially GC-MS) are indispensable for confirming the identity of the main component and for identifying any unknown impurities detected during chromatographic analysis.

By employing these methods, researchers can confidently ascertain the purity and stereoisomeric integrity of their synthetic this compound, ensuring the quality and reliability of their subsequent research and development activities.

References

A Comparative Guide to the Cross-Validation of 3-Methyl-2-pentanol Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of metabolites and other small molecules is critical. 3-Methyl-2-pentanol, a secondary alcohol, has been identified as a biomarker and a metabolite in various biological contexts.[1][2] This guide provides a comparative overview of two distinct methods for the quantification of this compound: Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID) and an Enzymatic UV-Vis Spectrophotometric Assay. The objective is to offer a framework for cross-validating these methods to ensure data accuracy, reliability, and interchangeability.

The following sections detail the experimental protocols for each method, present a comparative summary of hypothetical performance data, and illustrate the cross-validation workflow. This guide is based on established principles of analytical method validation, similar to those used for other alcohols like ethanol.[3][4][5][6]

Experimental Protocols

A critical aspect of cross-validation is the detailed documentation of the experimental procedures for each method.

Method 1: Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID)

This method is a highly specific and sensitive technique for the quantification of volatile compounds like this compound from complex matrices.

1. Sample Preparation:

  • Aliquots of the sample (e.g., 1 mL of urine or plasma) are placed in a headspace vial.

  • An internal standard (e.g., 2-Methyl-2-pentanol) is added to each sample and calibration standard to correct for injection variability.

  • A salting-out agent (e.g., sodium chloride) may be added to increase the volatility of the analyte.

  • The vial is sealed with a crimp cap.

2. Calibration Standards:

  • A stock solution of this compound is prepared in a suitable solvent (e.g., methanol).

  • A series of calibration standards are prepared by spiking a blank matrix (e.g., drug-free urine) with known concentrations of this compound.

  • The concentration range should encompass the expected concentrations in the unknown samples.

3. HS-GC-FID Analysis:

  • Headspace Incubation: Vials are incubated at a controlled temperature (e.g., 80°C) for a specific time to allow the volatile compounds to partition into the headspace.

  • Injection: A heated gas-tight syringe automatically injects a fixed volume of the headspace gas into the GC inlet.

  • Gas Chromatography: The separation is performed on a capillary column suitable for alcohol analysis (e.g., a wax or a low- to mid-polarity column).[7] The oven temperature is programmed to ensure baseline separation of this compound from other matrix components.

  • Detection: The Flame Ionization Detector (FID) generates a signal proportional to the amount of carbon-containing compounds eluting from the column.

  • Quantification: The peak area ratio of this compound to the internal standard is used to construct a calibration curve and quantify the analyte in the unknown samples.

Method 2: Enzymatic UV-Vis Spectrophotometric Assay

This method relies on the enzymatic oxidation of the secondary alcohol, leading to the production of a chromophore that can be measured by a spectrophotometer.

1. Sample Preparation:

  • Samples may require pre-treatment, such as deproteinization (e.g., with perchloric acid followed by neutralization) or dilution to fit within the linear range of the assay.

  • Centrifugation is used to remove any particulate matter.

2. Calibration Standards:

  • Aqueous calibration standards of this compound are prepared from a stock solution.

3. Enzymatic Reaction:

  • The sample or standard is mixed with a reaction buffer containing a secondary alcohol dehydrogenase (S-ADH) and nicotinamide adenine dinucleotide (NAD+).

  • The S-ADH enzyme catalyzes the oxidation of this compound to the corresponding ketone (3-methyl-2-pentanone).

  • Concurrently, NAD+ is reduced to NADH.

4. Spectrophotometric Measurement:

  • The reaction is incubated for a specific time at a controlled temperature to reach completion.

  • The absorbance of the solution is measured at 340 nm, which is the wavelength of maximum absorbance for NADH.

  • The increase in absorbance at 340 nm is directly proportional to the concentration of this compound in the sample.

5. Quantification:

  • A calibration curve of absorbance versus this compound concentration is generated from the standards.

  • The concentration of this compound in the unknown samples is determined from this curve.

Data Presentation: A Comparative Analysis

The performance of each method is evaluated based on several key validation parameters. The following table summarizes hypothetical data for a cross-validation study of the two methods.

Performance Metric HS-GC-FID Enzymatic UV-Vis Spectrophotometric Assay
Linearity (R²) > 0.999> 0.995
Accuracy (% Recovery) 95 - 105%90 - 110%
Precision (%RSD)
- Intra-day< 5%< 8%
- Inter-day< 7%< 10%
Limit of Detection (LOD) 0.1 µg/mL1 µg/mL
Limit of Quantification (LOQ) 0.5 µg/mL5 µg/mL
Specificity High (separation by chromatography)Moderate (potential for interference from other secondary alcohols)
Throughput Moderate (longer run times)High (suitable for plate-based formats)

Mandatory Visualization

The logical workflow for the cross-validation of these two quantification methods is illustrated in the following diagram.

cross_validation_workflow cluster_prep Sample Handling cluster_gc Method 1: HS-GC-FID cluster_uv Method 2: Enzymatic UV-Vis Assay cluster_analysis Data Analysis & Comparison Sample Biological Sample Collection Split Sample Splitting for Parallel Analysis Sample->Split PrepGC Sample Preparation (HS Vial) Split->PrepGC Aliquot 1 PrepUV Sample Preparation (Deproteinization/Dilution) Split->PrepUV Aliquot 2 AnalysisGC HS-GC-FID Analysis PrepGC->AnalysisGC DataGC Data Acquisition (Peak Areas) AnalysisGC->DataGC QuantGC Quantification via Calibration Curve DataGC->QuantGC AnalysisUV Enzymatic Reaction & UV-Vis Measurement PrepUV->AnalysisUV DataUV Data Acquisition (Absorbance) AnalysisUV->DataUV QuantUV Quantification via Calibration Curve DataUV->QuantUV Compare Statistical Comparison of Results (e.g., Bland-Altman Plot, Correlation) QuantGC->Compare QuantUV->Compare Conclusion Method Selection/Validation Conclusion Compare->Conclusion

Cross-validation workflow for this compound quantification.

Conclusion

The cross-validation of analytical methods is essential for ensuring the integrity of research and development data. For the quantification of this compound, both HS-GC-FID and enzymatic UV-Vis spectrophotometric assays offer viable solutions, each with distinct advantages and limitations.

  • HS-GC-FID provides superior specificity and sensitivity, making it the gold standard for confirmation and for studies requiring low detection limits.

  • The Enzymatic UV-Vis Spectrophotometric Assay offers higher throughput and simplicity, making it suitable for rapid screening of a large number of samples, provided that potential interferences are carefully evaluated.

The choice of method will depend on the specific requirements of the study, including the required sensitivity, specificity, sample throughput, and available instrumentation. By performing a cross-validation as outlined in this guide, researchers can be confident in the accuracy and reliability of their quantitative data for this compound.

References

A Comparative Guide to the Identification of 3-Methyl-2-pentanol in Natural Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification and quantification of specific volatile organic compounds in complex natural extracts is a critical task. This guide provides a comparative overview of analytical techniques for the identification of 3-Methyl-2-pentanol, a secondary alcohol found in various plants, including hops (Humulus lupulus), tea (Camellia sinensis), and coriander (Coriandrum sativum).[1][2] This compound is of interest as a plant metabolite and potential biomarker.[1]

This document outlines the performance of common analytical methods, presents detailed experimental protocols, and visualizes key workflows and a relevant biological signaling pathway.

Comparison of Analytical Methods

The selection of an appropriate analytical technique for the identification of this compound in natural extracts depends on several factors, including the required sensitivity, selectivity, and the complexity of the sample matrix. The most common methods employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Analytical MethodPrincipleAdvantagesDisadvantagesLimit of Detection (LOD)Limit of Quantification (LOQ)
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds based on their boiling points and partitioning between a stationary and mobile phase, followed by detection and identification based on their mass-to-charge ratio.High sensitivity and selectivity. Excellent for identifying and quantifying volatile compounds in complex mixtures. Extensive libraries of mass spectra are available for compound identification.Requires derivatization for non-volatile compounds. High temperatures can potentially degrade thermolabile compounds.0.01 - 1 µg/L (representative for similar volatile compounds)0.05 - 5 µg/L (representative for similar volatile compounds)
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information based on the magnetic properties of atomic nuclei.Non-destructive technique. Provides unambiguous structure elucidation. Can be used for quantification (qNMR). Does not require chromatographic separation.Lower sensitivity compared to GC-MS. Can be challenging for complex mixtures due to signal overlap. Requires higher sample concentrations.~1-10 µM (for 1H NMR, highly dependent on instrument and acquisition time)~5-50 µM (for 1H NMR, highly dependent on instrument and acquisition time)

Note: The provided LOD and LOQ values are representative for the analysis of small volatile organic compounds in complex matrices and can vary significantly depending on the specific instrumentation, sample matrix, and method parameters.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for the Identification of this compound in a Plant Extract

This protocol provides a general procedure for the extraction and analysis of this compound from a plant matrix.

1. Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME)

  • Materials: Fresh or dried plant material (e.g., leaves, flowers), 20 mL headspace vials with screw caps and septa, SPME fiber assembly (e.g., with a Carboxen/Polydimethylsiloxane (CAR/PDMS) coating).

  • Procedure:

    • Weigh 1-2 g of finely ground plant material into a 20 mL headspace vial.

    • If desired, add an internal standard.

    • Seal the vial with the screw cap.

    • Place the vial in a heating block or water bath at a controlled temperature (e.g., 60 °C) for a defined equilibration time (e.g., 30 minutes).

    • Expose the SPME fiber to the headspace of the vial for a specific extraction time (e.g., 30 minutes) at the same temperature.

    • Retract the fiber into the needle and immediately introduce it into the GC injector.

2. GC-MS Analysis

  • Gas Chromatograph (GC) Conditions:

    • Injector: Splitless mode, 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program: Start at 40 °C (hold for 2 min), ramp to 150 °C at 5 °C/min, then ramp to 250 °C at 10 °C/min (hold for 5 min).

    • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Mass Spectrometer (MS) Conditions:

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Scan Range: m/z 40-400.

    • Acquisition Mode: Full scan.

3. Data Analysis

  • Identify the peak corresponding to this compound based on its retention time.

  • Confirm the identity by comparing the acquired mass spectrum with a reference spectrum from a library (e.g., NIST, Wiley). The mass spectrum of this compound will show characteristic fragments.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol for the Identification of this compound

This protocol outlines a general approach for the identification of this compound in a semi-purified natural extract fraction.

1. Sample Preparation

  • Materials: A fraction of the natural extract containing this compound (previously purified by techniques like column chromatography), deuterated solvent (e.g., CDCl₃), NMR tube.

  • Procedure:

    • Dissolve 5-10 mg of the extract fraction in approximately 0.6 mL of CDCl₃.

    • Filter the solution if necessary to remove any particulate matter.

    • Transfer the solution to a 5 mm NMR tube.

2. NMR Analysis

  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Experiments:

    • ¹H NMR: Acquire a standard proton NMR spectrum to observe the chemical shifts, multiplicities (splitting patterns), and integrals of the different protons in the molecule.

    • ¹³C NMR: Acquire a proton-decoupled carbon-13 spectrum to determine the number of unique carbon atoms.

    • DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment helps to differentiate between CH, CH₂, and CH₃ groups. CH and CH₃ signals will be positive, while CH₂ signals will be negative.

    • 2D NMR (COSY, HSQC): If the spectra are complex, 2D NMR experiments like COSY (Correlation Spectroscopy) can establish proton-proton couplings, and HSQC (Heteronuclear Single Quantum Coherence) can correlate protons with their directly attached carbons, aiding in the definitive structural assignment.

3. Data Analysis

  • Analyze the ¹H NMR spectrum for characteristic signals of a secondary alcohol. The proton on the carbon bearing the hydroxyl group (CH-OH) is expected to appear in the 3.5-4.0 ppm range.

  • Analyze the ¹³C NMR and DEPT-135 spectra to identify the six carbon signals of this compound.

  • Use the coupling patterns in the ¹H NMR and correlations from 2D NMR spectra to piece together the structure and confirm the identity of this compound.

Visualizations

Experimental Workflow for GC-MS Identification

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Plant_Material Plant Material Grinding Grinding Plant_Material->Grinding HS_Vial Headspace Vial Grinding->HS_Vial Equilibration Equilibration (60°C) HS_Vial->Equilibration SPME HS-SPME Equilibration->SPME GC_Injector GC Injector SPME->GC_Injector GC_Column GC Separation GC_Injector->GC_Column MS_Detector MS Detection GC_Column->MS_Detector Chromatogram Chromatogram MS_Detector->Chromatogram Mass_Spectrum Mass Spectrum Chromatogram->Mass_Spectrum Library_Search Library Search Mass_Spectrum->Library_Search Identification Identification Library_Search->Identification

Caption: Workflow for the identification of this compound using HS-SPME-GC-MS.

Logical Relationship of NMR Experiments for Structure Elucidation

NMR_Logic cluster_1d 1D NMR Data cluster_2d 2D NMR Data Start Isolated Compound/ Enriched Fraction H1_NMR 1H NMR Start->H1_NMR C13_NMR 13C NMR Start->C13_NMR TwoD_NMR 2D NMR (COSY, HSQC) H1_NMR->TwoD_NMR Structure Structure of This compound H1_NMR->Structure Proton_Info Proton_Info H1_NMR->Proton_Info Chemical Shift, Multiplicity, Integration DEPT DEPT-135 C13_NMR->DEPT C13_NMR->Structure Carbon_Info Carbon_Info C13_NMR->Carbon_Info Number of Carbons DEPT->TwoD_NMR DEPT->Structure CH_Info CH_Info DEPT->CH_Info CHn Type TwoD_NMR->Structure Connectivity_Info Connectivity_Info TwoD_NMR->Connectivity_Info Connectivity Information (H-H, C-H)

Caption: Logical workflow of NMR experiments for the structural elucidation of this compound.

Postulated Signaling Pathway for a Structurally Similar Volatile Alcohol

While a specific signaling pathway for this compound is not well-documented, research on the structurally similar microbial volatile organic compound, 3-methyl-1-butanol, has shown that it can induce stomatal closure in Arabidopsis. This process involves the production of reactive oxygen species (ROS), the activation of mitogen-activated protein kinases (MAPKs), and is dependent on the plant hormone abscisic acid (ABA). The following diagram illustrates this putative pathway, which may be relevant for understanding the biological activity of small volatile alcohols like this compound in plants.

Signaling_Pathway cluster_perception Perception & Early Events cluster_transduction Signal Transduction cluster_response Cellular Response Volatile_Compound 3-Methyl-1-butanol (or similar VOC) Plasma_Membrane Plasma Membrane of Guard Cell Volatile_Compound->Plasma_Membrane RbohD RbohD (NADPH oxidase) Plasma_Membrane->RbohD ROS ROS Production RbohD->ROS MAPK_Cascade MAPK Kinase Cascade (MKK1/3) ROS->MAPK_Cascade ABA_Signaling ABA Synthesis/ Signaling (NCED3) ROS->ABA_Signaling Ion_Flux Ion Channel Regulation (Ca2+, K+) MAPK_Cascade->Ion_Flux ABA_Signaling->Ion_Flux Turgor_Loss Loss of Turgor Pressure Ion_Flux->Turgor_Loss Stomatal_Closure Stomatal Closure Turgor_Loss->Stomatal_Closure

Caption: A postulated signaling pathway for volatile alcohol-induced stomatal closure in plants.

References

Confirming the Stereochemistry of 3-Methyl-2-pentanol: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of the absolute stereochemistry of chiral molecules such as 3-methyl-2-pentanol is a critical step in asymmetric synthesis, drug discovery, and regulatory compliance. The spatial arrangement of substituents around the two stereocenters in this compound gives rise to four possible stereoisomers, each potentially exhibiting distinct biological activities. This guide provides a comparative overview of key analytical techniques for unambiguously assigning the stereochemistry of this compound, with a focus on Nuclear Magnetic Resonance (NMR) spectroscopy using Mosher's ester analysis and chiral Gas Chromatography (GC).

Data Presentation: Comparison of Analytical Methods

The selection of an appropriate analytical method for stereochemical determination depends on factors such as the required level of detail (relative or absolute configuration), sample purity, and available instrumentation. Below is a summary of expected quantitative data from the primary methods discussed.

Analytical TechniqueParameter(2S,3R)-3-Methyl-2-pentanol (Example Data)(2R,3S)-3-Methyl-2-pentanol (Example Data)Remarks
Mosher's Ester Analysis (¹H NMR) Δδ (δS - δR) for H1 (CH₃)> 0< 0The sign of Δδ is indicative of the absolute configuration at C2.
Δδ (δS - δR) for H4 (CH₂)< 0> 0Protons on the opposite side of the MTPA plane will show an opposite sign for Δδ.
Chiral Gas Chromatography (GC) Retention Time (min)12.5 (Hypothetical)13.2 (Hypothetical)Separation is achieved on a chiral stationary phase, e.g., a cyclodextrin-based column.
Polarimetry Specific Rotation [α]+ (Hypothetical)- (Hypothetical)Provides information on the overall chirality of the molecule but does not assign individual stereocenters.

Experimental Protocols

A detailed methodology is crucial for reproducible and reliable stereochemical assignment. The following protocol outlines the steps for determining the absolute configuration of a single stereoisomer of this compound using Mosher's ester analysis.

Protocol: Determination of Absolute Configuration by Mosher's Ester Analysis

Objective: To determine the absolute configuration of the C2 stereocenter in an enantiomerically enriched sample of this compound.

Materials:

  • Enantiomerically enriched this compound

  • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride [(R)-MTPA-Cl]

  • (S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride [(S)-MTPA-Cl]

  • Anhydrous pyridine

  • Anhydrous dichloromethane (DCM)

  • Deuterated chloroform (CDCl₃)

  • NMR tubes

  • Standard glassware for organic synthesis

Procedure:

  • Preparation of the (S)-MTPA Ester: a. In a clean, dry NMR tube, dissolve approximately 5 mg of the this compound sample in 0.5 mL of anhydrous pyridine. b. Add a 1.2 molar equivalent of (R)-MTPA-Cl to the solution. c. Cap the tube and gently agitate to mix the contents. d. Allow the reaction to proceed at room temperature for 4-6 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC). e. Remove the pyridine under a stream of nitrogen and dissolve the residue in 0.6 mL of CDCl₃ for NMR analysis.

  • Preparation of the (R)-MTPA Ester: a. In a separate, clean, dry NMR tube, dissolve approximately 5 mg of the this compound sample in 0.5 mL of anhydrous pyridine. b. Add a 1.2 molar equivalent of (S)-MTPA-Cl to the solution. c. Follow the same reaction and workup procedure as described in steps 1c-1e.

  • ¹H NMR Analysis: a. Acquire high-resolution ¹H NMR spectra for both the (S)-MTPA and (R)-MTPA ester samples. b. Assign the proton signals for the substituents on the carbon stereocenter (C2) and adjacent carbons. Two-dimensional NMR techniques (e.g., COSY) may be necessary for unambiguous assignment. c. Carefully measure the chemical shifts (δ) for each assigned proton in both spectra.

  • Data Analysis: a. For each assigned proton, calculate the difference in chemical shift: Δδ = δS - δR. b. Based on the established model for Mosher's esters, protons located on one side of the MTPA plane will have a positive Δδ, while those on the other side will have a negative Δδ. c. By correlating the signs of the calculated Δδ values with the spatial arrangement of the substituents, the absolute configuration of the C2 stereocenter can be determined.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for Mosher's ester analysis and the logical framework for determining the absolute configuration from the resulting NMR data.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_determination Determination start Enantiomerically Enriched This compound ester_S React with (R)-MTPA-Cl start->ester_S ester_R React with (S)-MTPA-Cl start->ester_R product_S (S)-MTPA Ester ester_S->product_S product_R (R)-MTPA Ester ester_R->product_R nmr_S Acquire ¹H NMR of (S)-Ester product_S->nmr_S nmr_R Acquire ¹H NMR of (R)-Ester product_R->nmr_R assign Assign Proton Chemical Shifts (δS, δR) nmr_S->assign nmr_R->assign calculate Calculate Δδ = δS - δR assign->calculate model Apply Mosher's Model calculate->model config Determine Absolute Configuration model->config

Figure 1. Experimental workflow for Mosher's ester analysis.

mosher_logic cluster_data Observed Data cluster_model Mosher's Model cluster_conclusion Conclusion delta_pos Protons with Δδ > 0 model_right Protons on the Right of MTPA Plane delta_pos->model_right delta_neg Protons with Δδ < 0 model_left Protons on the Left of MTPA Plane delta_neg->model_left config_S Absolute Configuration is (S) model_right->config_S If Larger Substituent is on the Left config_R Absolute Configuration is (R) model_right->config_R If Larger Substituent is on the Right model_left->config_S If Larger Substituent is on the Left model_left->config_R If Larger Substituent is on the Right

Figure 2. Logical diagram for assigning absolute configuration.

A Comparative Analysis of 3-Methyl-2-pentanol and Its Isomeric Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of organic compounds is paramount for their application in synthesis, formulation, and as solvents. This guide provides a detailed comparison of 3-Methyl-2-pentanol with its structural isomers, 2-Hexanol, 4-Methyl-2-pentanol, and 3-Methyl-3-pentanol. The data presented is compiled from various scientific sources and is intended to offer a clear, objective comparison to aid in experimental design and substance selection.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound and its selected isomers. These values are critical for predicting the behavior of these alcohols in various experimental and industrial settings.

PropertyThis compound2-Hexanol4-Methyl-2-pentanol3-Methyl-3-pentanol
Molecular Formula C₆H₁₄O[1]C₆H₁₄OC₆H₁₄OC₆H₁₄O
Molar Mass ( g/mol ) 102.17[1][2]102.177102.17102.17
Appearance Colorless liquid[1][3]Colorless liquidColorless liquid[4]Colorless liquid[5]
Density (g/mL at 20°C) 0.8307[3]0.814 (at 20°C)[6]0.802 (at 25°C)[7]0.8286 (at 20°C)[5]
Boiling Point (°C) 131-134[1][8]140[3]132[7][8]123[9]
Melting Point (°C) -59[1]-23[3]-90[7]-23.6[5]
Flash Point (°C) 40.56 (Tag Closed Cup)[5]41 (Closed Cup)[10]41 (Closed Cup)[7]46.11 (Tag Closed Cup)[11]
Water Solubility 19 g/L[3]Poorly soluble[10]Slightly soluble[8]Miscible
Refractive Index (at 20°C) 1.416-1.421[1][5]1.414[6]1.410[7]1.418[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental data. Below are outlines of standard protocols for determining the key physicochemical properties listed above.

Determination of Boiling Point (Capillary Method)

This method is suitable for determining the boiling point of small quantities of a liquid.

  • Preparation: Seal one end of a capillary tube by heating it in a flame.

  • Sample Introduction: Place a small amount of the alcohol into a fusion tube.

  • Assembly: Place the sealed capillary tube, open end down, into the fusion tube containing the sample. Attach the fusion tube to a thermometer.

  • Heating: Immerse the assembly in a heating bath (e.g., a Thiele tube filled with mineral oil or an aluminum block). Heat the bath gradually.

  • Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube. Continue heating until a steady stream of bubbles is observed.

  • Measurement: Turn off the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Determination of Density (Pycnometer Method)

A pycnometer is a flask with a specific volume used for precise density measurements.

  • Calibration: Clean, dry, and weigh the empty pycnometer (m₁).

  • Sample Filling: Fill the pycnometer with the alcohol, ensuring no air bubbles are present, and weigh it again (m₂).

  • Reference Filling: Empty and clean the pycnometer, then fill it with a reference liquid of known density (e.g., distilled water) at the same temperature and weigh it (m₃).

  • Calculation: The density of the alcohol (ρₐ) is calculated using the formula: ρₐ = ((m₂ - m₁) / (m₃ - m₁)) * ρᵣ where ρᵣ is the density of the reference liquid.

Determination of Flash Point (Pensky-Martens Closed-Cup Method)

This method is used to determine the flash point of flammable liquids.[1][12]

  • Apparatus: Use a Pensky-Martens closed-cup tester.

  • Sample Preparation: Fill the test cup with the alcohol to the specified level.

  • Heating: Heat the sample at a slow, constant rate while continuously stirring.

  • Ignition Test: At regular temperature intervals, apply an ignition source (a small flame) to the vapor space above the liquid.

  • Observation: The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite momentarily.[2]

Determination of Water Solubility
  • Sample Preparation: Prepare a series of vials with a known volume of distilled water.

  • Addition of Alcohol: Add varying, precisely measured amounts of the alcohol to each vial.

  • Equilibration: Seal the vials and shake them vigorously. Allow them to equilibrate at a constant temperature, typically for 24 hours, to ensure saturation.

  • Analysis: After equilibration, carefully take an aliquot from the aqueous phase of each vial where a separate organic phase is present. Analyze the concentration of the dissolved alcohol using a suitable analytical technique, such as gas chromatography. The highest measured concentration represents the water solubility.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

GC-MS is a powerful technique for separating and identifying components in a mixture.

  • Sample Preparation: Dilute a small amount of the alcohol in a suitable volatile solvent (e.g., ethanol or acetone).

  • Injection: Inject a small volume (e.g., 1 µL) of the diluted sample into the gas chromatograph.

  • Separation: The sample is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the components between the mobile gas phase and the stationary phase lining the column.

  • Detection and Analysis: As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used to identify the compound by comparing it to a spectral library. The retention time from the gas chromatogram also aids in identification.

Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for physicochemical property determination and the structural relationship between the compared isomers.

G Workflow for Physicochemical Property Determination cluster_0 Sample Preparation cluster_1 Property Measurement cluster_2 Data Analysis & Comparison A Obtain Pure Sample B Boiling Point (Capillary Method) A->B is subjected to C Density (Pycnometer) A->C is subjected to D Flash Point (Closed-Cup) A->D is subjected to E Water Solubility A->E is subjected to F GC-MS Analysis A->F is subjected to G Tabulate Results B->G yields data for C->G yields data for D->G yields data for E->G yields data for F->G yields data for H Compare with Alternatives G->H

Caption: A flowchart illustrating the general workflow for determining and comparing the physicochemical properties of a chemical compound.

Caption: A diagram showing the isomeric relationship between this compound and its selected structural isomers.

References

Safety Operating Guide

Essential Safety and Logistics for Handling 3-Methyl-2-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and compliant handling of chemical reagents is paramount. This document provides immediate, essential safety and logistical information for the handling of 3-Methyl-2-pentanol, including operational and disposal plans.

Quantitative Safety Data

The following table summarizes key quantitative safety and physical property data for this compound and its isomers. This information is critical for risk assessment and the implementation of appropriate safety controls.

PropertyValueSource
Chemical Formula C6H14O[1]
Molecular Weight 102.17 g/mol [2]
Appearance Colorless to Almost colorless clear liquid[3]
Boiling Point 123-134°C[1][2]
Melting Point -38°C to -59°C[1][2]
Flash Point 24°C (75°F) - closed cup (for 3-Methyl-3-pentanol)[2]
Specific Gravity 0.8190 - 0.831 g/mL at 25°C[1][4]
UN Number 1987[2][3]
Hazard Class 3 (Flammable Liquid)[2][3]
Packing Group III[2][3]

Personal Protective Equipment (PPE)

To ensure personal safety when handling this compound, the following personal protective equipment is mandatory.

  • Eye and Face Protection : Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4][5]

  • Hand Protection : Chemical-resistant gloves (e.g., nitrile rubber) must be worn.[2][6] Inspect gloves prior to use and dispose of contaminated gloves in accordance with good laboratory practices.[6]

  • Skin and Body Protection : A complete suit protecting against chemicals, or a flame-retardant antistatic protective clothing is recommended.[6][7] Ensure that safety showers and eyewash stations are close to the workstation.[5]

  • Respiratory Protection : If working in a well-ventilated area, respiratory protection may not be required.[5] However, if ventilation is inadequate or there is a risk of inhaling vapors, a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges should be used.[2][6] For emergency situations or as the sole means of protection, a full-face supplied-air respirator is necessary.[2][6]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is crucial for the safe handling of this compound.

  • Preparation :

    • Ensure adequate ventilation, such as working within a chemical fume hood.[8][9] Use explosion-proof electrical, ventilating, and lighting equipment.[3][6]

    • Remove all sources of ignition, including sparks, open flames, and hot surfaces.[4][8] "No smoking" policies must be strictly enforced in the handling area.[3][8]

    • Have appropriate fire extinguishing equipment readily available (e.g., dry chemical, foam, or carbon dioxide extinguishers).[8]

    • Ground and bond all containers and receiving equipment to prevent static discharge.[3][6] Use only non-sparking tools.[6][8]

  • Handling :

    • Avoid all personal contact, including inhalation of vapors.[8]

    • Do not eat, drink, or smoke when using this product.[6][8]

    • Keep the container tightly closed when not in use.[3][8]

    • When transferring the chemical, pour slowly to minimize splashing and vapor generation.

  • In Case of a Spill :

    • Remove all ignition sources immediately.[8]

    • Clean up all spills promptly, avoiding breathing the vapors.[8]

    • Contain and absorb small spills with an inert, non-combustible absorbent material such as sand, earth, or vermiculite.[2][8]

    • Collect the absorbed material and residues in a designated, labeled, flammable waste container for proper disposal.[8]

Disposal Plan

Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection :

    • Collect unused this compound and any waste material from spills in a suitable, closed, and properly labeled container.[2]

  • Disposal Method :

    • Dispose of the contents and container at an approved waste disposal plant.[3][6] This may involve incineration in a licensed facility, potentially mixed with a suitable combustible material.[2][8]

    • Do not allow the product to enter drains.[2]

    • Consult with a licensed professional waste disposal service and observe all federal, state, and local environmental regulations.[2]

  • Container Decontamination :

    • Empty containers may retain explosive vapors and should be decontaminated.[8] Follow all label safeguards until containers are cleaned or destroyed.[8] Dispose of as unused product.[2][6]

Experimental Workflow and Safety Protocol

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_spill Emergency Protocol (If Spill Occurs) cluster_disposal 3. Post-Handling & Disposal prep_area Prepare Ventilated Area (Fume Hood) check_safety Verify Safety Equipment (Eyewash, Shower, Extinguisher) prep_area->check_safety remove_ignition Eliminate Ignition Sources check_safety->remove_ignition don_ppe Don Appropriate PPE remove_ignition->don_ppe transfer_chem Transfer Chemical don_ppe->transfer_chem perform_exp Perform Experiment transfer_chem->perform_exp close_container Securely Close Container perform_exp->close_container spill_detected Spill Detected perform_exp->spill_detected Potential Spill decontaminate_area Decontaminate Work Area close_container->decontaminate_area evacuate_area Evacuate Immediate Area spill_detected->evacuate_area contain_spill Contain Spill with Absorbent evacuate_area->contain_spill collect_waste Collect Contaminated Material contain_spill->collect_waste dispose_waste Dispose of Chemical Waste collect_waste->dispose_waste To Waste Disposal remove_ppe Remove and Dispose of PPE decontaminate_area->remove_ppe remove_ppe->dispose_waste

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.